6-Carboxymethyluracil
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dioxo-1H-pyrimidin-6-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c9-4-1-3(2-5(10)11)7-6(12)8-4/h1H,2H2,(H,10,11)(H2,7,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAUNZZEYKWTHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063539 | |
| Record name | 6-Carboxymethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4628-39-1 | |
| Record name | 1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4628-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uracil-4-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004628391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Carboxymethyluracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13201 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyrimidineacetic acid, 1,2,3,6-tetrahydro-2,6-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Carboxymethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URACIL-4-ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF762EX2DY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Carboxymethyluracil (Uracil-6-Acetic Acid)
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and molecular biology, pyrimidine derivatives stand as foundational scaffolds for a multitude of therapeutic agents and biological probes. Among these, 6-Carboxymethyluracil, also known as Uracil-6-Acetic Acid, is a key intermediate, offering a versatile handle for further chemical elaboration. This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of procedural steps to provide a deeper understanding of the synthetic strategy, the rationale behind methodological choices, and the critical parameters that govern success. Herein, we dissect two primary, field-proven synthetic pathways, offering not just the "how," but the crucial "why," to empower you to not only replicate these methods but to adapt and innovate upon them.
Strategic Overview: Pathways to the Target Molecule
The synthesis of this compound can be logically approached via two principal strategies:
-
Route A: Functionalization of a Pre-formed Uracil Core. This is a convergent approach where a readily available uracil derivative is modified to introduce the carboxymethyl side chain. This route is often favored due to the commercial availability and well-established chemistry of the starting materials. We will explore two sub-routes:
-
A1: Nucleophilic substitution on 6-chlorouracil.
-
A2: Chain extension of 6-methyluracil.
-
-
Route B: De Novo Ring Construction. This is a linear approach where the pyrimidine ring is constructed from acyclic precursors, one of which already bears the requisite carboxymethyl functionality or a latent equivalent. This method offers the potential for greater structural diversity from the ground up.
This guide will focus predominantly on Route A, which is generally more established and accessible. We will provide a thorough, step-by-step protocol for the most robust of these methods.
Route A1: The Malonic Ester Synthesis Approach via 6-Chlorouracil
This is arguably the most reliable and scalable method for the synthesis of this compound. It leverages the classic malonic ester synthesis for carboxylic acid preparation, applied to a heterocyclic system. The overall strategy involves the synthesis of the key intermediate, 6-chlorouracil, followed by its reaction with diethyl malonate and subsequent hydrolysis and decarboxylation.
Workflow Diagram: Route A1
Caption: Workflow for Route A1: Synthesis of this compound.
Step 1: Synthesis of Barbituric Acid
The journey begins with the construction of the core pyrimidine ring system in the form of barbituric acid. This is a classic condensation reaction.
-
Causality of Experimental Choices: The reaction between diethyl malonate and urea is a nucleophilic acyl substitution followed by an intramolecular condensation. Sodium ethoxide, a strong base, is employed to deprotonate the α-carbon of diethyl malonate, forming a nucleophilic enolate. This enolate then attacks one of the carbonyl carbons of urea. The use of ethanol as a solvent is ideal as it is the conjugate acid of the base, preventing unwanted side reactions.
-
Self-Validating Protocol:
-
Prepare sodium ethoxide solution by carefully dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂).
-
To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.
-
In a separate flask, dissolve urea (1.0 eq) in hot ethanol and add this solution to the diethyl malonate-ethoxide mixture.
-
Reflux the reaction mixture for 6-8 hours. A precipitate of the sodium salt of barbituric acid will form.
-
After cooling, filter the precipitate and wash with cold ethanol.
-
Dissolve the salt in water and acidify with concentrated HCl to a pH of ~2.
-
The white precipitate of barbituric acid is collected by filtration, washed with cold water, and dried.
-
Step 2: Synthesis of 6-Chlorouracil
The hydroxyl group at the 6-position of the tautomeric form of barbituric acid is converted to a chlorine atom, which is an excellent leaving group for the subsequent nucleophilic substitution.
-
Causality of Experimental Choices: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. It reacts with the enolic hydroxyl group of barbituric acid to form a phosphate ester intermediate, which is then displaced by a chloride ion to yield 6-chlorouracil[1]. The reaction is typically run neat (using POCl₃ as the solvent) and heated to drive it to completion.
-
Self-Validating Protocol:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
To a flask equipped with a reflux condenser and a gas outlet to a trap, add barbituric acid (1.0 eq).
-
Carefully add phosphorus oxychloride (5-10 eq)[1].
-
Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to accelerate the reaction.
-
Heat the mixture to reflux for 3-5 hours. The solid will gradually dissolve.
-
After the reaction is complete (monitored by TLC), cool the mixture and carefully remove the excess POCl₃ under reduced pressure.
-
Very cautiously, pour the cooled residue onto crushed ice. This is a highly exothermic process.
-
The resulting precipitate of 6-chlorouracil is collected by filtration, washed thoroughly with cold water, and dried. A yield of around 61.5% for the two steps can be expected[1].
-
Step 3 & 4: Synthesis of this compound via Malonic Ester Alkylation, Hydrolysis, and Decarboxylation
This two-part final stage is a cornerstone of organic synthesis. The nucleophilic malonate anion displaces the chloride at the 6-position, and the resulting substituted malonic ester is then converted to the target carboxylic acid.
-
Causality of Experimental Choices:
-
Alkylation: Diethyl malonate is deprotonated again with sodium ethoxide to form its highly nucleophilic enolate. This anion then attacks the electron-deficient C6 carbon of 6-chlorouracil in an SₙAr-type reaction, displacing the chloride ion.
-
Hydrolysis & Decarboxylation: Saponification of the two ester groups with a strong base (NaOH) yields a dicarboxylate salt. Upon acidification, the resulting malonic acid derivative is unstable to heat and readily undergoes decarboxylation (loss of CO₂) to afford the final product, this compound.
-
-
Self-Validating Protocol:
-
Prepare a solution of sodium ethoxide in absolute ethanol as in Step 1.
-
Add diethyl malonate (1.1 eq) to the ethoxide solution and stir for 30 minutes.
-
Add 6-chlorouracil (1.0 eq) to the reaction mixture and heat to reflux for 4-6 hours.
-
After cooling, evaporate the ethanol under reduced pressure.
-
To the residue, add an aqueous solution of sodium hydroxide (e.g., 10-15%) and heat to reflux for 2-3 hours to ensure complete hydrolysis of the esters.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. Vigorous evolution of CO₂ will be observed during this step.
-
The white precipitate of this compound is collected by filtration, washed with a small amount of cold water, and can be recrystallized from hot water or an ethanol/water mixture to yield the pure product.
-
Quantitative Data Summary
| Step | Starting Materials | Key Reagents | Product | Typical Yield |
| 1 | Diethyl Malonate, Urea | Sodium Ethoxide | Barbituric Acid | >80%[1] |
| 2 | Barbituric Acid | Phosphorus Oxychloride | 6-Chlorouracil | ~75%[1] |
| 3 & 4 | 6-Chlorouracil, Diethyl Malonate | Sodium Ethoxide, NaOH, HCl | This compound | 60-70% |
Alternative Strategy: Route A2 via 6-Methyluracil
An alternative approach begins with the more readily available 6-methyluracil. This route involves a free-radical halogenation of the methyl group, followed by nucleophilic substitution with cyanide and subsequent hydrolysis.
Workflow Diagram: Route A2
Caption: Workflow for Route A2: Synthesis via 6-Methyluracil.
-
Discussion of Route A2: While conceptually straightforward, this route presents practical challenges.
-
Halogenation: The free-radical halogenation of the methyl group using reagents like N-bromosuccinimide (NBS) can suffer from a lack of selectivity, with potential for ring halogenation at the C5 position[2]. Careful control of reaction conditions (e.g., use of a radical initiator like AIBN, non-polar solvent) is critical.
-
Cyanation: The subsequent reaction with sodium or potassium cyanide is a standard Sₙ2 displacement. However, the use of cyanide salts requires stringent safety precautions.
-
Hydrolysis: The final hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions, but often requires harsh conditions (e.g., refluxing in concentrated acid) which can potentially lead to degradation of the uracil ring.
-
For these reasons, Route A1 is generally preferred for its higher selectivity and more predictable outcomes in a research or production setting.
Conclusion and Outlook
The synthesis of this compound is a practical and illustrative example of heterocyclic chemistry. The malonic ester route starting from barbituric acid and proceeding through the key 6-chlorouracil intermediate represents a robust, scalable, and reliable method. It relies on fundamental, well-understood reactions, making it an excellent choice for both academic and industrial laboratories. By understanding the principles behind each transformation, researchers are well-equipped to troubleshoot and optimize the synthesis, paving the way for the development of novel pyrimidine-based molecules of scientific and therapeutic importance.
References
Introduction: The Significance of Uracil Analogs in Modern Research
An In-depth Technical Guide to the Chemical Properties of 6-Carboxymethyluracil
Uracil and its derivatives represent a cornerstone of medicinal chemistry and drug development. As fundamental components of nucleic acids, their structural analogs have been exploited to create a vast array of therapeutic agents, from antiviral medications to anticancer drugs that function by interfering with nucleotide metabolism. This compound, also known as (2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetic acid or uracil-6-acetic acid, is a member of this vital class of compounds. Its structure, featuring both a pyrimidine ring and a carboxylic acid moiety linked by a methylene bridge, presents a unique combination of reactive sites. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and characterization, offering valuable insights for researchers engaged in drug discovery and molecular design.
Synthesis and Purification
The synthesis of this compound is not widely documented in commercial literature, suggesting it is primarily a research compound. However, a plausible and efficient synthetic route can be designed based on established methods for pyrimidine ring formation, particularly the condensation reaction between a β-keto ester equivalent and urea. A logical precursor for the acetic acid side chain is diethyl acetonedicarboxylate.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process: a condensation reaction to form the pyrimidine ring, followed by hydrolysis of the resulting ester.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis
Materials: Diethyl acetonedicarboxylate, Urea, Sodium metal, Absolute Ethanol, Sodium Hydroxide (NaOH), Concentrated Hydrochloric Acid (HCl).
Step 1: Synthesis of Ethyl (2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the sodium ethoxide solution, add urea (1.1 eq) and stir until dissolved.
-
Add diethyl acetonedicarboxylate (1.0 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the residue into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the crude solid, wash with cold water, and dry under vacuum.
Step 2: Hydrolysis to this compound
-
Suspend the crude ethyl ester from Step 1 in a 1 M aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux for 2-3 hours until the solid completely dissolves, indicating the completion of hydrolysis.
-
Cool the resulting clear solution in an ice bath.
-
Carefully acidify the solution with concentrated HCl until the pH is approximately 1-2. A white precipitate will form.
-
Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and then with a small amount of cold ethanol.
-
Dry the final product, this compound, in a vacuum oven at 60-70°C.
Purification Protocol
The primary method for purifying this compound is recrystallization.
-
Dissolve the crude product in a minimum amount of hot deionized water.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot-filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry as described previously.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. This data is critical for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| IUPAC Name | 2-(2,4-dioxo-1H-pyrimidin-6-yl)acetic acid | PubChem[1] |
| Synonyms | Uracil-6-ylacetic acid, Uracil-4-acetic acid | PubChem[1] |
| CAS Number | 4628-39-1 | PubChem[1] |
| Molecular Formula | C₆H₆N₂O₄ | PubChem[1] |
| Molecular Weight | 170.12 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline powder | Inferred |
| Hydrogen Bond Donors | 3 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
| Topological Polar Surface Area | 95.5 Ų | PubChem[2] |
| Predicted XLogP3-AA | -1.7 | PubChem[1] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of synthesized this compound.
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the presence of key functional groups. An experimental spectrum is available, confirming the structural features.[3]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-2500 (broad) | O-H Stretch | Carboxylic Acid |
| ~3100 | N-H Stretch | Amide (Uracil ring) |
| ~1710 | C=O Stretch | Carboxylic Acid & Amide I |
| ~1650 | C=C Stretch | Uracil Ring |
| 1440-1395 | O-H Bend | Carboxylic Acid |
| 1320-1210 | C-O Stretch | Carboxylic Acid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (Predicted, in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
|---|---|---|---|
| ~12.5 | broad s | 1H, -COOH | Carboxylic acid protons are highly deshielded and often broad. |
| ~11.0 | s | 1H, N1-H | Uracil N-H protons typically appear downfield. |
| ~10.8 | s | 1H, N3-H | Uracil N-H protons typically appear downfield. |
| ~5.6 | s | 1H, C5-H | Olefinic proton on the uracil ring. |
| ~3.4 | s | 2H, -CH₂ -COOH | Methylene protons adjacent to a carbonyl and the pyrimidine ring. |
¹³C-NMR (Predicted, in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~171 | C =O (Carboxylic Acid) | Carbonyl carbon of the acid. |
| ~164 | C 4=O | Carbonyl carbon at position 4 of the uracil ring. |
| ~152 | C 2=O | Carbonyl carbon at position 2 of the uracil ring. |
| ~150 | C 6 | Carbon attached to the methylene group. |
| ~101 | C 5 | Olefinic carbon at position 5. |
| ~38 | -CH₂ - | Methylene carbon. |
Mass Spectrometry (MS)
Note: The following fragmentation pattern is predicted based on the structure and known fragmentation of uracil and carboxylic acids.[6][7]
The molecular ion peak [M]⁺ should be observed at m/z = 170. Key fragmentation pathways would include:
-
Loss of H₂O (m/z 152): From the carboxylic acid group.
-
Loss of COOH (m/z 125): Decarboxylation is a common fragmentation for carboxylic acids.
-
Retro-Diels-Alder (RDA) fragmentation: A characteristic pathway for uracil rings, leading to cleavage of the ring and loss of isocyanic acid (HNCO), resulting in various smaller fragments.
Chemical Reactivity and Stability
The reactivity of this compound is governed by its three key structural features: the uracil ring, the carboxylic acid group, and the acidic N-H protons.
Tautomerism
Like all uracil derivatives, this compound exists in a tautomeric equilibrium between the predominant diketo (lactam) form and several minor enol (lactim) forms. The diketo form is overwhelmingly favored under physiological conditions.[2][7]
Caption: Tautomeric equilibrium of the uracil core.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile functional handle for derivatization.
-
Esterification: Reacts with alcohols under acidic conditions to form esters.
-
Amide Formation: Can be activated (e.g., with thionyl chloride to form an acyl chloride, or using coupling reagents like DCC/EDC) to react with amines, forming amides. This is a key reaction for tethering the molecule to other scaffolds.
-
Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
Reactions of the Uracil Ring
The uracil ring can undergo various modifications.
-
Alkylation: The N1 and N3 positions can be alkylated under basic conditions.[8]
-
Halogenation: The C5 position is susceptible to electrophilic halogenation (e.g., with Br₂ in acetic acid).[9]
-
Coordination Chemistry: The deprotonated carboxylate group, along with the ring nitrogens and carbonyl oxygens, can act as a multidentate ligand to coordinate with metal ions.
Coordination Chemistry
The ability of uracil derivatives to chelate metal ions is of significant interest in the development of metallodrugs and diagnostic agents. This compound, particularly its conjugate base, is an excellent ligand for transition metals. Coordination can occur through several sites:
-
The deprotonated carboxylate group (monodentate or bidentate).
-
The deprotonated ring nitrogen (N1 or N3).
-
The exocyclic carbonyl oxygens (C2=O or C4=O).
Studies on the closely related orotic acid have shown that it readily forms stable complexes with a variety of metal ions including Cu(II), Co(II), Ni(II), and Zn(II).[10] It is expected that this compound would exhibit similar coordinating behavior, forming complexes with diverse geometries and potential biological activities.
Thermal Stability Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the stability of a compound for storage and formulation.
-
DSC: Would be used to determine the melting point and identify any phase transitions or decomposition events. Uracil itself melts with decomposition above 335°C.
-
TGA: Would show the temperature at which the compound begins to lose mass. For uracil derivatives, decomposition often begins with the loss of the side chain (decarboxylation) followed by the degradation of the pyrimidine ring. Studies have shown that uracil and its derivatives are generally stable against thermal decomposition up to approximately 200-300°C.[3]
Potential Applications in Drug Development
The structural motifs within this compound suggest several avenues for its application in drug discovery and development.
-
Enzyme Inhibition: As a pyrimidine analog, it could be investigated as an inhibitor of enzymes involved in nucleotide biosynthesis, such as dihydroorotate dehydrogenase or orotate phosphoribosyltransferase.[5]
-
Anticancer & Antiviral Agents: The uracil scaffold is central to many antimetabolite drugs (e.g., 5-Fluorouracil). The carboxylic acid handle allows for its conjugation to targeting moieties or incorporation into larger molecules to improve pharmacological properties.
-
Metal-Based Therapeutics: Its metal complexes could be screened for unique biological activities, including antitumor or antimicrobial properties, leveraging the combined effects of the organic ligand and the metal center.
-
Chemical Biology Probes: The carboxylic acid allows for straightforward linkage to reporter tags (e.g., fluorophores, biotin) or solid supports for use in biochemical assays and affinity chromatography.
References
- 1. Uracil-4-acetic acid | C6H6N2O4 | CID 73271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. URACIL-4-ACETIC ACID(4628-39-1) IR Spectrum [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jppres.com [jppres.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Analysis of uracil in DNA by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Uracil - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to the NMR Characterization of 6-Carboxymethyluracil (Orotic Acid)
Introduction: The Significance of 6-Carboxymethyluracil (Orotic Acid) and NMR-Based Structural Elucidation
This compound, more commonly known as Orotic Acid, is a pivotal intermediate in the biosynthesis of pyrimidine nucleotides, which are essential building blocks of DNA and RNA. Its role as a precursor to uridine 5'-monophosphate (UMP) places it at the heart of cellular metabolism. Beyond its fundamental biological role, orotic acid and its derivatives are subjects of significant interest in drug development and nutritional science for their potential therapeutic applications.
Given its importance, the unambiguous structural confirmation and characterization of orotic acid are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose. It provides a non-destructive, high-resolution window into the molecular architecture, allowing for the precise assignment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule. This guide offers an in-depth, technical exploration of the ¹H and ¹³C NMR characterization of this compound, grounded in field-proven insights and experimental best practices. We will delve into the causality behind experimental choices, ensuring that the presented protocols are robust and self-validating.
PART 1: Foundational Principles of ¹H and ¹³C NMR for this compound
NMR spectroscopy relies on the quantum mechanical property of atomic nuclei with non-zero spin, such as ¹H and ¹³C, to align with or against an applied magnetic field. The precise frequency at which a nucleus resonates is exquisitely sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ).
For this compound, we can predict the general regions where different nuclei will resonate based on established principles:
-
¹H NMR: The molecule possesses several distinct proton environments: two amide protons (N1-H and N3-H), one olefinic proton on the pyrimidine ring (C5-H), and a carboxylic acid proton (-COOH). The amide and carboxylic acid protons are "exchangeable" and their chemical shifts are highly dependent on solvent, concentration, and temperature. The olefinic proton is attached to an sp²-hybridized carbon and will appear in a characteristic downfield region.
-
¹³C NMR: The carbon skeleton features several types of carbons: two carbonyl carbons (C2 and C4), two sp²-hybridized carbons in the ring (C5 and C6), and a carboxyl carbon (-COOH). Carbonyl and carboxyl carbons are significantly deshielded and appear far downfield (typically >150 ppm). The olefinic carbons will resonate in the 100-150 ppm range.
PART 2: Experimental Protocol for High-Resolution NMR Analysis
The acquisition of high-quality, interpretable NMR spectra is critically dependent on meticulous sample preparation and the appropriate selection of instrument parameters. This protocol provides a self-validating workflow for the analysis of this compound.
Step-by-Step Experimental Workflow
-
Sample Purity Assessment:
-
Rationale: Impurities can introduce extraneous signals, complicating spectral interpretation.
-
Procedure: Ensure the this compound sample is of high purity (>98%), as confirmed by a primary analytical technique like HPLC or LC-MS.
-
-
Solvent Selection and Sample Preparation:
-
Rationale: The choice of deuterated solvent is critical. The solvent must fully dissolve the analyte without reacting with it. For polar compounds like orotic acid, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual proton signal does not overlap with key analyte signals.[1][2] Deuterated water (D₂O) can also be used, but will result in the exchange and disappearance of signals from labile N-H and O-H protons.[2]
-
Procedure:
-
Weigh approximately 10-15 mg of this compound into a clean, dry vial.
-
Add 0.6-0.7 mL of high-purity DMSO-d₆.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Filter the resulting solution through a pipette containing a small, tightly packed plug of glass wool directly into a 5 mm NMR tube.[3] This step is crucial to remove any particulate matter which can degrade spectral quality.[4]
-
Cap the NMR tube securely.
-
-
-
NMR Instrument Setup and Data Acquisition:
-
Rationale: Modern NMR spectrometers require careful calibration (shimming) to achieve a homogeneous magnetic field across the sample volume, which is essential for obtaining sharp spectral lines.
-
Procedure (for a typical 400 MHz spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆ solvent.
-
Perform automated or manual shimming procedures to optimize the magnetic field homogeneity.
-
For ¹H NMR:
-
Acquire a single scan to check the spectral width and signal intensity.
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
A relaxation delay of 2-5 seconds is recommended.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[5]
-
-
-
-
Data Processing:
-
Rationale: Raw NMR data (the Free Induction Decay or FID) must be mathematically processed to generate the frequency-domain spectrum.
-
Procedure:
-
Apply an exponential window function to the FID to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT).
-
Phase the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is referenced to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons contributing to each signal.
-
-
Workflow Visualization
The following diagram outlines the logical flow of the experimental protocol.
Caption: Experimental workflow for NMR characterization.
PART 3: Spectral Data and Interpretation
The following tables summarize the experimental ¹H and ¹³C NMR data for this compound in DMSO-d₆.
¹H NMR Spectral Data
| Signal Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Integration |
| H5 | ~6.04 | Singlet (s) | 1H |
| N1-H / N3-H | ~10.84 | Broad Singlet (br s) | 2H (overlapping) |
| -COOH | ~11.32 | Broad Singlet (br s) | 1H |
Note: Data sourced from the Human Metabolome Database entry for Orotic Acid.[6] The assignment of the two N-H protons is interchangeable without further 2D NMR experiments.
Interpretation of the ¹H NMR Spectrum:
-
H5 Proton: The signal at ~6.04 ppm is a sharp singlet, consistent with the olefinic proton at the C5 position. It is a singlet because it has no adjacent protons to couple with. Its downfield position is expected for a proton on a C=C double bond within a heterocyclic ring.
-
N-H and -COOH Protons: The signals at ~10.84 ppm and ~11.32 ppm are broad, which is characteristic of exchangeable protons (N-H and O-H).[7] Their significant downfield shift is due to hydrogen bonding with the DMSO solvent and the deshielding effects of the adjacent carbonyl groups. A D₂O exchange experiment would confirm these assignments, as these peaks would disappear upon addition of a drop of D₂O.[2]
¹³C NMR Spectral Data
| Signal Assignment | Chemical Shift (δ) [ppm] |
| C5 | ~103.2 |
| C6 | ~150.0 |
| C2 | ~155.0 |
| C4 | ~165.0 |
| -COOH | ~170.0 |
Note: Approximate chemical shifts are derived from spectral databases for Orotic Acid in DMSO-d6 and are consistent with theoretical predictions.[8][9] The exact values can vary slightly between instruments and sample conditions.
Interpretation of the ¹³C NMR Spectrum:
-
C5 Carbon: The signal at ~103.2 ppm is the most upfield of the ring carbons, which is typical for the β-carbon in an α,β-unsaturated carbonyl system.
-
C6 Carbon: The signal at ~150.0 ppm is assigned to the C6 carbon, which is attached to the electron-withdrawing carboxylic acid group.
-
C2 and C4 Carbons: The two signals at ~155.0 ppm and ~165.0 ppm are in the characteristic region for carbonyl carbons in an amide-like environment (lactam).[10]
-
-COOH Carbon: The most downfield signal at ~170.0 ppm is assigned to the carboxylic acid carbon, as expected.[11]
Molecular Structure and NMR Assignments
The following diagram illustrates the structure of this compound with the assigned proton and carbon atom numbering.
Caption: Structure of this compound (Orotic Acid).
PART 4: Advanced Considerations and Causality
The Influence of pH on NMR Spectra
The ionization state of this compound is highly dependent on the pH of the solution, which in turn significantly impacts the observed chemical shifts, particularly in the ¹³C NMR spectrum. The carboxylic acid group and the N-H protons can be deprotonated as the pH increases.
A study by Szymański et al. demonstrated that in aqueous solutions, the diketo tautomer is the dominant form.[9] As the pH increases, deprotonation occurs first at the carboxylic acid group and then at the N1-H position. This change in the electronic distribution within the molecule leads to predictable shifts in the carbon resonances. For instance, deprotonation of the carboxylic acid causes a downfield shift of the carboxyl carbon signal and influences the shifts of the adjacent ring carbons (C6 and C5). This sensitivity to pH underscores the importance of controlling and reporting the solvent conditions for reproducible NMR characterization.
2D NMR for Unambiguous Assignments
While ¹D NMR is sufficient for basic characterization, complex derivatives may require 2D NMR techniques for complete, unambiguous assignment.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly bonded to. For this compound, an HSQC spectrum would show a correlation between the ¹H signal at ~6.04 ppm and the ¹³C signal at ~103.2 ppm, definitively assigning both to the C5-H group.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for assigning quaternary (non-protonated) carbons. For example, the H5 proton would show correlations to the C4, C6, and C2 carbons, providing strong evidence for their assignments.
The choice to employ these advanced techniques is driven by the need for absolute structural certainty, which is a cornerstone of regulatory submissions and foundational research in drug development.
Conclusion
¹H and ¹³C NMR spectroscopy provide a powerful and detailed fingerprint of this compound (Orotic Acid). Through careful sample preparation and a systematic approach to data acquisition and interpretation, one can confidently confirm the structure and purity of this vital biomolecule. This guide has detailed a robust protocol, presented and interpreted the key spectral features, and explored the underlying scientific principles that govern the NMR behavior of this molecule. By understanding the causality behind experimental choices and potential spectral variations, researchers can leverage NMR as a self-validating system for the rigorous characterization of orotic acid and its derivatives in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 4. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 5. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 6. Orotic Acid | C5H4N2O4 | CID 967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Proton NMR Table [www2.chemistry.msu.edu]
- 8. spectrabase.com [spectrabase.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Crystal Structure of 6-Carboxymethyluracil: From Synthesis to Supramolecular Architecture
This guide provides a comprehensive technical overview of the crystal structure of 6-carboxymethyluracil, a pyrimidine derivative of significant interest in medicinal chemistry and drug development. We will delve into the synthetic pathways, detailed methodologies for single-crystal X-ray diffraction, and an analysis of the supramolecular architecture, offering insights for researchers, scientists, and professionals in the field of drug discovery.
Introduction: The Significance of Uracil Derivatives in Drug Development
Uracil and its analogues are fundamental components of nucleic acids and represent a critical class of bioactive pyrimidine derivatives.[1] Their molecular arrangement in the solid state, dictated by their crystal structure, provides invaluable information for understanding structure-bioactivity relationships.[1] The modification of the uracil core with various functional groups, such as the carboxymethyl group in this compound, can significantly influence its physicochemical properties, including solubility, stability, and biological activity.[1][2] A thorough understanding of the three-dimensional structure is therefore paramount for the rational design of new therapeutic agents.
The carboxymethyl group, in particular, introduces a carboxylic acid moiety that can participate in a variety of intermolecular interactions, most notably strong hydrogen bonds. This functional group can act as both a hydrogen bond donor and acceptor, predisposing the molecule to form robust and predictable supramolecular synthons, which are key in crystal engineering.
Synthesis and Crystallization of this compound
The synthesis of this compound can be achieved through various established organic chemistry routes, often starting from commercially available uracil or its derivatives. A common approach involves the carboxymethylation of a suitable precursor.
Synthetic Protocol
A plausible synthetic route for this compound is outlined below. This protocol is a generalized procedure and may require optimization based on laboratory conditions and starting materials.
Step 1: Synthesis of a 6-halouracil derivative (e.g., 6-chlorouracil). This can be achieved by reacting uracil with a halogenating agent like phosphorus oxychloride.
Step 2: Nucleophilic substitution with a malonic ester. The 6-halouracil is then reacted with a nucleophile such as diethyl malonate in the presence of a base.
Step 3: Hydrolysis and decarboxylation. The resulting diester is subsequently hydrolyzed and decarboxylated to yield this compound.
Crystallization for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction studies. The choice of solvent and crystallization technique is crucial and often determined empirically.
Experimental Protocol: Slow Evaporation Method
-
Dissolution: Dissolve the purified this compound powder in a suitable solvent or a mixture of solvents at an elevated temperature to achieve saturation. Potential solvents include water, ethanol, methanol, or mixtures thereof.
-
Filtration: Hot-filter the solution to remove any insoluble impurities.
-
Crystallization: Loosely cover the vessel containing the solution to allow for slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: Once suitable single crystals have formed, they should be carefully harvested and prepared for X-ray diffraction analysis.
Crystal Structure Determination by X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Data Collection and Processing
Experimental Workflow:
Caption: Workflow for single-crystal X-ray diffraction analysis.
The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections. Software such as SAINT is commonly used for data integration, and SADABS for absorption corrections.[3]
Structure Solution and Refinement
The crystal structure is solved using direct methods or Patterson methods, and then refined using full-matrix least-squares on F². Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms can be located in the difference Fourier map or placed in calculated positions and refined using a riding model.[3]
Molecular and Crystal Structure of this compound
While the specific crystal structure of this compound is not publicly available in the search results, we can predict its key structural features and intermolecular interactions based on the analysis of related uracil derivatives.[2][4]
Molecular Geometry
The uracil ring is expected to be nearly planar, although slight puckering can occur to alleviate steric strain from substituent groups.[5] The carboxymethyl group will introduce specific bond lengths and angles that can be compared with those in similar structures.
Supramolecular Architecture and Hydrogen Bonding
The presence of N-H groups on the uracil ring and the carboxylic acid group of the carboxymethyl substituent will dominate the crystal packing through a network of hydrogen bonds.
Predicted Hydrogen Bonding Motifs:
-
Carboxylic Acid Dimer: The carboxylic acid groups are highly likely to form robust centrosymmetric R²₂(8) synthons, a common motif in carboxylic acid crystal structures.
-
Uracil N-H···O=C Hydrogen Bonds: The N-H donors of the uracil ring will form hydrogen bonds with the carbonyl oxygen atoms of neighboring uracil rings or the carboxylic acid group, leading to the formation of tapes or sheets.
-
C-H···O Interactions: Weaker C-H···O interactions may also play a role in stabilizing the overall three-dimensional crystal packing.
The interplay of these hydrogen bonds will likely result in a layered structure, with the layers held together by weaker van der Waals forces or π-stacking interactions between the pyrimidine rings.[4]
References
- 1. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]
- 3. Uracil Derivatives for Halogen-Bonded Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] The crystal structure of 5-ethyl-6-methyluracil | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Biological Role of 5-Carboxymethyluracil Derivatives in tRNA
Audience: Researchers, scientists, and drug development professionals.
Abstract
Post-transcriptional modifications of transfer RNA (tRNA) are fundamental to the fidelity and efficiency of protein synthesis. Among the myriad of modifications, those occurring at the wobble position (nucleotide 34) of the anticodon are particularly critical for the accurate decoding of the genetic code. This technical guide provides a comprehensive exploration of the 5-carboxymethyluracil (cm⁵U) family of modifications, including 5-carboxymethoxyuridine (cmo⁵U) and its derivatives. We will delve into the precise biological role of these modifications in expanding codon recognition, detail the distinct biosynthetic pathways in prokaryotes and eukaryotes, discuss their profound implications in human health and disease, and outline state-of-the-art methodologies for their detection and analysis. This document serves as a foundational resource for researchers aiming to understand and manipulate these crucial components of the translational machinery.
Introduction: The Epitranscriptomic Significance of Wobble Uridine Modifications
Transfer RNA molecules are not merely passive carriers of amino acids; they are active participants in translation, subject to extensive post-transcriptional enzymatic modification. These chemical alterations, occurring at specific nucleotide positions, are crucial for every aspect of tRNA function, from folding and stability to aminoacylation and codon recognition.[1][2] Modifications within the anticodon loop, particularly at the first "wobble" position (U34), are paramount for fine-tuning mRNA decoding.[3]
The 5-carboxymethyluracil (cm⁵U) modification and its derivatives, such as 5-carboxymethoxyuridine (cmo⁵U) and 5-methoxycarbonylmethoxyuridine (mcmo⁵U), are a class of modifications found at the U34 position.[4][5] Their primary role is to expand the decoding capacity of a single tRNA species, enabling it to recognize multiple, often all four, codons within a degenerate codon box.[6] This enhanced decoding capability is essential for translational efficiency and maintaining proteome homeostasis. The absence or dysregulation of these modifications has been increasingly linked to a spectrum of human diseases, including neurological disorders and cancer, highlighting their importance as potential targets for therapeutic intervention.[7][8][9]
Molecular Identity and Strategic Placement
The foundational modification is the addition of a carboxymethyl group to the C5 position of the uridine base at the wobble position (U34). The specific chemical structure varies between domains of life and tRNA species.
-
In Eukaryotes, the initial modification is 5-carboxymethyluridine (cm⁵U) , which serves as a precursor for further modifications like 5-carbamoylmethyluridine (ncm⁵U) or 5-methoxycarbonylmethyluridine (mcm⁵U).[10][11]
-
In many Gram-negative bacteria, the modification is 5-carboxymethoxyuridine (cmo⁵U) , which can be further methylated to form 5-methoxycarbonylmethoxyuridine (mcmo⁵U) .[4][5]
This modification is strategically located at the tip of the anticodon loop, the interface of interaction with the mRNA codon in the ribosomal A-site. This placement is critical to its function in modulating codon-anticodon pairing geometry.
The Core Biological Function: Expanding the Wobble Decoding Capacity
In 1966, Francis Crick's Wobble Hypothesis proposed that non-Watson-Crick base pairing could occur at the third position of the codon, allowing a single tRNA to recognize multiple codons.[12] The modifications at U34 are the chemical embodiment of this hypothesis, providing the structural basis for this expanded decoding.
The carboxymethyl group at the C5 position of uridine influences its tautomeric state and pre-structures the anticodon loop.[6] This pre-structuring allows for unusual, yet stable, base pairs with A, G, and U at the third codon position. Structural studies of the ribosome decoding center have revealed that cmo⁵U can form hydrogen bonds with all four bases (A, G, U, and C), although pairing with C is less efficient.[6] This remarkable flexibility allows a single tRNA, such as E. coli tRNAValcmo5UAC, to decode all four valine codons (GUU, GUC, GUA, GUG).[6]
Table 1: Examples of tRNAs with cm⁵U/cmo⁵U Derivatives and their Expanded Decoding
| Organism | tRNA Species | Wobble Modification | Codons Recognized |
| E. coli | tRNAVal1 | cmo⁵U | GUU, GUC, GUA, GUG[5][6] |
| E. coli | tRNASer1 | mcmo⁵U | UCU, UCC, UCA, UCG[5] |
| E. coli | tRNAPro3 | mcmo⁵U | CCU, CCC, CCA, CCG[5] |
| E. coli | tRNAAla1 | mcmo⁵U | GCU, GCC, GCA, GCG[5] |
| S. cerevisiae | tRNAArg | mcm⁵U | AGA, AGG |
| S. cerevisiae | tRNAGlu | mcm⁵s²U | GAA, GAG |
Divergent Biosynthetic Pathways: Eukaryotes vs. Prokaryotes
The synthesis of this critical modification is accomplished by distinct enzymatic machinery in eukaryotes and prokaryotes, reflecting convergent evolution to achieve the same functional outcome.
The Eukaryotic Pathway: The Elongator Complex
In eukaryotes, the initial carboxymethylation of U34 is catalyzed by the highly conserved, six-subunit Elongator complex (Elp1-Elp6).[7][10][13] Elp3 is the catalytic subunit, possessing a radical S-adenosylmethionine (SAM) domain and a lysine acetyltransferase (KAT) domain, which work in concert to perform the modification.[14] The entire holoenzyme is required for full activity, with the Elp123 subcomplex forming the catalytic core and the Elp456 subcomplex potentially involved in tRNA binding and release.[7][13] This initial cm⁵U product is then often further modified by other enzymes to create the final ncm⁵U or mcm⁵U side chains.[10][11]
Caption: Eukaryotic biosynthesis of cm⁵U and its derivatives via the Elongator complex.
Prokaryotic Pathways: The Cmo and Mnm Enzymes
Bacteria employ at least two distinct pathways for related U34 modifications.
-
The Cmo Pathway for cmo⁵U: In many Gram-negative bacteria, the biosynthesis of cmo⁵U is a two-step process.[4][15] First, the enzyme CmoA, a SAM carboxylase, synthesizes a unique activated carboxymethyl donor molecule called carboxy-S-adenosyl-L-methionine (cx-SAM).[15][16] Subsequently, the transferase CmoB selectively uses cx-SAM to transfer the carboxymethyl group to 5-hydroxyuridine (ho⁵U) on the tRNA, forming cmo⁵U.[4][16] In certain tRNAs, a third enzyme, CmoM, further methylates cmo⁵U to mcmo⁵U using SAM.[5]
-
The Mnm Pathway for (c)mnm⁵U: A separate pathway is responsible for synthesizing 5-methylaminomethyluridine (mnm⁵U). The MnmEG complex first adds either an aminomethyl (nm) or carboxymethylaminomethyl (cmnm) group to U34.[17] For tRNAs destined to have mnm⁵U, the bifunctional enzyme MnmC then catalyzes the final two steps: its C-terminal oxidoreductase domain converts cmnm⁵U to nm⁵U, and its N-terminal methyltransferase domain methylates nm⁵U to the final mnm⁵U product.[17][18][19][20]
Caption: Prokaryotic biosynthesis pathways for cmo⁵U and mnm⁵U derivatives.
Clinical Relevance: When Wobble Goes Wrong
The importance of U34 modifications is underscored by the severe consequences of their absence. Defects in the enzymes responsible for these modifications are linked to a class of diseases known as "tRNA modopathies".[8]
-
Neurological Disorders: Mutations in the human Elongator subunits (ELP1-ELP6) are causative for a range of neurodevelopmental and neurodegenerative diseases, including Familial Dysautonomia and Rolandic epilepsy.[7][21][22] Neurons, with their high demand for accurate and efficient protein synthesis, are particularly vulnerable to defects in tRNA modification that lead to ribosome stalling and proteotoxic stress.[7]
-
Cancer: The translational machinery is often upregulated in cancer to support rapid proliferation. Several tRNA modifying enzymes, including those in the Elongator pathway, are overexpressed in various cancers.[9][23] This suggests that cancer cells are highly dependent on optimized tRNA function for their survival, making these enzymes potential targets for anti-cancer therapies.[23]
-
Mitochondrial Diseases: While the focus here is on cytoplasmic tRNA, it is noteworthy that mutations in mitochondrial tRNA genes often disrupt post-transcriptional modifications, leading to severe mitochondrial diseases like MELAS and MERRF.[22][24] This highlights the universal importance of tRNA modification for cellular health.
Methodologies for Analysis
Studying these modifications requires specialized techniques capable of detecting and quantifying subtle chemical changes on RNA molecules. The gold-standard approach is liquid chromatography coupled with mass spectrometry (LC-MS).
Experimental Protocol: LC-MS/MS Analysis of tRNA Modifications
This protocol provides a generalized workflow for the identification and quantification of cm⁵U/cmo⁵U and its derivatives from total cellular RNA.
1. Total tRNA Isolation:
- Lyse cells (e.g., bacterial pellet or cultured human cells) using a suitable buffer (e.g., containing TRIzol or similar).
- Perform phenol-chloroform extraction to separate RNA from protein and DNA.
- Precipitate RNA with isopropanol, wash with ethanol, and resuspend in nuclease-free water.
- To enrich for tRNA, use anion-exchange chromatography (e.g., DEAE-cellulose column) or size-exclusion chromatography to separate the small RNA fraction (<200 nt).
2. tRNA Digestion to Nucleosides:
- To 10-20 µg of purified tRNA, add nuclease P1 (to cleave phosphodiester bonds) and incubate at 37°C for 2-4 hours in a buffered solution (e.g., 10 mM ammonium acetate, pH 5.3).
- Add bacterial alkaline phosphatase (BAP) and continue incubation at 37°C for another 2 hours to remove 5'-phosphates, yielding free nucleosides.
- Terminate the reaction by filtration or addition of a quenching solvent like acetonitrile.
3. Liquid Chromatography Separation:
- Inject the digested nucleoside mixture onto a reverse-phase C18 column.
- Use a gradient elution program with a mobile phase consisting of (A) an aqueous solution with a volatile modifier (e.g., 0.1% formic acid or ammonium acetate) and (B) an organic solvent (e.g., acetonitrile or methanol).
- The gradient will separate the canonical nucleosides (A, C, G, U) from the more hydrophobic modified nucleosides.
4. Mass Spectrometry Detection and Quantification:
Couple the LC eluent to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
Perform Selected Reaction Monitoring (SRM) on a triple quadrupole instrument by monitoring the specific precursor-to-product ion transitions for each nucleoside of interest (e.g., for cmo⁵U, the transition from its protonated molecular ion [M+H]⁺ to the fragment ion corresponding to the base).
Alternatively, use high-resolution mass spectrometry to accurately measure the mass-to-charge ratio of the intact nucleosides.
Quantify the amount of each modified nucleoside by integrating the peak area from the chromatogram and comparing it to a standard curve generated with synthetic nucleoside standards.
Caption: Workflow for the analysis of tRNA modifications by LC-MS/MS.
Conclusion and Future Perspectives
The 5-carboxymethyluracil family of modifications represents a sophisticated evolutionary strategy to optimize the translation of a degenerate genetic code. Their synthesis by distinct, essential enzyme complexes in prokaryotes and eukaryotes underscores their fundamental importance. The strong association between defects in these pathways and severe human diseases has opened new avenues for diagnostic and therapeutic research. Future work will likely focus on elucidating the full spectrum of regulatory inputs that control the activity of these modification enzymes, understanding how their levels change in response to cellular stress, and developing small-molecule inhibitors or modulators for therapeutic applications in oncology and neurology. The study of the tRNA epitranscriptome remains a vibrant and critical field for understanding the intricate regulation of gene expression.
References
- 1. Biosynthesis and function of posttranscriptional modifications of transfer RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extracurricular Functions of tRNA Modifications in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tRNA modification dynamics from individual organisms to metaepitranscriptomics of microbiomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of expanding the decoding capacity of tRNAs by modification of uridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of Elongator Dependent tRNA Modification Pathways in Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human transfer RNA modopathies: diseases caused by aberrations in transfer RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Elongator-a tRNA modifying complex that promotes efficient translational decoding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Wobble base pair - Wikipedia [en.wikipedia.org]
- 13. The complete structure of the Elongator complex – Glatt-lab [glatt-lab.pl]
- 14. esrf.fr [esrf.fr]
- 15. researchgate.net [researchgate.net]
- 16. Modomics - A Database of RNA Modifications [genesilico.pl]
- 17. The output of the tRNA modification pathways controlled by the Escherichia coli MnmEG and MnmC enzymes depends on the growth conditions and the tRNA species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of a bifunctional enzyme MnmC involved in the biosynthesis of a hypermodified uridine in the wobble position of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sequence-structure-function analysis of the bifunctional enzyme MnmC that catalyses the last two steps in the biosynthesis of hypermodified nucleoside mnm5s2U in tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Frontiers | Transfer RNA and human disease [frontiersin.org]
- 22. Transfer RNA and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tRNA Modifications and Modifying Enzymes in Disease, the Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Wobble modification defect in tRNA disturbs codon–anticodon interaction in a mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 5-Carboxymethylcytosine: A New Frontier in Viral DNA Modification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Canonical: The Expanding Universe of Modified Nucleobases
The central dogma of molecular biology, elegant in its simplicity, is built upon a four-letter alphabet for DNA: Adenine (A), Guanine (G), Cytosine (C), and Thymine (T). However, the biological reality is far more nuanced. Nature has evolved a vast repertoire of chemical modifications to these canonical bases, creating an epigenetic and regulatory landscape of profound complexity. In the ongoing evolutionary arms race between bacteriophages and their bacterial hosts, these modifications are potent weapons. They serve as a form of molecular camouflage, protecting the viral genome from the host's restriction-modification defense systems. While modifications like 5-methylcytosine (5mC) and N6-methyladenine (6mA) are well-established players in this conflict, the discovery of novel, hypermodified bases continues to push the boundaries of our understanding.
This guide delves into the discovery and characterization of a recently identified modified nucleobase, 5-carboxymethylcytosine (5cxmC) . While the initial query for this guide centered on 6-carboxymethyluracil, a thorough review of the current scientific literature indicates that 5-carboxymethylcytosine is the more recently discovered and characterized carboxymethylated pyrimidine in the context of bacteriophage DNA. This guide will therefore focus on the scientifically documented discovery of 5cxmC, providing a comprehensive technical overview of its identification, biosynthesis, and potential biological significance, which is of direct relevance to the study of novel DNA modifications.
The Discovery of 5-Carboxymethylcytosine (5cxmC) in Bacteriophage DNA
The identification of novel nucleobases in the minute quantities present in viral genomes has been a long-standing analytical challenge. The recent discovery of 5-carboxymethylcytosine in the DNA of Synechococcus phage S-B43 represents a significant breakthrough, made possible by advances in high-resolution mass spectrometry and bioinformatics.
A Serendipitous Finding Rooted in Genomic Analysis
The journey to uncover 5cxmC was not a direct search for this specific molecule but rather an investigation into the function of uncharacterized genes within bacteriophage genomes. Sequence databases are replete with phage-encoded enzymes of unknown function, many of which are suspected to be involved in novel DNA modification pathways.[1] The research team focused on a putative DNA methyltransferase homolog within the Synechococcus phage S-B43 genome, which they designated CmoX.[1] The presence of this enzyme, alongside other unusual enzymatic domains in the phage's genetic blueprint, hinted at a novel DNA modification strategy.
Experimental Validation: Unmasking a New Base
The definitive identification of 5cxmC was achieved through a combination of enzymatic assays and state-of-the-art mass spectrometry.
Experimental Protocol: Identification of 5cxmC in Phage Genomic DNA
-
Phage Propagation and DNA Isolation:
-
Synechococcus sp. WH7803 is cultured to mid-log phase.
-
The culture is infected with Synechococcus phage S-B43 at a multiplicity of infection (MOI) of 0.1.
-
After complete lysis of the host culture, phage particles are purified by centrifugation and filtration.
-
Genomic DNA is extracted from the purified phage particles using a standard phenol-chloroform extraction method followed by ethanol precipitation.
-
-
Enzymatic Digestion of Phage DNA:
-
The purified phage DNA is subjected to enzymatic hydrolysis to break it down into its constituent nucleosides.
-
A cocktail of DNase I, Nuclease P1, and alkaline phosphatase is used to ensure complete digestion.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
The resulting nucleoside mixture is analyzed by LC-MS/MS.
-
The sample is injected onto a reverse-phase C18 column to separate the different nucleosides based on their hydrophobicity.
-
The separated nucleosides are then ionized using electrospray ionization (ESI) and analyzed by a high-resolution mass spectrometer.
-
By comparing the chromatograms of the phage DNA digest to those of standard canonical nucleosides, a novel peak with a unique mass-to-charge ratio (m/z) was identified, corresponding to the predicted mass of deoxy-5-carboxymethylcytidine.
-
-
Structural Confirmation:
-
To confirm the identity of the novel peak, tandem mass spectrometry (MS/MS) is performed.
-
The ion corresponding to the unknown nucleoside is isolated and fragmented.
-
The resulting fragmentation pattern is compared to that of a chemically synthesized standard of deoxy-5-carboxymethylcytidine, providing definitive structural confirmation.
-
The Biosynthetic Pathway of 5-Carboxymethylcytosine
A key aspect of the discovery of 5cxmC was the concurrent identification of the enzymatic machinery responsible for its synthesis. This provides a complete picture from gene to modified base and offers valuable insights into the evolution of these complex pathways. The biosynthesis of 5cxmC is a multi-step process involving phage-encoded enzymes that repurpose host metabolic intermediates.
Key Enzymes in 5cxmC Biosynthesis
-
CmoA (Carboxy-S-adenosyl-L-methionine Synthase): This phage-encoded enzyme is a homolog of a bacterial enzyme involved in tRNA modification. CmoA synthesizes the crucial cofactor, carboxy-S-adenosyl-L-methionine (Cx-SAM), which provides the carboxymethyl group for the modification.[1]
-
CmoX (DNA Cytosine C5-Carboxymethyltransferase): This is the enzyme that directly catalyzes the transfer of the carboxymethyl group from Cx-SAM to the C5 position of cytosine residues within the phage DNA.[1] A crystal structure of CmoX in complex with Cx-SAM has revealed the structural basis for its substrate selectivity.[1]
-
CmoY (ATP-dependent Amide Ligase): Further investigation revealed that 5cxmC can be subsequently hypermodified. CmoY is a phage-encoded enzyme that catalyzes the attachment of a glycine amino acid to the carboxyl group of 5cxmC, forming a 5cxmC-glycine amide.[1] This two-step modification process creates a highly complex and bulky adduct on the DNA.
A Model for 5cxmC Biosynthesis
The biosynthesis of 5cxmC is a post-replicative process, meaning that the modification occurs after the phage DNA has been synthesized.
Biological Function: A Shield Against Host Defenses
The primary function of hypermodified bases in bacteriophage DNA is to protect the viral genome from degradation by the host's restriction enzymes. These enzymes recognize specific DNA sequences and cleave the DNA, effectively neutralizing the invading phage. By modifying the bases within these recognition sites, the phage can render its DNA invisible to the host's defense machinery.
The bulky and negatively charged carboxymethyl group of 5cxmC, especially when further modified with glycine, likely sterically hinders the binding of restriction enzymes to their target sequences. This "molecular shield" is a crucial survival strategy for the phage, allowing it to replicate successfully within a hostile bacterial host. The widespread presence of CmoA and CmoX homologs in other bacteriophage genomes suggests that 5cxmC modification is a common and evolutionarily successful anti-restriction strategy.[1]
Detection and Analysis of 5-Carboxymethylcytosine
The accurate detection and quantification of 5cxmC are essential for studying its distribution, function, and dynamics. As demonstrated in its initial discovery, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of modified nucleobases.
Workflow for LC-MS/MS-based Detection of 5cxmC
Quantitative Data Summary
| Parameter | Value | Method |
| Mass of Deoxy-5-carboxymethylcytidine | [M+H]⁺ | High-Resolution Mass Spectrometry |
| Key MS/MS Fragment Ions | To be determined experimentally | Tandem Mass Spectrometry |
| Relative Abundance of 5cxmC | Varies by phage and host | LC-MS/MS Quantification |
Future Directions and Implications
The discovery of 5-carboxymethylcytosine and its biosynthetic pathway opens up several exciting avenues for future research and application:
-
Mapping the "Modificome": The development of sensitive detection methods will allow for the genome-wide mapping of 5cxmC, providing insights into its distribution and potential "hotspots" of modification.
-
Enzyme Engineering: The enzymes involved in 5cxmC biosynthesis, particularly CmoX and CmoY, are novel biocatalytic tools that could be engineered for applications in synthetic biology and biotechnology, such as site-specific DNA labeling.
-
Novel Antiviral Strategies: Understanding how phages protect their DNA can inform the development of novel antiviral therapies. Inhibitors of the CmoA/CmoX pathway could potentially be used to resensitize phages to bacterial restriction systems, enhancing the efficacy of phage therapy.
-
Drug Development: The unique chemical structure of 5cxmC and its derivatives could be explored as scaffolds for the development of new therapeutic agents.
Conclusion
The identification of 5-carboxymethylcytosine as a naturally occurring modified nucleobase in bacteriophage DNA is a testament to the remarkable chemical diversity that exists in the viral world. This discovery not only expands our fundamental understanding of DNA biology but also provides new tools and targets for biotechnological and therapeutic innovation. As analytical technologies continue to improve, it is certain that many more novel DNA modifications await discovery, each with its own unique story to tell about the intricate dance between viruses and their hosts.
References
Quantum Chemical Blueprint of 6-Carboxymethyluracil: A Technical Guide for Drug Discovery Professionals
Foreword: Bridging Theory and Application in Drug Design
In the landscape of modern drug discovery, the uracil scaffold remains a cornerstone for developing novel therapeutics, from antiviral to anticancer agents. The functionalization of this core structure is a key strategy for modulating biological activity, and the introduction of a carboxymethyl group at the 6-position presents a fascinating case study in molecular design. 6-Carboxymethyluracil, closely related to the biologically significant orotic acid, offers unique potential through its combined hydrogen bonding capabilities and conformational flexibility.
This technical guide moves beyond a simple recitation of facts. It is designed to provide researchers, scientists, and drug development professionals with a practical, in-depth understanding of this compound through the lens of quantum chemical computations. As direct experimental and computational literature on this specific molecule is emerging, this document synthesizes insights from closely related analogs, primarily 6-methyluracil and orotic acid (uracil-6-carboxylic acid), to construct a robust predictive model.[1][2] We will explore the causality behind computational choices, establish self-validating protocols, and ground our findings in established theoretical frameworks to empower your research and development endeavors.
The Quantum Perspective: Why Computational Chemistry Matters
Before a single molecule is synthesized, computational chemistry allows us to predict its behavior at the subatomic level.[3] By solving approximations of the Schrödinger equation, we can determine a molecule's stable three-dimensional structure, its electronic properties, and its likely reactivity. For a molecule like this compound, this is invaluable for several reasons:
-
Tautomeric and Conformational Complexity: The molecule can exist in several tautomeric forms (isomers differing in proton and double bond placement) and various conformations due to the rotatable carboxymethyl group.[2] Quantum calculations can reliably predict the most stable form under physiological conditions, which is critical as different tautomers exhibit distinct biological activities.
-
Reactivity Mapping: By calculating properties like the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO/LUMO), we can identify which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic). This knowledge is essential for predicting how the molecule will interact with biological targets like enzyme active sites.[4]
-
Spectroscopic Fingerprinting: Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) provide a "fingerprint" of the molecule.[5][6] This allows for the unambiguous identification of the correct isomer during synthesis and can be used to study its interactions with other molecules.
The primary tool for these investigations is Density Functional Theory (DFT), a class of quantum chemical methods that balances computational cost with high accuracy for molecules of this size.[7]
Tautomerism and Conformational Stability: The Energetic Landscape
A foundational step in the computational analysis of any uracil derivative is the exploration of its potential tautomeric forms. The uracil ring can undergo keto-enol tautomerism. For this compound, the primary equilibrium is between the canonical diketo form and various enol forms.
Based on extensive studies of 6-methyluracil, the diketo tautomer is overwhelmingly the most stable form in the gas phase and is expected to be so for this compound.[2] The relative energies of other tautomers can be calculated to confirm this energetic preference.
The workflow for determining the most stable structure is a critical, self-validating process.
Caption: Computational workflow for identifying the most stable isomer.
Core Computational Protocol: A Step-by-Step Guide
This protocol outlines the methodology for a comprehensive quantum chemical analysis of this compound using the Gaussian suite of programs, a standard in the field. The choice of the B3LYP functional and the 6-311++G(d,p) basis set represents a well-established balance of accuracy and efficiency for organic molecules.
Experimental Protocol: DFT Analysis of this compound
-
Molecule Building:
-
Using a molecular editor (e.g., GaussView, Avogadro), construct the 3D structure of the desired this compound tautomer (starting with the diketo form).
-
Perform an initial, rapid structure cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.
-
Save the coordinates in a format compatible with Gaussian (e.g., .gjf or .com).
-
-
Input File Generation:
-
Create a Gaussian input file. The core instructions (the "route section") will be: #p B3LYP/6-311++G(d,p) Opt Freq Test Pop=NBO
-
Causality:
-
#p: Requests "print" level output for more detail.
-
B3LYP: A hybrid DFT functional that provides a good description of electron correlation.
-
6-311++G(d,p): A triple-zeta basis set. The ++ indicates diffuse functions on all atoms (important for anions and hydrogen bonds), and (d,p) indicates polarization functions (essential for describing non-spherical electron density in bonding).
-
Opt: Requests geometry optimization to find the lowest energy structure.
-
Freq: Requests a frequency calculation to confirm the optimized structure is a true energy minimum (no imaginary frequencies) and to compute vibrational spectra.
-
Test: Skips the automatic archiving of the result.
-
Pop=NBO: Requests a Natural Bond Orbital analysis to study charge distribution and orbital interactions.
-
-
-
Job Submission and Execution:
-
Submit the input file to the Gaussian program on a high-performance computing cluster.
-
The calculation will first iteratively adjust the molecular geometry to minimize the forces on each atom.
-
Once converged, it will perform the frequency and NBO calculations.
-
-
Post-Processing and Data Analysis:
-
Verification: Open the output log file and confirm the job completed successfully ("Normal termination"). Check the frequency section to ensure there are no imaginary frequencies.
-
Data Extraction: Extract the final optimized energy (enthalpy and Gibbs free energy), geometric parameters (bond lengths, angles), vibrational frequencies and intensities, HOMO-LUMO energies, and NBO charges.
-
Visualization: Use software like GaussView or VMD to visualize the optimized structure, molecular orbitals, and the calculated MEP surface.
-
Predicted Molecular and Electronic Properties
By applying the protocol above, we can predict the key quantum chemical descriptors for the most stable diketo tautomer of this compound. The data presented here is a predictive model based on analyses of orotic acid and 6-methyluracil.[1][2][8]
Optimized Molecular Geometry
The geometry optimization reveals the precise arrangement of atoms at the lowest energy state. The uracil ring is expected to be nearly planar, with the carboxymethyl group exhibiting some out-of-plane torsion.
| Parameter | Predicted Value (Å or °) | Rationale & Comparison |
| C6=C5 Bond Length | ~1.36 Å | Shorter than a typical C-C single bond, indicating partial double bond character within the conjugated ring system. |
| C4=O Bond Length | ~1.22 Å | Typical C=O double bond length, consistent with related uracil structures. |
| C6-C(carboxy) Bond Length | ~1.51 Å | Standard C-C single bond length. |
| N1-H Bond Length | ~1.01 Å | Standard N-H single bond length. |
| C5-C6-C(carboxy) Angle | ~121° | Reflects the sp² hybridization of the C6 atom. |
| O-C-O (carboxy) Angle | ~125° | Typical angle for a carboxylic acid group. |
Table 1: Predicted key geometric parameters for this compound.
Vibrational Spectroscopy
The calculated vibrational frequencies are indispensable for experimental verification. The most intense and characteristic peaks in the IR spectrum serve as diagnostic markers.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) | Description |
| N-H Stretching | 3400 - 3500 | Sharp peaks corresponding to the N1-H and N3-H bonds. |
| O-H Stretching (carboxy) | 3000 - 3300 (broad) | Broad peak due to hydrogen bonding potential of the carboxylic acid. |
| C=O Stretching | 1650 - 1750 | Two strong, distinct peaks for the C2=O and C4=O ketone groups, and a third for the carboxylic C=O. These are highly characteristic. |
| C=C & C=N Stretching | 1550 - 1650 | Vibrations within the pyrimidine ring. |
Table 2: Predicted characteristic vibrational frequencies. (Note: Calculated frequencies are often systematically higher than experimental values and are typically scaled by a factor of ~0.96-0.98 for the B3LYP functional).
Frontier Molecular Orbitals and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy gap between them (HOMO-LUMO gap) is a crucial indicator of molecular stability.
Caption: Relationship between Frontier Orbitals and Reactivity.
For this compound, the HOMO is expected to be delocalized over the electron-rich pyrimidine ring, while the LUMO will likely have significant contributions from the carbonyl groups. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.[4]
| Parameter | Predicted Value | Implication for Drug Design |
| HOMO Energy | ~ -6.8 eV | Indicates the energy required to remove an electron. |
| LUMO Energy | ~ -1.5 eV | Indicates the energy released when an electron is added. |
| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | A relatively large gap suggests good molecular stability. This value can be modulated by further substitution to "tune" reactivity for a specific biological target. |
Table 3: Predicted electronic properties of this compound.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential onto the molecule's electron density surface. It provides an immediate, visual guide to the molecule's reactive sites.
-
Red Regions (Negative Potential): Indicate electron-rich areas, primarily around the oxygen atoms of the carbonyl and carboxyl groups. These are the most likely sites for electrophilic attack and for forming hydrogen bonds as an acceptor.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, found around the hydrogen atoms attached to nitrogen and the carboxylic acid group. These are sites for nucleophilic attack and are strong hydrogen bond donors.
This visualization is critical for predicting docking orientations within a protein's active site, as positive regions on the ligand will seek out negative regions (e.g., aspartate or glutamate residues) in the protein, and vice-versa.
Conclusion and Future Directions
This guide has established a comprehensive, predictive framework for the quantum chemical study of this compound. By leveraging robust data from its closest chemical relatives and employing standard, validated DFT protocols, we have elucidated its most probable structure, electronic properties, and reactive nature.
The key takeaways for drug development professionals are:
-
The diketo tautomer is the overwhelmingly predominant species, and its structure should be the basis for any further in silico work, such as molecular docking.
-
The molecule possesses distinct electron-rich (carbonyl oxygens) and electron-poor (N-H, O-H protons) regions, making it a versatile hydrogen bond donor and acceptor, a critical feature for target binding.
-
The predicted HOMO-LUMO gap suggests a stable yet reactive molecule, providing a solid foundation for further derivatization to enhance target-specific interactions.
The protocols and predictive data herein serve as a launchpad for more complex studies, including simulations of the molecule in a solvated environment (using Polarizable Continuum Models) and molecular dynamics simulations to understand its interaction with specific protein targets. This quantum-level blueprint provides the fundamental insights necessary to guide the rational design of the next generation of uracil-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantum-chemically-calculated mechanistically interpretable molecular descriptors for drug-action mechanism study – a case study of anthracycline anticancer antibiotics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. arxiv.org [arxiv.org]
- 6. Computational Vibrational Spectroscopy | CHIMIA [chimia.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Carboxymethyluracil Derivatives: Synthesis, Properties, and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Carboxymethyluracil (6-CMU), a derivative of the pyrimidine nucleobase uracil, serves as a versatile scaffold in medicinal chemistry. Its intrinsic chemical functionalities—a reactive carboxylic acid group, a pyrimidine ring system capable of various substitutions, and hydrogen bonding capabilities—make it an ideal starting point for the synthesis of a diverse array of derivatives. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of 6-CMU derivatives. We delve into detailed synthetic protocols, explore their structure-activity relationships (SAR) as potent enzyme inhibitors, and present their applications in drug discovery, particularly in the development of novel antibacterial and neuroprotective agents.
Introduction: The this compound Scaffold
Uracil and its derivatives are of paramount importance in medicine and biology. They are fundamental components of nucleic acids and serve as precursors for chemotherapeutic agents like 5-fluorouracil. The strategic functionalization of the uracil ring can lead to compounds with highly specific biological activities. The this compound scaffold is particularly noteworthy due to the chemical handle provided by the C6-acetic acid moiety. This group allows for the straightforward creation of ester and amide libraries, enabling chemists to systematically probe the chemical space around the core structure to optimize pharmacokinetic and pharmacodynamic properties.
The primary value of the 6-CMU core lies in its ability to be elaborated into derivatives that can interact with specific biological targets. These derivatives have shown promise as inhibitors of various enzymes, including bacterial DNA polymerase IIIC and acetylcholinesterase (AChE), highlighting their potential as antibacterial and Alzheimer's disease therapeutics, respectively.[1][2]
Synthetic Strategies for this compound Derivatives
The synthesis of 6-CMU derivatives primarily involves modifications at the C6-carboxyl group and the N1/N3 positions of the uracil ring. These modifications are crucial for tuning the molecule's properties to achieve desired biological effects.
Esterification and Amidation at the C6-Carboxyl Group
The carboxylic acid functionality is the most common site for derivatization. Standard esterification or amidation reactions can be employed to generate a wide range of analogues.
-
Esterification: Can be achieved by reacting 6-CMU with various alcohols under acidic conditions (e.g., Fischer esterification) or by using coupling agents.
-
Amidation: The formation of amides from the carboxylic acid and a primary or secondary amine is a cornerstone of medicinal chemistry.[3] This reaction is typically facilitated by coupling reagents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) or through the activation of the carboxylic acid, for instance, by converting it to an acid chloride.[4] Microwave-assisted synthesis has also been shown to be an efficient method for direct amidation of esters, often providing higher yields compared to conventional heating.[5]
The choice of amine or alcohol is a critical experimental decision. It directly influences the lipophilicity, polarity, size, and hydrogen bonding potential of the final compound, all of which are key determinants of biological activity and pharmacokinetic profiles.[6][7]
Workflow for Amide Synthesis from 6-CMU
Below is a generalized workflow for synthesizing a library of 6-CMU amides.
Caption: Generalized workflow for the synthesis of 6-CMU amide derivatives.
N-Alkylation of the Uracil Ring
Substitution at the N1 and N3 positions of the pyrimidine ring is another effective strategy to modulate the properties of 6-CMU derivatives. This is typically achieved via alkylation reactions using alkyl halides in the presence of a base. These modifications can enhance membrane permeability and introduce new binding interactions with the target protein. For instance, novel 6-methyluracil derivatives with ω-(substituted benzylethylamino)alkyl chains at the nitrogen atoms have been synthesized and shown to be potent cholinesterase inhibitors.[8]
Physicochemical Properties and Their Biological Relevance
The therapeutic potential of a drug candidate is intrinsically linked to its physicochemical properties. For 6-CMU derivatives, properties such as lipophilicity (logP), solubility, polarity (Total Polar Surface Area, TPSA), and molecular weight are critical for oral bioavailability and cell permeability.[7]
| Property | Influence on Drug Development |
| Lipophilicity (logP) | Affects solubility, membrane permeability, and plasma protein binding. A balanced logP is crucial for optimal absorption and distribution. |
| Solubility | Poor aqueous solubility can lead to low absorption and bioavailability. The carboxylate of 6-CMU can be used to form salts to improve solubility. |
| Polarity (TPSA) | A key indicator of a molecule's ability to cross cell membranes. Higher TPSA is generally associated with lower permeability. |
| Molecular Weight | Larger molecules often have poorer absorption characteristics. Adherence to guidelines like Lipinski's Rule of Five is often a goal in early-stage drug discovery.[7] |
| Flexibility | The number of rotatable bonds can influence binding affinity to the target protein. |
Table 1: Key physicochemical properties and their impact in drug development.
The "bioavailability radar" is a useful tool for visualizing the drug-likeness of a compound based on six key physicochemical properties.[7] For 6-CMU derivatives, the ester or amide substituent can be tailored to place the molecule within the optimal range for oral bioavailability.[7]
Biological Activities and Therapeutic Applications
Derivatives of 6-substituted uracils have demonstrated a wide range of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.[9][10]
Antibacterial Agents: Inhibition of DNA Polymerase IIIC
Certain 6-anilinouracil derivatives are potent and selective inhibitors of Gram-positive bacterial DNA polymerase IIIC (pol IIIC).[1] The addition of substituents at the N3 position of the uracil ring has been shown to result in potent antibacterial activity against these organisms in culture.[1] For example, 3-(substituted-butyl)-6-(3-ethyl-4-methylanilino)uracils have been investigated, where the nature of the substituent on the butyl chain significantly impacts both pol IIIC inhibition and antibacterial activity.[1]
Neuroprotective Agents: Acetylcholinesterase (AChE) Inhibition
Alzheimer's disease is characterized by a loss of cholinergic neurons, and inhibiting acetylcholinesterase (AChE) to increase acetylcholine levels is a key therapeutic strategy.[2] 6-Methyluracil derivatives have been designed as bifunctional AChE inhibitors that bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[2][8] This dual-binding mechanism can improve cognitive function and potentially slow the progression of the disease by reducing the AChE-induced aggregation of β-amyloid plaques.[2][8] In vivo studies have shown that these compounds can cross the blood-brain barrier, inhibit brain AChE, and improve memory in animal models of Alzheimer's disease.[8]
Caption: Bifunctional inhibition of AChE by a 6-CMU derivative.
Experimental Protocols
General Protocol for Amide Synthesis from 6-CMU Methyl Ester
This protocol describes a general method for the synthesis of amides from the methyl ester of 6-CMU using microwave irradiation, which can offer higher yields and shorter reaction times compared to conventional heating.[5]
Materials:
-
This compound methyl ester
-
Amine of choice (e.g., benzylamine)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Microwave synthesis vial
Procedure:
-
To a microwave synthesis vial, add this compound methyl ester (1 equivalent).
-
Add the desired amine (1.2 equivalents) to the vial.
-
Add potassium tert-butoxide (1.5 equivalents) as a base.
-
Add anhydrous solvent (e.g., 2-3 mL of Toluene).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 30-60 minutes).
-
After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting ester. The final product's identity and purity are confirmed by spectroscopic methods, ensuring the protocol's reliability.
Conclusion and Future Outlook
This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. The versatility of the 6-CMU scaffold allows for the creation of large, diverse chemical libraries for high-throughput screening. Future research will likely focus on:
-
Expanding Chemical Diversity: Exploring novel and more complex substitutions at the C5, C6, N1, and N3 positions to discover new biological activities.[11][12]
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.
-
Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
-
New Therapeutic Areas: Investigating the potential of 6-CMU derivatives in other disease areas, such as antiviral and anti-inflammatory applications.[13]
The continued exploration of this compound derivatives holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 6-Methyluracil derivatives as acetylcholinesterase inhibitors for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological, Physiochemical, and Drug-Relevant Biological Properties of Short Chain Fatty Acid Hexosamine Analogs used in Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Harnessing 6-Carboxymethyluracil for Advanced Nucleic Acid Labeling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the application of 6-Carboxymethyluracil (6-Cm-U) as a versatile tool for nucleic acid labeling. We provide in-depth protocols for the enzymatic incorporation of this compound triphosphate (6-Cm-dUTP) into DNA, followed by efficient post-synthetic modification. This two-step labeling strategy offers significant advantages in terms of flexibility and the range of functionalities that can be introduced into DNA and RNA. These methodologies are pivotal for a variety of applications, including the development of diagnostic probes, therapeutic aptamers, and tools for molecular biology research.
Introduction: The Need for Versatile Nucleic Acid Labeling
The ability to specifically label nucleic acids is fundamental to modern molecular biology and diagnostics. Labeled DNA and RNA probes are indispensable for techniques such as fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and microarray analysis. Furthermore, the functionalization of nucleic acids is crucial for the development of aptamers, which are structured nucleic acid molecules capable of binding to specific targets with high affinity and specificity, making them valuable in diagnostics and therapeutics.[1][2]
Traditional labeling methods often involve the direct incorporation of fluorescently or hapten-modified nucleotides. While effective, this approach can be limited by the steric hindrance of bulky labels on polymerase activity and the availability of pre-modified nucleotides. A more flexible alternative is a two-step labeling strategy. This involves the enzymatic incorporation of a nucleotide analog bearing a reactive "handle," followed by the chemical conjugation of a desired label or functional moiety to this handle. This post-synthetic modification approach allows for the introduction of a wide array of functionalities that may not be compatible with enzymatic reactions.[3]
This compound emerges as an ideal candidate for this two-step labeling strategy. The carboxymethyl group at the C6 position of the uracil base provides a readily accessible reactive handle for conjugation, while being positioned in the major groove of the DNA double helix, minimizing interference with hybridization. This guide will provide a detailed exploration of the synthesis, enzymatic incorporation, and subsequent applications of this compound for nucleic acid labeling.
The Chemistry of this compound: A Platform for Labeling
The key to the utility of this compound lies in its chemical structure. The carboxylic acid group serves as a versatile reactive handle for various conjugation chemistries.
Synthesis of this compound and its Triphosphate Derivative
Conceptual Synthesis Pathway:
A feasible approach to synthesize this compound could involve the following conceptual steps:
-
Protection of Uracil Nitrogens: To prevent side reactions, the N1 and N3 positions of 6-methyluracil would first be protected, for instance, with benzoyl groups.
-
Oxidation of the Methyl Group: The 6-methyl group can then be oxidized to a carboxylic acid using a suitable oxidizing agent, such as potassium permanganate or chromic acid.
-
Deprotection: Finally, the protecting groups on the nitrogen atoms are removed to yield this compound.
The subsequent conversion of this compound to its deoxyribonucleoside triphosphate (6-Cm-dUTP) form is crucial for its enzymatic incorporation into DNA. This multi-step process typically involves:
-
Glycosylation: The synthesized this compound base is coupled to a protected deoxyribose sugar.
-
Phosphorylation: The 5'-hydroxyl group of the resulting nucleoside is then phosphorylated to the triphosphate. Standard chemical phosphorylation methods can be employed for this conversion.[4]
Post-Synthetic Modification Chemistry
The carboxylic acid group of the incorporated this compound provides a convenient point of attachment for a wide range of molecules via amide bond formation. This is typically achieved using carbodiimide chemistry (e.g., with EDC/NHS) to activate the carboxyl group for reaction with a primary amine on the desired label (e.g., a fluorescent dye, biotin, or a peptide).
dot
Figure 1: Workflow for two-step nucleic acid labeling using this compound.
Enzymatic Incorporation of 6-Carboxymethyl-dUTP
The success of this labeling strategy hinges on the efficient incorporation of 6-Cm-dUTP by DNA polymerases. It is important to note that modifications at the C6 position of pyrimidines can be more challenging for polymerases to accept compared to modifications at the C5 position.[5][6][7] Therefore, the choice of polymerase and optimization of reaction conditions are critical.
Polymerase Selection
High-fidelity proofreading polymerases are generally less tolerant of modified nucleotides. Therefore, non-proofreading thermostable DNA polymerases are often preferred for incorporating modified dUTPs.
Table 1: Recommended DNA Polymerases for 6-Cm-dUTP Incorporation
| Polymerase | Type | Key Characteristics |
| Taq DNA Polymerase | Non-proofreading | Readily available, but may have lower incorporation efficiency for modified dUTPs. |
| Vent (exo-) DNA Polymerase | Non-proofreading | Known to be more tolerant of a variety of modified nucleotides.[8] |
| KOD Dash DNA Polymerase | High-fidelity (engineered) | Has shown to accept some C5-modified dUTPs and could be tested for C6 modifications.[6][7] |
| Sequenase v. 2.0 | Non-thermostable | Can be used for primer extension at lower temperatures, but may stall after incorporating a few modified bases.[8] |
Protocol: Enzymatic Synthesis of this compound-Modified DNA
This protocol provides a general framework for incorporating 6-Cm-dUTP into a DNA probe using PCR. Optimization of the 6-Cm-dUTP concentration and annealing temperature may be required for specific templates and primers.
Materials:
-
DNA template
-
Forward and reverse primers
-
Thermostable DNA polymerase (e.g., Vent (exo-)) and corresponding reaction buffer
-
dNTP mix (dATP, dGTP, dCTP)
-
6-Carboxymethyl-dUTP (6-Cm-dUTP)
-
Nuclease-free water
Procedure:
-
Set up the PCR reaction: In a sterile PCR tube, combine the following components on ice:
| Component | Final Concentration |
| 10X Polymerase Buffer | 1X |
| dNTP mix (dATP, dGTP, dCTP) | 200 µM each |
| 6-Cm-dUTP | 50-200 µM (start with 100 µM and optimize) |
| dTTP (optional, to control labeling density) | 0-150 µM |
| Forward Primer | 0.5 µM |
| Reverse Primer | 0.5 µM |
| DNA Template | 1-10 ng |
| Thermostable DNA Polymerase | 1-2.5 units |
| Nuclease-free water | to final volume (e.g., 50 µL) |
-
Perform PCR: Use a standard thermal cycling program, for example:
-
Initial denaturation: 95°C for 2 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for your primers)
-
Extension: 72°C for 1 minute per kb of product length
-
-
Final extension: 72°C for 5 minutes
-
-
Analyze the PCR product: Run a small aliquot of the PCR product on an agarose gel to confirm the amplification of the desired DNA fragment.
-
Purify the modified DNA: Purify the PCR product using a standard PCR purification kit or ethanol precipitation to remove unincorporated nucleotides and primers.
Post-Synthetic Labeling of this compound-Modified DNA
Once the 6-Cm-DNA has been synthesized and purified, the carboxyl groups can be readily conjugated to amine-containing labels.
Protocol: Amine-Reactive Labeling of 6-Cm-DNA
This protocol describes a general procedure for labeling 6-Cm-DNA with an amine-reactive fluorescent dye.
Materials:
-
Purified 6-Cm-DNA
-
Amine-reactive fluorescent dye (e.g., NHS-ester of a fluorophore)
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Activation buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column or DNA purification kit
Procedure:
-
Activate the carboxyl groups:
-
Dissolve the purified 6-Cm-DNA in activation buffer.
-
Add a 100-fold molar excess of NHS and a 100-fold molar excess of EDC to the DNA solution.
-
Incubate at room temperature for 15-30 minutes.
-
-
Couple the amine-reactive label:
-
Immediately after activation, add the amine-reactive fluorescent dye (dissolved in a small amount of DMSO or DMF) to the activated DNA solution. A 10- to 50-fold molar excess of the dye is recommended.
-
Adjust the pH of the reaction to 8.0-8.5 with the coupling buffer.
-
Incubate at room temperature for 2-4 hours, or overnight at 4°C, protected from light.
-
-
Quench the reaction: Add quenching buffer to a final concentration of 100 mM and incubate for 15 minutes at room temperature.
-
Purify the labeled DNA: Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) or by using a DNA purification kit.
-
Characterize the labeled DNA: Determine the concentration and labeling efficiency of the purified, labeled DNA using UV-Vis spectrophotometry.
Applications of this compound Labeled Nucleic Acids
The versatility of the this compound labeling system opens up a wide range of applications in research, diagnostics, and drug development.
Fluorescent Probes for In Situ Hybridization (FISH)
By conjugating fluorescent dyes to 6-Cm-DNA, highly specific and bright probes for FISH can be generated. The ability to control the labeling density by adjusting the ratio of 6-Cm-dUTP to dTTP during PCR allows for the optimization of probe brightness and hybridization efficiency.
Development of Modified Aptamers
The SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process can be performed with libraries of nucleic acids containing this compound. This allows for the selection of aptamers with enhanced binding properties due to the presence of the carboxymethyl groups.[9][10] Subsequently, these selected aptamers can be functionalized with various molecules, such as drugs for targeted delivery or reporter molecules for diagnostic assays.[2]
dot
Figure 2: Application of 6-Cm-Uracil in aptamer development.
Bioconjugation and Surface Immobilization
The carboxyl group on 6-Cm-DNA can be used to covalently attach the nucleic acid to surfaces, such as microarrays or nanoparticles. This is valuable for the development of DNA-based biosensors and for creating ordered DNA nanostructures.
Conclusion
This compound provides a powerful and flexible platform for the labeling and functionalization of nucleic acids. The two-step approach of enzymatic incorporation followed by post-synthetic modification allows for a high degree of control over the type and density of labels introduced. This versatility makes this compound an invaluable tool for researchers and scientists in a wide range of fields, from fundamental molecular biology to the development of next-generation diagnostics and therapeutics. While the enzymatic incorporation of C6-modified nucleotides requires careful optimization, the potential benefits in terms of labeling flexibility and the introduction of novel functionalities are substantial.
References
- 1. mdpi.com [mdpi.com]
- 2. Current Perspectives on Aptamers as Diagnostic Tools and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific DNA post-synthetic modification via fast photocatalytic allylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Modified polynucleotides. I. Investigation of the enzymatic polymerization of 5-alkyl-dUTP-s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic incorporation of chemically-modified nucleotides into DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis of modified DNA by PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic selection of modified aptamer pairs for diagnostic sandwich assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Enzymatic Incorporation of 6-Carboxymethyluracil into DNA/RNA
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The site-specific incorporation of modified nucleotides into DNA and RNA is a powerful tool for expanding the chemical and functional diversity of nucleic acids. This guide provides a comprehensive overview and detailed protocols for the enzymatic incorporation of 6-Carboxymethyluracil (6-CM-U), a uracil analog featuring a carboxymethyl group at the C6 position. This modification introduces a versatile functional handle for post-synthetic labeling, cross-linking, and the development of novel therapeutic and diagnostic agents, including aptamers with enhanced binding properties. These application notes detail the underlying principles of polymerase-mediated incorporation of modified pyrimidines, provide step-by-step protocols for in vitro transcription and PCR, and describe methods for the analysis and verification of the resulting modified nucleic acids.
Introduction: The Significance of this compound Incorporation
Standard DNA and RNA, composed of four canonical bases, possess a limited chemical functionality. The introduction of modified nucleotides, such as this compound, dramatically expands the chemical landscape of nucleic acids, enabling a wide array of applications in biotechnology and drug development.[1][][3] The carboxymethyl group of 6-CM-U provides a reactive site for conjugation with various molecules, including fluorophores, biotin, and proteins, without significantly disrupting the Watson-Crick base pairing.
Key Applications Include:
-
Aptamer Development (SELEX): The functional group of 6-CM-U can participate in novel interactions with target molecules, potentially leading to the selection of aptamers with higher affinity and specificity.[4][5][6]
-
Bioconjugation and Labeling: The carboxylic acid moiety serves as a convenient handle for post-transcriptional or post-replicative labeling of RNA and DNA with reporter molecules for imaging and diagnostic applications.[7]
-
Cross-linking Studies: The reactive group can be utilized to capture interactions between nucleic acids and proteins or other biomolecules.
-
Therapeutic Development: Modified nucleic acids can exhibit enhanced stability, reduced immunogenicity, and novel therapeutic functionalities.[][8][9]
The Enzymatic Machinery: Polymerase Acceptance of Modified Uracil Analogs
The successful enzymatic incorporation of a modified nucleotide is contingent on its acceptance by the active site of a DNA or RNA polymerase. Generally, modifications at the C5 position of pyrimidines are well-tolerated by a variety of polymerases because this position protrudes into the major groove of the DNA/RNA duplex, causing minimal steric hindrance to the polymerase active site.[10] While this compound is a C6-modified pyrimidine, its spatial orientation is analogous to C5 modifications, suggesting a high likelihood of acceptance by tolerant polymerases.
Systematic studies on C5-substituted pyrimidines have shown that polymerases like T7 RNA polymerase can efficiently incorporate nucleotides with a range of modifications, from small chemical groups to bulkier moieties.[11][12][13][14] Similarly, certain thermostable DNA polymerases, particularly those from family B (e.g., Pwo, Vent), have demonstrated the ability to incorporate C5-modified deoxynucleoside triphosphates during PCR.[15][16]
Mechanism of Incorporation
The triphosphate form of this compound (6-CM-UTP for RNA and 6-CM-dUTP for DNA) is presented to the polymerase active site. The enzyme facilitates the formation of a phosphodiester bond between the incoming modified nucleotide and the growing nucleic acid chain, guided by the templating strand.
Figure 1: Enzymatic Incorporation of this compound.
Application Protocol: In Vitro Transcription for 6-CM-U Modified RNA
This protocol details the synthesis of RNA containing this compound using T7 RNA polymerase.
Materials
-
Linearized DNA template with a T7 promoter
-
6-Carboxymethyluridine-5'-Triphosphate (6-CM-UTP)
-
ATP, GTP, CTP solutions (100 mM)
-
T7 RNA Polymerase
-
5x Transcription Buffer
-
RNase Inhibitor
-
Nuclease-free water
-
DNase I (RNase-free)
-
RNA purification kit or reagents for LiCl precipitation
Experimental Workflow
Figure 2: Workflow for 6-CM-U RNA Synthesis.
Step-by-Step Protocol
-
Reaction Setup: Assemble the following components at room temperature in a nuclease-free microcentrifuge tube. It is recommended to prepare a master mix if performing multiple reactions.[17][18]
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-free Water | Up to 20 µL | - |
| 5x Transcription Buffer | 4 µL | 1x |
| 100 mM ATP | 2 µL | 10 mM |
| 100 mM GTP | 2 µL | 10 mM |
| 100 mM CTP | 2 µL | 10 mM |
| 100 mM 6-CM-UTP | 2 µL | 10 mM |
| Linearized DNA Template | X µL | 0.5-1 µg |
| RNase Inhibitor | 1 µL | 2 U/µL |
| T7 RNA Polymerase | 2 µL | - |
-
Incubation: Mix gently by pipetting and centrifuge briefly. Incubate at 37°C for 2 to 4 hours.[17] Longer incubation times may increase yield but can also lead to higher levels of double-stranded RNA byproducts.
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
Purification: Purify the modified RNA using a spin column-based RNA purification kit according to the manufacturer's instructions or by lithium chloride (LiCl) precipitation.[19]
Lithium Chloride Precipitation (Alternative Purification)
-
Add 30 µL of nuclease-free water and 50 µL of 8 M LiCl to the 20 µL IVT reaction.
-
Mix well and incubate at -20°C for at least 30 minutes.
-
Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet the RNA.
-
Carefully discard the supernatant and wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge again for 5 minutes at 4°C, remove the ethanol, and air-dry the pellet for 5-10 minutes.
-
Resuspend the purified RNA in a suitable volume of nuclease-free water.
Application Protocol: PCR for 6-CM-U Modified DNA
This protocol provides a general guideline for incorporating this compound into DNA via PCR. Optimization of polymerase choice and cycling conditions may be necessary.
Materials
-
DNA template
-
Forward and Reverse Primers
-
6-Carboxymethyl-2'-deoxyuridine-5'-Triphosphate (6-CM-dUTP)
-
dATP, dGTP, dCTP solutions (10 mM)
-
Thermostable DNA Polymerase (Family B, e.g., Pwo, Vent(exo-))[15][16]
-
Polymerase Reaction Buffer
-
Nuclease-free water
-
PCR purification kit
Step-by-Step Protocol
-
Reaction Setup: Assemble the following components in a PCR tube on ice.
| Component | Volume (for 50 µL reaction) | Final Concentration |
| Nuclease-free Water | Up to 50 µL | - |
| 10x Polymerase Buffer | 5 µL | 1x |
| 10 mM dATP | 1 µL | 0.2 mM |
| 10 mM dGTP | 1 µL | 0.2 mM |
| 10 mM dCTP | 1 µL | 0.2 mM |
| 10 mM 6-CM-dUTP | 1 µL | 0.2 mM |
| DNA Template | X µL | 1-10 ng |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA Polymerase | 1 µL | - |
-
PCR Cycling: Perform PCR using an appropriate cycling program. An example is provided below:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2 min | 1 |
| Denaturation | 95°C | 30 sec | 25-35 |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5 min | 1 |
| Hold | 4°C | ∞ |
-
Purification: Purify the PCR product using a standard PCR purification kit to remove primers, unincorporated nucleotides, and polymerase.
Analysis and Verification of Incorporation
Confirmation of successful incorporation of this compound is crucial.
Gel Electrophoresis
Analyze the purified RNA or DNA on a denaturing polyacrylamide gel (for RNA) or an agarose gel (for DNA). A successful reaction should yield a band of the expected size.
Mass Spectrometry
For definitive confirmation and to determine the precise number of incorporations, mass spectrometry is the gold standard.[20][21][22][23][24] The nucleic acid is digested into individual nucleosides or short oligonucleotides, which are then analyzed by LC-MS/MS. The mass shift corresponding to the addition of a carboxymethyluracil moiety confirms its presence.
| Nucleoside | Mass (Da) | Mass with 6-CM-U (Da) | Mass Shift (Da) |
| Uridine | 244.2 | 302.2 | +58.0 |
| Deoxyuridine | 228.2 | 286.2 | +58.0 |
Conclusion
The enzymatic incorporation of this compound into RNA and DNA opens up a myriad of possibilities for the functionalization of nucleic acids. The protocols provided herein, based on the well-established principles of polymerase-mediated synthesis with modified nucleotides, offer a robust starting point for researchers. With careful optimization and rigorous analytical verification, the generation of 6-CM-U-modified nucleic acids can be reliably achieved, paving the way for innovative applications in diagnostics, therapeutics, and fundamental biological research.
References
- 1. Synthesis and Application of Functional Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleic Acids and Their Analogues for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A modified SELEX approach to identify DNA aptamers with binding specificity to the major histocompatibility complex presenting ovalbumin model antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A modified SELEX approach to identify DNA aptamers with binding specificity to the major histocompatibility complex presenting ovalbumin model antigen - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. SELEX: Critical factors and optimization strategies for successful aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Architecture and Applications of Nucleic Acid Derivatives Containing 1,2,3-Triazole Functionalities Synthesized via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The incorporation of N1-methyl pseudouridine by T7 bacteriophage derived RNA polymerase was instrumental for COVID-19 mRNA vaccine production [biosyn.com]
- 9. neb.com [neb.com]
- 10. mdpi.com [mdpi.com]
- 11. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deaza ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01498A [pubs.rsc.org]
- 15. Substrate properties of C5-substituted pyrimidine 2'-deoxynucleoside 5'-triphosphates for thermostable DNA polymerases during PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Repair and DNA Polymerase Bypass of Clickable Pyrimidine Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neb.com [neb.com]
- 18. themoonlab.org [themoonlab.org]
- 19. benchchem.com [benchchem.com]
- 20. profiles.wustl.edu [profiles.wustl.edu]
- 21. Mass Spectrometry Analysis of Nucleic Acid Modifications: From Beginning to Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. mdpi.com [mdpi.com]
- 24. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
6-Carboxymethyluracil: A Versatile Probe for Elucidating Enzyme Activity and Inhibition in Molecular Biology
Introduction
In the intricate landscape of molecular biology and drug discovery, the development and application of precise molecular probes are paramount to unraveling complex biological processes and identifying novel therapeutic targets. Among the diverse arsenal of chemical tools, uracil and its derivatives have garnered significant attention due to their fundamental roles in nucleic acid metabolism and as structural mimics for enzyme substrates and inhibitors. This application note delves into the utility of 6-Carboxymethyluracil, a structurally unique uracil analog, as a versatile probe for studying enzyme kinetics, characterizing DNA repair mechanisms, and screening for inhibitors of pyrimidine metabolic pathways. We provide a comprehensive overview of its biochemical properties, detailed experimental protocols for its application, and insights into the interpretation of results for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
This compound, also known as (uracil-6-yl)acetic acid, is a monocarboxylic acid derivative of uracil. Its chemical structure, featuring a carboxymethyl group at the 6-position of the pyrimidine ring, imparts distinct physicochemical properties that underpin its utility as a molecular probe.
| Property | Value | Reference |
| Chemical Formula | C₆H₆N₂O₄ | [1] |
| Molecular Weight | 170.12 g/mol | [2] |
| IUPAC Name | (2,4-dioxo-1,2,3,4-tetrahydropyrimidin-6-yl)acetic acid | [2] |
| Synonyms | Uracil-6-ylacetic acid, (Uracil-6-yl)acetic acid | [1][2] |
The presence of the carboxyl group influences its solubility, charge state at physiological pH, and potential interactions with the active sites of enzymes. These characteristics make it a valuable tool for probing enzymes that recognize uracil or similar pyrimidine structures.
Application I: Probing the Activity of Uracil-DNA Glycosylase (UDG)
Background: Uracil-DNA Glycosylase (UDG) is a critical enzyme in the base excision repair (BER) pathway, responsible for recognizing and excising uracil from DNA. The development of probes to monitor UDG activity is essential for understanding DNA repair mechanisms and for screening potential inhibitors of this pathway, which has implications in cancer therapy.[3][4]
While not a natural substrate, the structural similarity of this compound to uracil allows it to be explored as a potential inhibitor or a tool to probe the active site of UDG. Its interaction with UDG can be monitored using various biophysical techniques.
Protocol 1: Fluorescence Polarization Assay to Monitor this compound Interaction with UDG
This protocol describes a competitive binding assay to investigate the interaction of this compound with UDG using a fluorescently labeled uracil-containing DNA probe.
Principle: A short, single-stranded DNA oligonucleotide containing a uracil base and labeled with a fluorophore (e.g., fluorescein) is used as the primary probe. When UDG binds to this probe, the resulting complex has a higher molecular weight, leading to a slower tumbling rate in solution and an increase in fluorescence polarization. If this compound binds to the active site of UDG, it will compete with the fluorescent probe, resulting in a decrease in fluorescence polarization.
Materials:
-
Human Uracil-DNA Glycosylase (UNG2), recombinant
-
Fluorescently labeled uracil-containing oligonucleotide (e.g., 5'-/56-FAM/d(GCT GGT GUG GCT GGT)-3', where U is deoxyuridine)
-
This compound
-
Assay Buffer: 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA
-
96-well black, flat-bottom plates
-
Fluorescence plate reader with polarization capabilities
Procedure:
-
Prepare Reagents:
-
Prepare a 2X stock solution of the fluorescent DNA probe at 20 nM in Assay Buffer.
-
Prepare a 2X stock solution of UDG at an appropriate concentration (e.g., 50 nM, to be optimized) in Assay Buffer.
-
Prepare a serial dilution of this compound in Assay Buffer, with concentrations ranging from 1 µM to 10 mM (final concentrations in the assay will be half of these values).
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the 2X fluorescent DNA probe solution.
-
Add 25 µL of Assay Buffer (for control wells) or 25 µL of the this compound serial dilutions.
-
Initiate the binding reaction by adding 25 µL of the 2X UDG solution to each well.
-
The final reaction volume will be 100 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation and 520 nm emission for fluorescein).
-
Data Analysis:
-
Calculate the anisotropy (r) or polarization (P) values for each well.
-
Plot the change in fluorescence polarization as a function of the this compound concentration.
-
A decrease in polarization with increasing this compound concentration indicates competitive binding.
-
The data can be fitted to a suitable binding isotherm to determine the inhibitory constant (Ki) of this compound for UDG.
Diagram: Workflow for UDG Competitive Binding Assay
Caption: Workflow for the UDG competitive binding assay using this compound.
Application II: Investigating Inhibitors of Pyrimidine Metabolism
Background: The de novo synthesis of pyrimidines is a critical pathway for cell proliferation and a validated target for anticancer drugs.[5] Enzymes in this pathway, such as dihydropyrimidine dehydrogenase (DPD), are responsible for the catabolism of pyrimidines, including the chemotherapeutic agent 5-fluorouracil (5-FU).[6][7][8] Identifying and characterizing inhibitors of these enzymes is crucial for developing new cancer therapies and for understanding drug resistance mechanisms. This compound can serve as a molecular probe to identify and characterize inhibitors of key enzymes in pyrimidine metabolism.
Protocol 2: Spectrophotometric Assay for Dihydropyrimidine Dehydrogenase (DPD) Activity and Inhibition
This protocol describes a continuous spectrophotometric assay to measure the activity of DPD and to screen for its inhibitors using this compound as a potential substrate or inhibitor.
Principle: DPD catalyzes the NADPH-dependent reduction of uracil and thymine. The activity of DPD can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. This compound can be tested as a substrate or as a competitive inhibitor against the natural substrate, uracil.
Materials:
-
Recombinant human Dihydropyrimidine Dehydrogenase (DPD)
-
Uracil
-
This compound
-
NADPH
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM DTT and 2.5 mM MgCl₂
-
96-well UV-transparent plates
-
UV-Vis spectrophotometer plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of NADPH in Assay Buffer.
-
Prepare a 10 mM stock solution of uracil in Assay Buffer.
-
Prepare a 10 mM stock solution of this compound in Assay Buffer.
-
Prepare a stock solution of DPD enzyme in Assay Buffer. The optimal concentration should be determined empirically.
-
-
Assay Setup (to test this compound as a substrate):
-
To each well, add Assay Buffer, 200 µM NADPH, and varying concentrations of this compound (e.g., 0, 10, 20, 50, 100, 200 µM).
-
Initiate the reaction by adding DPD enzyme.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
-
Assay Setup (to test this compound as an inhibitor):
-
To each well, add Assay Buffer, 200 µM NADPH, a fixed concentration of uracil (e.g., at its Km value), and varying concentrations of this compound (e.g., 0 to 500 µM).
-
Initiate the reaction by adding DPD enzyme.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
When testing as a substrate, plot the reaction velocity against the concentration of this compound to determine Michaelis-Menten kinetic parameters (Km and Vmax).
-
When testing as an inhibitor, plot the reaction velocity against the concentration of this compound. A decrease in velocity indicates inhibition. The data can be further analyzed using Lineweaver-Burk or other kinetic plots to determine the mode of inhibition and the inhibition constant (Ki).
Diagram: DPD Inhibition Assay Principle
References
- 1. DNAmod: uracil-6-ylacetic acid [dnamod.hoffmanlab.org]
- 2. Uracil-4-acetic acid | C6H6N2O4 | CID 73271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical Tools for the Study of DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BASE-EXCISION REPAIR ACTIVITY OF URACIL-DNA GLYCOSYLASE MONITORED USING THE LATCH ZONE OF α-HEMOLYSIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Dihydropyrimidine Dehydrogenase Deficiency and Implementation of Upfront DPYD Genotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet [arupconsult.com]
- 8. Dihydropyrimidine dehydrogenase (DPD) deficiency — Knowledge Hub [genomicseducation.hee.nhs.uk]
Application Notes and Protocols for the Derivatization of 6-Carboxymethyluracil for Enhanced Assay Performance
Introduction: The Analytical Challenge of 6-Carboxymethyluracil
This compound (6-CMU) is a modified pyrimidine base of significant interest in various fields of biomedical research, including studies on DNA damage and repair, epigenetics, and as a potential biomarker. Its inherent chemical structure, characterized by a hydrophilic uracil ring and a carboxylic acid moiety, presents analytical challenges for its sensitive and robust quantification in complex biological matrices. The low volatility and limited chromogenic or fluorogenic properties of 6-CMU necessitate a derivatization step to enhance its detectability in modern analytical platforms such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This technical guide provides detailed protocols and expert insights into the derivatization of this compound. We will explore two primary strategies: fluorescent labeling for highly sensitive HPLC-based quantification and silylation for GC-MS analysis, enabling researchers to select the optimal approach for their specific analytical needs. The causality behind experimental choices is explained to ensure both technical accuracy and practical success in the laboratory.
Part 1: Fluorescent Labeling of this compound for HPLC Analysis
Principle of Derivatization:
For HPLC analysis, particularly with fluorescence detection, derivatization aims to attach a fluorescent tag to the 6-CMU molecule. This is typically achieved by targeting the carboxylic acid group. The reaction involves the formation of a stable ester or amide bond between the carboxyl group of 6-CMU and a fluorescent labeling reagent. This not only imparts strong fluorescence to the molecule, dramatically increasing detection sensitivity, but can also improve its chromatographic properties.[1]
A common and effective strategy involves the use of a fluorescent label with a reactive group that specifically targets carboxylic acids under mild conditions. One such class of reagents are fluorescent alkyl halides. The carboxylic acid is first converted to a more nucleophilic carboxylate anion, which then reacts with the fluorescent alkyl halide to form a fluorescent ester.
Experimental Workflow for Fluorescent Labeling:
Caption: Workflow for fluorescent labeling and HPLC analysis of this compound.
Detailed Protocol: Fluorescent Labeling with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)
This protocol details the derivatization of 6-CMU with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc), a popular fluorescent labeling reagent for carboxylic acids.
Materials:
-
This compound (6-CMU) standard
-
4-Bromomethyl-7-methoxycoumarin (Br-Mmc)
-
Acetonitrile (ACN), HPLC grade
-
Potassium carbonate (K₂CO₃), anhydrous
-
Crown ether (e.g., 18-crown-6)
-
Hydrochloric acid (HCl), 0.1 M
-
Water, ultrapure
-
Microcentrifuge tubes
-
Heating block or water bath
-
HPLC system with a fluorescence detector and a C18 reversed-phase column
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of 6-CMU (e.g., 1 mg/mL) in a suitable solvent like water or a mild buffer.
-
For biological samples, perform an appropriate extraction and purification to isolate the acidic fraction containing 6-CMU. The final extract should be dried down and reconstituted in a minimal volume of the reaction solvent.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, add 50 µL of the 6-CMU standard or sample solution.
-
Add 100 µL of a freshly prepared solution of Br-Mmc in acetonitrile (e.g., 1 mg/mL).
-
Add approximately 2 mg of anhydrous potassium carbonate and a catalytic amount of 18-crown-6. The crown ether helps to solubilize the potassium carbonate in the organic solvent.
-
Vortex the mixture gently to ensure proper mixing.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block.
-
-
Reaction Quenching and Sample Preparation for HPLC:
-
After incubation, cool the reaction mixture to room temperature.
-
Add 10 µL of 0.1 M HCl to neutralize the excess potassium carbonate and stop the reaction.
-
Centrifuge the mixture to pellet any insoluble material.
-
Transfer the supernatant to an HPLC vial for analysis.
-
HPLC-Fluorescence Detection Parameters:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 325 nm, Emission: 395 nm |
Rationale for Experimental Choices:
-
Choice of Reagent: Br-Mmc is selected due to its high reactivity with carboxylic acids under relatively mild conditions and the high quantum yield of the resulting coumarin ester, ensuring sensitive detection.[1]
-
Base and Catalyst: Potassium carbonate acts as a base to deprotonate the carboxylic acid, forming the more reactive carboxylate anion. 18-crown-6 is a phase-transfer catalyst that facilitates the reaction in a non-aqueous environment.
-
Temperature and Time: The incubation at 60°C for 30 minutes is optimized to ensure a complete and efficient reaction without significant degradation of the analyte or the derivative.
Part 2: Silylation of this compound for GC-MS Analysis
Principle of Derivatization:
Gas chromatography requires analytes to be volatile and thermally stable. 6-CMU, with its polar carboxyl and amine groups, is not directly amenable to GC analysis. Silylation is a derivatization technique that replaces active hydrogens in functional groups (like -COOH, -OH, -NH₂) with a trimethylsilyl (TMS) group.[2][3] This process increases the volatility and thermal stability of the molecule by reducing its polarity and hydrogen bonding capacity.[2]
Chemical Reaction for Silylation:
Caption: Silylation of this compound with BSTFA and TMCS.
Detailed Protocol: Silylation with BSTFA + 1% TMCS
This protocol describes the silylation of 6-CMU using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
Materials:
-
This compound (6-CMU) standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Ethyl acetate, GC grade
-
Micro-reaction vials with PTFE-lined caps
-
Heating block
-
GC-MS system with a suitable capillary column
Procedure:
-
Sample Preparation:
-
Ensure that the 6-CMU standard or the dried sample extract is completely anhydrous, as silylation reagents are moisture-sensitive.[4] This can be achieved by lyophilization or co-evaporation with an anhydrous solvent like pyridine.
-
-
Derivatization Reaction:
-
To the dried sample in a micro-reaction vial, add 50 µL of anhydrous pyridine to dissolve the 6-CMU.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Seal the vial tightly with a PTFE-lined cap.
-
Heat the reaction mixture at 70°C for 45 minutes in a heating block.
-
-
Sample Preparation for GC-MS:
-
After cooling to room temperature, the sample is ready for direct injection into the GC-MS. Alternatively, the sample can be diluted with an appropriate solvent like ethyl acetate if necessary.
-
GC-MS Parameters:
| Parameter | Value |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250°C |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| MS Ion Source Temp | 230°C |
| MS Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
Rationale for Experimental Choices:
-
Choice of Reagent: BSTFA is a powerful silylating agent, and the addition of 1% TMCS as a catalyst enhances its reactivity, ensuring complete derivatization of both the carboxylic acid and the amine groups on the uracil ring.
-
Solvent: Anhydrous pyridine is an excellent solvent for 6-CMU and also acts as a hydrogen chloride scavenger, driving the reaction to completion.
-
Temperature and Time: The reaction is carried out at an elevated temperature to ensure the derivatization of the less reactive amide protons on the uracil ring.
Trustworthiness and Self-Validating Systems
To ensure the reliability and accuracy of the results obtained using these protocols, it is crucial to incorporate a self-validating system into the experimental design. This includes:
-
Use of an Internal Standard: An appropriate internal standard (e.g., an isotopically labeled version of 6-CMU or a structurally similar compound not present in the sample) should be added at the beginning of the sample preparation process. This will correct for variations in extraction efficiency, derivatization yield, and instrument response.
-
Calibration Curve: A calibration curve should be generated using a series of known concentrations of the derivatized 6-CMU standard. This allows for accurate quantification of the analyte in unknown samples.
-
Quality Control Samples: Include quality control (QC) samples at low, medium, and high concentrations within each analytical run to monitor the accuracy and precision of the assay.
-
Method Blanks: Analyze method blanks (reagents without the analyte) to check for any potential contamination or interference.
By implementing these measures, researchers can have high confidence in the data generated, ensuring the trustworthiness and reproducibility of their findings.
References
Application Notes and Protocols for the Study of Enzyme Kinetics: 6-Carboxymethyluracil
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to utilizing 6-Carboxymethyluracil in the study of enzyme kinetics, with a particular focus on its role as a potential inhibitor of thymidylate synthase (TS). This document offers in-depth technical details, field-proven insights, and step-by-step protocols to empower researchers in their exploration of enzyme mechanisms and drug discovery efforts.
Introduction: The Significance of Uracil Analogs in Enzyme Kinetics
Uracil and its derivatives are fundamental molecules in various biological processes, most notably as components of nucleic acids.[1] Analogs of uracil, such as this compound, are of significant interest in the field of enzyme kinetics as they can act as probes, substrates, or inhibitors for enzymes involved in nucleotide metabolism. One of the most critical enzymes in this pathway is thymidylate synthase (TS), which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[2] This reaction is the sole de novo source of thymidylate, an essential precursor for DNA synthesis.[2][3] Consequently, TS has become a major target for cancer chemotherapy.[1][3][4] The study of uracil analogs like this compound as TS inhibitors provides a valuable avenue for the development of novel therapeutic agents.[1][5]
Mechanism of Action: this compound as a Competitive Inhibitor of Thymidylate Synthase
Thymidylate synthase utilizes N⁵,N¹⁰-methylenetetrahydrofolate as a methyl group donor to convert dUMP to dTMP.[2] The catalytic mechanism involves a series of complex steps, including the formation of a covalent ternary complex between the enzyme, dUMP, and the folate cofactor.[6]
This compound is hypothesized to act as a competitive inhibitor of thymidylate synthase, primarily by competing with the natural substrate, dUMP, for binding to the enzyme's active site. The structural similarity between this compound and the uracil moiety of dUMP allows it to occupy the nucleotide-binding pocket. However, the presence of the carboxymethyl group at the 6-position is expected to sterically hinder the conformational changes required for the catalytic cycle to proceed, thereby preventing the methylation of the uracil ring at the C5 position.
The binding of this compound to the active site is a reversible process, characteristic of competitive inhibition. This means that the inhibitory effect can be overcome by increasing the concentration of the natural substrate, dUMP. The affinity of this compound for the enzyme can be quantified by its inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor complex.
Visualizing the Inhibition: A Proposed Model
Caption: Competitive inhibition of Thymidylate Synthase by this compound.
Experimental Protocols: A Guide to Studying Enzyme Inhibition
To investigate the inhibitory effects of this compound on thymidylate synthase, a robust and reproducible experimental protocol is essential. The following section outlines a detailed methodology for a continuous spectrophotometric assay.
Principle of the Assay
The activity of thymidylate synthase can be monitored by observing the increase in absorbance at 340 nm, which corresponds to the oxidation of the cofactor N⁵,N¹⁰-methylenetetrahydrofolate to dihydrofolate (DHF) during the conversion of dUMP to dTMP.[7] The rate of this absorbance change is directly proportional to the enzyme's activity.
Materials and Reagents
-
Enzyme: Recombinant human thymidylate synthase (hTS)
-
Substrate: 2'-deoxyuridine-5'-monophosphate (dUMP)
-
Cofactor: (6R)-N⁵,N¹⁰-methylenetetrahydrofolate (mTHF)
-
Inhibitor: this compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 10 mM 2-mercaptoethanol, 25 mM MgCl₂
-
Instrumentation: UV-Vis spectrophotometer with temperature control
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare stock solutions of dUMP, mTHF, and this compound in the assay buffer.
-
Determine the exact concentration of the stock solutions spectrophotometrically.
-
Prepare a working solution of hTS in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.
-
-
Assay Setup:
-
Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to 37°C.
-
In a 1 mL cuvette, prepare the reaction mixture by adding the following components in order:
-
Assay Buffer
-
dUMP (at a concentration close to its Kₘ value)
-
mTHF (at a saturating concentration)
-
Varying concentrations of this compound (for inhibition studies) or buffer (for control).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the hTS enzyme solution to the cuvette and mix thoroughly by gentle inversion.
-
Immediately start recording the absorbance at 340 nm every 15 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of DHF.
-
Plot the initial velocity (v₀) against the concentration of this compound to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[8]
-
To determine the mode of inhibition and the Kᵢ value, perform the assay with varying concentrations of both the substrate (dUMP) and the inhibitor (this compound).
-
Analyze the data using Lineweaver-Burk or Dixon plots. For competitive inhibition, the Lineweaver-Burk plots will show a series of lines with different slopes that intersect on the y-axis.
-
Workflow for a Self-Validating Inhibition Assay
Caption: A self-validating workflow for enzyme inhibition studies.
Data Presentation: Summarizing Kinetic Parameters
The following table provides a template for summarizing the kinetic data obtained from the inhibition studies of thymidylate synthase by this compound. For illustrative purposes, hypothetical data is included.
| Parameter | Value | Description |
| Kₘ for dUMP | 5 µM | Michaelis constant for the substrate dUMP. |
| Vₘₐₓ | 100 nmol/min/mg | Maximum reaction velocity of the enzyme. |
| IC₅₀ | 25 µM | Concentration of this compound that inhibits 50% of the enzyme's activity under specific substrate concentrations. |
| Kᵢ | 10 µM | Inhibition constant for this compound, reflecting its binding affinity to the enzyme. |
| Mode of Inhibition | Competitive | The inhibitor competes with the substrate for the active site. |
Note: The IC₅₀ value is dependent on the substrate concentration used in the assay, while the Kᵢ value is a true constant that reflects the inhibitor's affinity for the enzyme.[8]
Conclusion and Future Directions
These application notes provide a foundational framework for investigating the kinetic properties of this compound as a potential inhibitor of thymidylate synthase. The detailed protocols and data analysis guidelines are designed to ensure scientific rigor and reproducibility. Further studies could involve exploring the structure-activity relationship of other 6-substituted uracil derivatives to optimize their inhibitory potency. Additionally, cell-based assays would be a crucial next step to validate the in vitro findings and assess the compound's potential as a therapeutic agent.
References
- 1. Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Design, synthesis and biological evaluation of novel uracil derivatives bearing 1, 2, 3-triazole moiety as thymidylate synthase (TS) inhibitors and as potential antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. courses.edx.org [courses.edx.org]
Application Notes & Protocols for the Development of Antibodies Against 6-Carboxymethyluracil
Abstract
This comprehensive guide provides a detailed framework for the generation and characterization of specific antibodies against 6-Carboxymethyluracil (6-CMU), a small molecule hapten. Small molecules like 6-CMU are not immunogenic on their own and require conjugation to a larger carrier protein to elicit a robust immune response.[1][2][3] This document outlines the strategic design of immunogens, detailed protocols for hapten-carrier conjugation, animal immunization strategies for both polyclonal and monoclonal antibody production, and robust screening and characterization methodologies. By synthesizing established biochemical techniques with expert insights, these application notes serve as an essential resource for researchers in immunology, drug development, and diagnostics seeking to generate high-affinity antibodies for this specific target.
Introduction: The Challenge of Anti-Hapten Antibody Development
This compound (6-CMU) is a modified pyrimidine nucleobase. Developing antibodies to small molecules, or haptens, such as 6-CMU presents a unique immunological challenge. Due to their low molecular weight, haptens are incapable of independently stimulating the B cell and T cell activation required for a full immune response.[1][4] To overcome this, the hapten must be covalently coupled to a large, immunogenic carrier protein.[2][5] The resulting conjugate, now a complete antigen, can be effectively processed by antigen-presenting cells (APCs), leading to the production of antibodies specific for the hapten.
The strategic design of this hapten-carrier conjugate is the most critical step in the process.[1] The choice of carrier protein, the chemical linkage, and the density of hapten molecules on the carrier all significantly influence the specificity, affinity, and titer of the resulting antibodies. This guide will focus on a robust and widely applicable strategy using carbodiimide chemistry to couple the carboxylic acid group of 6-CMU to primary amines on carrier proteins, a method proven effective for generating antibodies against modified nucleotides and other small molecules.[6]
Target Molecule: this compound (6-CMU)
-
Molecular Formula: C₆H₆N₂O₄
-
Structure:
(Image Source: PubChem CID 73271)[2]
-
Key Functional Group for Conjugation: Carboxylic Acid (-COOH)
Strategic Workflow for Anti-6-CMU Antibody Generation
The development process is multifaceted, beginning with the synthesis of the immunogen and culminating in a highly characterized, specific antibody. The workflow is designed to maximize the probability of generating high-affinity, hapten-specific antibodies while minimizing the generation of antibodies that recognize the carrier protein or the linker region.[7]
Caption: High-level workflow for developing antibodies against 6-CMU.
Detailed Protocols: Phase 1 - Antigen Preparation
The cornerstone of a successful anti-hapten antibody campaign is the quality of the immunogen and the corresponding screening antigen. We will prepare two distinct conjugates:
-
Immunizing Antigen: 6-CMU conjugated to Keyhole Limpet Hemocyanin (KLH). KLH is a large, highly immunogenic protein ideal for provoking a strong immune response.[8]
-
Screening Antigen: 6-CMU conjugated to Bovine Serum Albumin (BSA). Using a different carrier for screening is crucial to identify antibodies specific to the 6-CMU hapten, not the KLH carrier.[4]
Protocol 3.1: EDC/Sulfo-NHS Conjugation of 6-CMU to Carrier Proteins
This two-step protocol utilizes 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC) to activate the carboxyl group of 6-CMU, and N-hydroxysulfosuccinimide (Sulfo-NHS) to create a more stable amine-reactive intermediate, enhancing coupling efficiency to the lysine residues on the carrier protein.[1][3]
Materials:
-
This compound (6-CMU)
-
Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA)
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine-HCl, pH 8.5
-
Dialysis tubing (10 kDa MWCO) or desalting columns
Procedure:
-
Prepare Carrier Protein: Dissolve KLH or BSA in Coupling Buffer to a final concentration of 10 mg/mL.
-
Prepare Hapten: Dissolve 6-CMU in Activation Buffer. A 20-fold to 50-fold molar excess of hapten to protein is a good starting point. For example, for 10 mg of BSA (~150 nmol), use between 3 µmol and 7.5 µmol of 6-CMU.
-
Activate Hapten:
-
Immediately before use, prepare fresh 100 mg/mL solutions of EDC and Sulfo-NHS in anhydrous DMSO or water.
-
Add a 1.5-fold molar excess of both EDC and Sulfo-NHS (relative to the hapten) to the 6-CMU solution.
-
Incubate for 15-30 minutes at room temperature with gentle stirring. This reaction forms the semi-stable Sulfo-NHS ester of 6-CMU.
-
-
Conjugation Reaction:
-
Immediately add the activated hapten solution to the carrier protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quench Reaction (Optional but Recommended): Add quenching solution to a final concentration of 10-50 mM. Incubate for 15 minutes. This step deactivates any unreacted Sulfo-NHS esters.
-
Purification:
-
Transfer the reaction mixture to a dialysis cassette (10 kDa MWCO).
-
Dialyze against 1-2 L of PBS at 4°C for at least 24 hours, with at least three buffer changes. This removes unreacted hapten and crosslinking reagents.
-
Alternatively, use a desalting column equilibrated with PBS.
-
-
Characterization & Storage:
-
Determine the protein concentration using a BCA assay.
-
Confirm conjugation using SDS-PAGE (a shift in molecular weight should be observed) or MALDI-TOF mass spectrometry.[9]
-
Store the conjugate in aliquots at -20°C or -80°C.
-
| Parameter | Recommended Value | Rationale |
| Hapten:Carrier Molar Ratio | 20:1 to 50:1 | Balances achieving sufficient immunogenicity with maintaining protein solubility. Very high densities can sometimes lead to tolerance or precipitation.[10] |
| Activation pH | 5.0 - 6.0 (MES Buffer) | Optimal pH for EDC/Sulfo-NHS activation of carboxyl groups.[1] |
| Coupling pH | 7.2 - 8.0 (PBS Buffer) | Optimal pH for the reaction of Sulfo-NHS esters with primary amines (lysine side chains). |
| Purification Method | Dialysis / Desalting | Crucial for removing small molecule contaminants that could interfere with the immune response. |
Detailed Protocols: Phase 2 - Antibody Production
This section provides protocols for generating both polyclonal and monoclonal antibodies. The choice depends on the desired application; polyclonal antibodies are suitable for many research applications and are faster to produce, while monoclonal antibodies offer high specificity and batch-to-batch consistency, ideal for diagnostics and therapeutics.[11]
Protocol 4.1: Polyclonal Antibody Production in Rabbits
This protocol describes a standard 70-day immunization schedule in New Zealand White rabbits, which reliably produces high-titer antisera.[12][13]
Materials:
-
6-CMU-KLH immunogen
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (IFA)
-
Sterile PBS, pH 7.4
-
Syringes and needles (18-22 gauge)
-
Two healthy New Zealand White rabbits (8-12 weeks old)
Procedure:
| Day | Procedure | Details & Rationale |
| 0 | Pre-immune Bleed | Collect 5-10 mL of blood from the marginal ear vein of each rabbit. This serum serves as the negative control for later analysis. |
| 1 | Primary Immunization | Emulsify 250-500 µg of 6-CMU-KLH with an equal volume of FCA. Inject a total of 1 mL subcutaneously at multiple sites (4-6) along the back. FCA contains inactivated mycobacteria, which strongly stimulates the initial immune response. [8] |
| 14 | First Boost | Emulsify 125-250 µg of 6-CMU-KLH with an equal volume of IFA. Inject 1 mL subcutaneously at multiple sites. IFA lacks mycobacteria, reducing the risk of inflammation while still boosting the immune response. [12] |
| 28 | Second Boost | Repeat the boost as on Day 14 (125-250 µg of immunogen in IFA). |
| 35 | Test Bleed | Collect 5-10 mL of blood. Analyze the serum for antibody titer against 6-CMU-BSA using ELISA (see Protocol 5.1). A high titer indicates a successful immune response. |
| 49 | Third Boost | Repeat the boost as on Day 14 (125-250 µg of immunogen in IFA). |
| 56 | Production Bleed | Collect a larger volume of blood (20-40 mL) based on institutional guidelines. |
| 70 | Final Bleed & Termination | Perform the final production bleed. |
Protocol 4.2: Monoclonal Antibody Production via Hybridoma Technology
This workflow involves immunizing mice, fusing their antibody-producing spleen cells with immortal myeloma cells, and selecting the resulting hybridomas that produce the desired antibody.[2][14]
Caption: Key steps in monoclonal antibody production using hybridoma technology.
Procedure Outline:
-
Immunization: Immunize BALB/c mice using a schedule similar to the rabbit protocol (Day 0, 14, 21), but with lower antigen doses (e.g., 50-100 µg for primary, 25-50 µg for boosts).[15] Three days before fusion, administer a final intravenous or intraperitoneal boost of 25 µg of 6-CMU-KLH in sterile saline (no adjuvant).[2]
-
Cell Fusion:
-
Aseptically harvest the spleen from the immunized mouse with the highest antibody titer.
-
Prepare a single-cell suspension of splenocytes.
-
Mix the splenocytes with an HGPRT-deficient myeloma cell line (e.g., Sp2/0-Ag14) at a ratio of approximately 5:1.[14]
-
Induce fusion by slowly adding polyethylene glycol (PEG).[8]
-
-
HAT Selection:
-
Gently wash the cells to remove the PEG and resuspend them in HAT (Hypoxanthine-Aminopterin-Thymidine) medium.[1][9]
-
Plate the cell suspension into multiple 96-well plates.
-
Principle of HAT Selection: Aminopterin blocks the de novo DNA synthesis pathway. The myeloma cells are deficient in the HGPRT enzyme, making them unable to use the salvage pathway, so they die. Splenocytes have a functional HGPRT but are not immortal and die off naturally. Only the fused hybridoma cells (immortal from myeloma, functional HGPRT from splenocyte) can survive in HAT medium by using the salvage pathway.[1][11]
-
-
Screening and Cloning:
-
After 10-14 days, screen the supernatants from wells with visible hybridoma growth for antibodies against 6-CMU-BSA using ELISA (Protocol 5.1).
-
Expand positive clones and perform limiting dilution cloning to ensure each population arises from a single cell (monoclonality).
-
Re-screen the subclones to confirm antibody production.
-
Cryopreserve and expand the stable, high-producing monoclonal cell lines.
-
Detailed Protocols: Phase 3 - Screening and Characterization
Protocol 5.1: Indirect ELISA for Titer Determination and Hybridoma Screening
This indirect ELISA is used to detect antibodies specific to 6-CMU.
Materials:
-
Screening Antigen: 6-CMU-BSA conjugate
-
96-well high-binding ELISA plates
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBST
-
Serum samples or hybridoma supernatants
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop Solution: 2 M H₂SO₄
Procedure:
-
Coat Plate: Dilute the 6-CMU-BSA screening antigen to 1-5 µg/mL in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C.
-
Wash: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Block: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Wash: Repeat the wash step.
-
Add Primary Antibody:
-
For Titer: Perform serial dilutions of the rabbit serum (e.g., 1:1000 to 1:1,024,000) in Blocking Buffer. Add 100 µL of each dilution to the wells. Include the pre-immune serum as a negative control.
-
For Screening: Add 100 µL of undiluted hybridoma supernatant to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Wash: Repeat the wash step (3-5 times).
-
Add Secondary Antibody: Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendation. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Wash: Repeat the wash step (5 times).
-
Develop: Add 100 µL of TMB substrate to each well. Incubate in the dark for 10-30 minutes until a blue color develops.
-
Stop: Add 100 µL of Stop Solution to each well. The color will turn yellow.
-
Read: Measure the absorbance (Optical Density, OD) at 450 nm using a microplate reader.
Data Analysis (Titer): The titer is defined as the reciprocal of the highest serum dilution that gives a positive reading (e.g., an OD value 2-3 times that of the pre-immune serum at the same dilution).[16]
| Example ELISA Titer Data | OD 450nm (Pre-immune) | OD 450nm (Post-immune Day 35) |
| Serum Dilution | ||
| 1:1,000 | 0.115 | >3.000 |
| 1:4,000 | 0.109 | 2.854 |
| 1:16,000 | 0.111 | 2.113 |
| 1:64,000 | 0.105 | 1.258 |
| 1:256,000 | 0.108 | 0.467 |
| 1:1,024,000 | 0.106 | 0.152 |
| In this example, the titer would be considered at least 1:256,000. |
Protocol 5.2: Antibody Isotyping ELISA
For monoclonal antibodies, determining the immunoglobulin class and subclass (e.g., IgG1, IgG2a) is essential. This is easily done using a sandwich ELISA format with commercially available isotyping kits.
Procedure Outline:
-
Coat the ELISA plate with isotype-specific capture antibodies (e.g., anti-mouse IgG1, IgG2a, IgG2b, IgG3, IgA, IgM).
-
Block the plate.
-
Add the hybridoma supernatant. The antibody in the supernatant will be captured by its corresponding isotype-specific antibody on the plate.
-
Add an enzyme-conjugated anti-mouse kappa/lambda light chain detection antibody.
-
Develop with substrate and read the plate. A strong signal in a particular well (e.g., the anti-mouse IgG1 well) identifies the antibody's isotype.[12][17]
Protocol 5.3: Affinity Characterization using Bio-Layer Interferometry (BLI)
BLI is a label-free technology that measures biomolecular interactions in real-time, providing association (kₐ) and dissociation (kₑ) rates, which are used to calculate the affinity constant (Kₑ).[5][6][18]
Procedure Outline:
-
Immobilization: Immobilize the purified anti-6-CMU antibody onto an appropriate biosensor (e.g., Protein A or Protein G biosensor).
-
Baseline: Equilibrate the biosensor in kinetic buffer to establish a stable baseline.
-
Association: Dip the biosensor into wells containing a serial dilution of free 6-CMU hapten (the analyte). The binding of 6-CMU to the antibody causes a shift in the interference pattern, which is recorded over time.
-
Dissociation: Move the biosensor back into a well containing only kinetic buffer. The dissociation of 6-CMU from the antibody is measured as the signal returns toward the baseline.
-
Data Analysis: The resulting sensorgrams are globally fit to a 1:1 binding model using the instrument's analysis software to determine kₐ, kₑ, and the affinity constant (Kₑ = kₑ/kₐ).
| Kinetic Parameter | Description | Desired Characteristic for High-Affinity Antibody |
| kₐ (on-rate) | Association rate constant (M⁻¹s⁻¹) | Fast (High Value) |
| kₑ (off-rate) | Dissociation rate constant (s⁻¹) | Slow (Low Value) |
| Kₑ (Affinity) | Equilibrium dissociation constant (M) | Low (e.g., nanomolar to picomolar range) |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low/No Antibody Titer | - Poor immunogenicity of the conjugate- Insufficient antigen dose- Animal is a non-responder | - Verify hapten:carrier conjugation ratio.- Increase antigen dose in subsequent boosts.- Use a different animal strain or species. |
| High Background in ELISA | - Insufficient blocking- Secondary antibody cross-reactivity- Antibodies are binding to the carrier protein (BSA) | - Increase blocking time or try a different blocking agent.- Use a pre-adsorbed secondary antibody.- Confirm specificity by testing against unconjugated BSA. If positive, antibodies are carrier-specific. |
| Antibodies Bind Immunogen (6-CMU-KLH) but not Screening Antigen (6-CMU-BSA) | - Antibodies are specific to the KLH carrier protein. | - This is an expected outcome for a portion of the antibody population. The screening process is designed to eliminate these. |
| Low Antibody Affinity | - Hapten structure is buried after conjugation.- Immune response did not fully mature. | - Redesign the hapten-linker strategy to better expose the hapten.- Extend the immunization schedule with additional boosts. |
Conclusion
The generation of high-quality antibodies against the small molecule hapten this compound is a systematic process that hinges on the careful design and execution of each step. From the synthesis of a potent immunogen to the implementation of a specific screening strategy and detailed characterization, the protocols outlined in this guide provide a robust pathway to success. By adhering to these methodologies, researchers can reliably produce polyclonal and monoclonal antibodies suitable for a wide range of applications, including immunoassays, purification, and interaction studies, thereby advancing research and development in their respective fields.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Why Antibody Candidates Fail in Early Development | evitria [evitria.com]
- 4. aptamergroup.com [aptamergroup.com]
- 5. gatorbio.com [gatorbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 8. Hybridoma production protocol. EuroMAbNet [euromabnet.com]
- 9. youtube.com [youtube.com]
- 10. Efficacy, but not antibody titer or affinity, of a heroin hapten conjugate vaccine correlates with increasing hapten densities on tetanus toxoid, but not on CRM197 carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selecting hybridoma cell using HAT method [moleculardevices.com]
- 12. medrxiv.org [medrxiv.org]
- 13. path.ox.ac.uk [path.ox.ac.uk]
- 14. sinobiological.com [sinobiological.com]
- 15. umass.edu [umass.edu]
- 16. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Leveraging 6-Carboxymethyluracil Derivatives for Advanced Bioconjugation via Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are modular, high-yielding, and generate only inoffensive byproducts.[1] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a cornerstone of modern chemical biology and drug discovery due to its exceptional reliability and bio-orthogonality.[] This reaction forges a stable triazole linkage between an azide and a terminal alkyne, enabling the precise conjugation of diverse molecular entities.[3]
In the realm of nucleic acid chemistry, the site-specific modification of oligonucleotides is crucial for developing diagnostic probes, therapeutic agents, and tools for molecular biology. Uracil, a fundamental component of RNA and a common substitute for thymine in DNA probes, presents an attractive scaffold for modification. The C6 position of the uracil ring is a strategic point for functionalization, as modifications at this site are less likely to interfere with Watson-Crick base pairing compared to other positions.
This application note details the use of 6-Carboxymethyluracil as a versatile and accessible precursor for synthesizing click-ready uracil derivatives. We provide a conceptual framework and detailed protocols for converting the carboxylic acid moiety into either an alkyne or an azide handle. Furthermore, we describe a robust protocol for the subsequent CuAAC conjugation of these modified uracil derivatives to target biomolecules, opening avenues for novel applications in bioconjugation, diagnostics, and therapeutic development.
Section 1: The Chemistry of this compound Modification
The carboxylic acid group of this compound is an ideal starting point for chemical derivatization. Its reactivity allows for straightforward conversion into a variety of functional groups, including the essential alkyne and azide handles required for click chemistry.
-
Alkyne Functionalization: The carboxyl group can be readily converted into an ester. By using an alcohol containing a terminal alkyne, such as propargyl alcohol, a stable propargyl ester is formed. This introduces the necessary alkyne handle for CuAAC reactions.
-
Azide Functionalization: Amide bond formation is a robust method to introduce an azide precursor. The carboxylic acid can be activated and reacted with a diamine linker (e.g., ethylenediamine). The remaining terminal amine can then be converted into an azide, typically through a diazo transfer reaction, yielding the azide-functionalized uracil derivative.
The following diagram illustrates the conceptual synthetic pathways from this compound to its click-ready counterparts.
Caption: Synthetic pathways from this compound to click-reactive derivatives.
Section 2: Synthesis Protocols for Click-Ready Uracil Derivatives
Note: These protocols are representative methodologies and may require optimization based on specific substrate characteristics and laboratory conditions. All steps involving organic solvents should be performed in a well-ventilated fume hood.
Protocol 2.1: Synthesis of 6-(Propargyloxycarbonylmethyl)uracil (Alkyne Derivative)
This protocol describes the esterification of this compound with propargyl alcohol to introduce a terminal alkyne.
Materials:
-
This compound
-
Propargyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM.
-
Add propargyl alcohol (1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. A white precipitate (dicyclohexylurea, DCU) will form.
-
Filter off the DCU precipitate and wash it with DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Redissolve the residue in EtOAc and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to yield the pure alkyne-functionalized uracil.
-
Characterization: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2.2: Synthesis of 6-(2-Azidoethylaminocarbonylmethyl)uracil (Azide Derivative)
This protocol details a two-step process: amide coupling followed by conversion of a primary amine to an azide.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
tert-Butyl (2-aminoethyl)carbamate
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Imidazole-1-sulfonyl azide hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Copper(II) sulfate (CuSO₄)
-
Methanol, Dichloromethane (DCM)
Procedure: Step A: Amide Coupling
-
Dissolve this compound (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF. Stir at room temperature for 2 hours to form the NHS-activated ester.
-
Add tert-Butyl (2-aminoethyl)carbamate (1.1 equivalents) to the solution and stir overnight at room temperature.
-
Dilute the reaction mixture with water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the Boc-protected intermediate by silica gel chromatography.
Step B: Deprotection and Azidation
-
Dissolve the purified intermediate from Step A in a 1:1 mixture of DCM and TFA. Stir for 1-2 hours at room temperature to remove the Boc protecting group.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the resulting amine salt in methanol. Add K₂CO₃ (3 equivalents), water, and a catalytic amount of CuSO₄.
-
Add imidazole-1-sulfonyl azide hydrochloride (1.5 equivalents) and stir the reaction at room temperature for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture and purify the crude product by silica gel chromatography to obtain the final azide-functionalized uracil.
-
Characterization: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and HRMS.
Section 3: Application Protocol: Bioconjugation via CuAAC
This protocol provides a general method for conjugating an alkyne-modified uracil derivative to an azide-containing biomolecule (e.g., a peptide or an oligonucleotide).
Rationale for Reagent Choice:
-
Copper Source: Copper(II) sulfate (CuSO₄) is commonly used as it is stable and is reduced in situ to the active Cu(I) catalyst.
-
Reducing Agent: Sodium ascorbate reduces Cu(II) to Cu(I) and helps prevent oxidative side reactions.
-
Ligand: A stabilizing ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is crucial in aqueous systems. It protects the biomolecule from copper-induced damage and maintains the catalytic activity of Cu(I).[4]
Caption: General workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials:
-
Alkyne-Uracil derivative (from Protocol 2.1)
-
Azide-functionalized biomolecule (e.g., peptide with an azido-lysine residue)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium L-ascorbate (prepare fresh)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare stock solutions:
-
In a microcentrifuge tube, combine the following in order:
-
PBS buffer to reach the final desired volume.
-
Azide-Biomolecule (to a final concentration of 100 µM).
-
Alkyne-Uracil (2-5 equivalents relative to the biomolecule).
-
-
Prepare the catalyst premix: In a separate tube, mix CuSO₄ and THPTA solution in a 1:5 molar ratio.[5] For example, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.[5]
-
Add the catalyst premix to the reaction tube containing the biomolecule and alkyne. The final copper concentration should be between 100-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[5]
-
Mix gently by pipetting or brief vortexing. Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the conjugate to remove excess reagents. For peptides and oligonucleotides, this is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[6][7]
-
Analysis: Confirm the successful conjugation and purity of the product using Liquid Chromatography-Mass Spectrometry (LC-MS) or MALDI-TOF MS.[6][8] The expected mass will be the sum of the masses of the alkyne and azide reactants.
Typical CuAAC Reaction Parameters
| Parameter | Recommended Concentration | Rationale |
| Azide-Biomolecule | 50 - 200 µM | Starting concentration of the limiting reagent. |
| Alkyne-Uracil | 2 - 10 equivalents | Excess drives the reaction to completion. |
| CuSO₄ | 100 - 500 µM | Catalytic amount; higher concentrations can increase speed but risk damage. |
| THPTA Ligand | 5 equivalents to Cu | Stabilizes Cu(I) and protects the biomolecule.[4] |
| Sodium Ascorbate | 5 - 10 mM | Reduces Cu(II) and scavenges oxygen. |
| Temperature | Room Temperature | Mild conditions are sufficient and preserve biomolecule integrity. |
| Reaction Time | 1 - 4 hours | Typically sufficient for high conversion. |
Section 4: Applications and Future Perspectives
The ability to incorporate click-reactive this compound derivatives into biomolecules creates significant opportunities across various scientific disciplines:
-
Oligonucleotide Labeling: The most direct application is the site-specific labeling of synthetic DNA and RNA probes. Attaching fluorescent dyes, quenchers, or affinity tags (like biotin) enables the development of advanced diagnostic assays, FISH probes, and tools for studying nucleic acid trafficking and interactions.[1]
-
Drug Discovery: Uracil analogs are a cornerstone of antiviral and anticancer therapies. Using click chemistry, novel and complex side chains can be rapidly attached to the uracil scaffold, enabling high-throughput screening and the generation of libraries of potential drug candidates with diverse functionalities.
-
Development of Radiopharmaceuticals: Chelating agents for radioactive isotopes (e.g., for PET imaging) can be conjugated to uracil-containing molecules. This allows for the targeted delivery of imaging agents to specific tissues or cell types, a critical aspect of modern diagnostics.
-
Advanced Bioconjugates: By incorporating these modified uracils into oligonucleotides, it becomes possible to create complex architectures like DNA-protein conjugates or to attach oligonucleotides to surfaces for microarray development.
Looking forward, the development of copper-free click chemistry reactions, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with uracil derivatives will be a key advancement. These reactions proceed efficiently without a cytotoxic copper catalyst, making them ideal for applications in living cells and whole organisms.
References
- 1. glenresearch.com [glenresearch.com]
- 3. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Characterization of antisense oligonucleotide-peptide conjugates with negative ionization electrospray mass spectrometry and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. anacura.com [anacura.com]
Application Notes & Protocols: A Guide to Measuring Cell Proliferation by Monitoring DNA Synthesis
A Note to the Researcher: Your inquiry into the use of 6-Carboxymethyluracil (6-CMU) for cell proliferation assays is forward-thinking. It suggests an exploration of novel chemical entities to probe fundamental biological processes. However, after a comprehensive review of current scientific literature and commercially available reagents, it is important to state at the outset that there are no established, validated protocols for the use of this compound as a marker for cell proliferation in standard research applications.
This document, therefore, serves a dual purpose. Firstly, it directly addresses the absence of 6-CMU in this application and explores the potential scientific reasons for this. Secondly, it provides a detailed guide to the current state-of-the-art, validated methods for measuring cell proliferation through the principle of nucleoside incorporation during DNA synthesis. This will equip you with the necessary knowledge to select the most appropriate method for your research needs.
The Principle of Measuring Cell Proliferation via DNA Synthesis
Cell proliferation is a fundamental process involving cell growth and division. A key event in the cell cycle is the synthesis (S) phase, where the cell replicates its entire genome. The most direct and unambiguous way to measure cell proliferation is to detect this newly synthesized DNA. This is achieved by introducing a labeled analog of thymidine, one of the four nucleobases in DNA, into the cell culture medium.[1][2] Actively dividing cells will incorporate this analog into their newly synthesized DNA.[1][2] Subsequent detection of the incorporated analog provides a quantitative measure of the number of cells that were proliferating during the labeling period.[1][2]
Why is this compound Not a Standard Reagent?
While uracil is a component of RNA, DNA synthesis utilizes thymidine (5-methyluracil). For a uracil analog to be incorporated into DNA, it would need to be processed by the cell's metabolic machinery in a way that allows it to be recognized by DNA polymerases as a thymidine substitute. The lack of literature on 6-CMU in this context suggests several possibilities:
-
Lack of Cellular Uptake: The carboxymethyl group at the 6-position may hinder the transport of the molecule across the cell membrane.
-
Metabolic Incompatibility: Cellular enzymes, such as nucleoside kinases, may not recognize and phosphorylate 6-CMU to its triphosphate form, which is the necessary substrate for DNA polymerase.
-
DNA Polymerase Specificity: Even if converted to a triphosphate, DNA polymerases might not recognize 6-carboxymethyl-deoxyuridine triphosphate as a substrate and incorporate it into the growing DNA strand.
-
Cytotoxicity: The compound might be toxic to cells, even at low concentrations, making it unsuitable for proliferation assays.
Developing a novel proliferation assay based on 6-CMU would require significant foundational research to address these points, including synthesis of the deoxyribonucleoside form, and development of a specific detection method.
Current Gold-Standard Methods: BrdU and EdU Assays
The most widely used and validated methods for measuring DNA synthesis are the BrdU and EdU assays.
The BrdU (5-bromo-2'-deoxyuridine) Assay
For decades, BrdU has been the workhorse for labeling nascent DNA.[1][3] It is a thymidine analog that is readily incorporated into newly synthesized DNA by cellular machinery.[1][3]
Detection of incorporated BrdU relies on a specific monoclonal antibody that recognizes the BrdU molecule. However, for the antibody to access the BrdU within the double-stranded DNA, the DNA must be denatured, typically using harsh acid or heat treatment.[1][3]
Figure 1. Workflow of the BrdU cell proliferation assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
BrdU labeling solution (typically 10 µM)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DNA denaturation solution (e.g., 2 M HCl)
-
Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
BrdU Labeling: Add BrdU labeling solution to the culture medium to a final concentration of 10 µM. The incubation time can be varied depending on the cell cycle length (e.g., 1-24 hours).
-
Fixation: Remove the labeling medium and wash the cells with PBS. Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes at room temperature.
-
DNA Denaturation: Wash the cells with PBS. Add DNA denaturation solution and incubate for 30 minutes at room temperature.
-
Neutralization: Carefully aspirate the denaturation solution and immediately add neutralization buffer for 5 minutes at room temperature.
-
Blocking: Wash the cells with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-BrdU primary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash with PBS and mount the coverslips on microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. BrdU-positive cells will exhibit nuclear fluorescence.
The EdU (5-ethynyl-2'-deoxyuridine) Assay
EdU is a more modern thymidine analog that has gained widespread adoption due to its milder detection chemistry.[2][4] It contains a terminal alkyne group.[2][4]
The detection of incorporated EdU is based on a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), often referred to as "click chemistry".[2][4] This reaction is highly specific and occurs under biocompatible conditions, eliminating the need for harsh DNA denaturation.[2][4] A fluorescently labeled azide is "clicked" onto the alkyne group of EdU.[2][4]
Figure 2. Workflow of the EdU cell proliferation assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
EdU labeling solution (typically 10 µM)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction cocktail (containing a fluorescent azide, copper(II) sulfate, and a reducing agent like sodium ascorbate)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate.
-
EdU Labeling: Add EdU labeling solution to the culture medium to a final concentration of 10 µM and incubate for the desired duration.
-
Fixation: Wash with PBS and fix with fixation buffer for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 20 minutes at room temperature.
-
Click Reaction: Wash with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions and add it to the cells. Incubate for 30 minutes at room temperature, protected from light.
-
Washing and Counterstaining: Wash the cells three times with PBS. Stain the nuclei with Hoechst 33342 for 15 minutes.
-
Mounting and Imaging: Wash with PBS and mount the coverslips. Visualize the cells using a fluorescence microscope. EdU-positive cells will show bright nuclear fluorescence.
Comparison of BrdU and EdU Assays
| Feature | BrdU Assay | EdU Assay |
| Principle | Antibody-based detection of an incorporated thymidine analog. | Click chemistry-based detection of an incorporated thymidine analog. |
| DNA Denaturation | Required (harsh acid or heat treatment). | Not required. |
| Protocol Time | Longer (multiple hours). | Shorter (can be under 2 hours). |
| Multiplexing | Can be challenging due to harsh denaturation conditions that can affect other epitopes. | Highly compatible with antibody-based detection of other cellular targets. |
| Sensitivity | High. | Very high. |
| Potential Issues | DNA denaturation can damage cellular morphology and other antigens. | Copper catalyst can be toxic to live cells, so detection is performed on fixed cells. |
Concluding Remarks for the Innovating Researcher
While this compound does not currently have a place in the established toolkit for cell proliferation assays, the field of chemical biology is constantly evolving. The principles outlined in this guide for the well-established BrdU and EdU assays provide a framework for the potential development of new proliferation probes. Should you pursue the investigation of 6-CMU for this application, key validation steps will include assessing its cellular uptake, metabolic fate, incorporation into DNA, and the development of a sensitive and specific detection methodology. For now, the robust and well-characterized BrdU and EdU assays remain the gold standard for accurately and reliably measuring cell proliferation by monitoring DNA synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Carboxymethyluracil
Welcome to the technical support center for the synthesis of 6-Carboxymethyluracil. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. As Senior Application Scientists, we have compiled field-proven insights to help you troubleshoot low yields and optimize your reaction conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, particularly when starting from 6-methyluracil. The most common and critical step leading to low yield is the deprotonation of the 6-methyl group followed by carboxylation.
Question 1: My yield of this compound is low, and I recover a large amount of my 6-methyluracil starting material. What's going wrong?
Answer:
Recovering a significant amount of starting material is a clear indication that the initial reaction—the deprotonation of the 6-methyl group to form a carbanion—is inefficient. This is the rate-determining step for the subsequent carboxylation. Here are the primary factors to investigate:
-
Insufficient Base Strength or Stoichiometry: The pKa of the methyl protons on 6-methyluracil is relatively high, requiring a strong base for efficient deprotonation.
-
Causality: Standard bases like sodium hydroxide or potassium carbonate are generally not strong enough to deprotonate the methyl group effectively. You need a much stronger, non-nucleophilic base. Using an insufficient amount (less than 2.0 equivalents) can also lead to incomplete deprotonation, as the base may also react with the N-H protons on the uracil ring.
-
Recommended Action: Employ a strong base such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) in at least a 2:1 molar ratio to the 6-methyluracil. This ensures deprotonation at both the N1/N3 position and the C6-methyl group.
-
-
Presence of Protic Contaminants (Water): Strong bases react violently and preferentially with water.
-
Causality: Any moisture in your reaction vessel, solvent, or reagents will quench the base, rendering it ineffective for deprotonating the methyl group.
-
Recommended Action: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents (e.g., dry THF, DMF) and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Suboptimal Reaction Temperature: The stability of the generated carbanion and the rate of its formation are highly temperature-dependent.
-
Causality: While deprotonation with strong bases is often performed at low temperatures (e.g., -78 °C with LDA) to prevent side reactions, the temperature must be suitable for the specific base used. For example, reactions with NaH often require initial heating to overcome activation energy barriers.
-
Recommended Action: For LDA, perform the deprotonation at -78 °C. For NaH, you may need to gently warm the mixture (e.g., to 40-50 °C) to initiate the reaction before cooling for the carboxylation step. Monitor reaction progress by TLC or HPLC to optimize the temperature profile.[1]
-
Troubleshooting Summary Table
| Issue Identified | Potential Cause | Recommended Solution |
| High recovery of starting material | Incomplete deprotonation of the 6-methyl group | Use a stronger base (LDA, NaH) in a >2:1 molar ratio. |
| Presence of water in the reaction | Use flame-dried glassware and anhydrous solvents under an inert atmosphere. | |
| Incorrect reaction temperature | Optimize temperature based on the base used (e.g., -78 °C for LDA). |
Question 2: My reaction is messy. I see multiple spots on TLC, and the final product is difficult to purify. How can I improve selectivity?
Answer:
The formation of multiple byproducts points to a lack of reaction selectivity. The uracil ring system has several reactive sites that can compete with the desired C6-methyl carboxylation.
-
N-Carboxylation: The N1 and N3 positions of the uracil ring are acidic and, once deprotonated, can act as nucleophiles.
-
Causality: If the carboxylation agent (e.g., CO₂ gas, diethyl carbonate) is introduced under conditions where the ring nitrogens are deprotonated and available, you can get competing N-carboxylation, leading to undesired side products.
-
Recommended Action: Using a sufficient excess of a strong base (>2 equivalents) can lead to the formation of a dianion or trianion. The C-anion at the methyl group is generally more nucleophilic than the N-anions, favoring the desired C-C bond formation. Controlled, slow addition of the carboxylating agent at low temperatures can also improve selectivity.
-
-
Product Degradation: this compound can be unstable under harsh conditions.
-
Causality: Prolonged exposure to high temperatures or very strong basic conditions during the reaction or workup can lead to degradation of the product.[1]
-
Recommended Action: Keep the reaction time to the minimum required for completion (monitor by TLC). Once the reaction is complete, quench it promptly and proceed with a gentle workup. Avoid overly acidic or basic conditions during extraction and purification.
-
-
Side Reactions of the Carboxylating Agent: The choice and handling of your carboxylating agent are critical.
-
Causality: If using CO₂ gas, ensure it is dry, as moisture can introduce side reactions. If using a liquid carboxylating agent like diethyl carbonate, ensure its purity.
-
Recommended Action: Bubble dry CO₂ gas through the reaction mixture. Alternatively, add freshly distilled diethyl carbonate dropwise to the solution of the generated anion.
-
Question 3: I am losing most of my product during the workup and purification steps. What is an effective protocol for isolation?
Answer:
Product loss during isolation is a common issue, especially if the product has moderate solubility in the workup solvents or is difficult to crystallize.
-
Inefficient Quenching and Acidification: The product is a carboxylic acid, and its solubility is highly pH-dependent.
-
Causality: The product exists as a carboxylate salt in the basic reaction mixture. To isolate it, you must carefully acidify the solution to protonate the carboxylate, causing the neutral carboxylic acid to precipitate. If the pH is too low or too high, the product may remain partially dissolved or degrade.
-
Recommended Action: After quenching the reaction (e.g., with a saturated NH₄Cl solution), carefully adjust the pH of the aqueous layer to approximately 2-3 with a dilute acid like 1M HCl. The product should precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation before filtering.
-
-
Suboptimal Recrystallization: Choosing the right solvent for recrystallization is key to obtaining a pure product with high recovery.
-
Causality: If the solvent is too good (product is too soluble), recovery will be low. If it is too poor, the product may crash out with impurities.
-
Recommended Action: Water or a mixture of ethanol and water is often a good starting point for recrystallizing uracil derivatives. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals. Wash the filtered crystals with a small amount of cold solvent to remove residual impurities.
-
Detailed Experimental Protocol: Workup and Purification
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Solvent Removal: If your reaction solvent is water-miscible (like THF or DMF), remove it under reduced pressure.
-
Acidification: Dilute the remaining residue with water and cool in an ice bath. Slowly add 1M HCl with stirring until the pH of the solution is between 2 and 3. A precipitate should form.
-
Isolation: Continue stirring the mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold water, cold ethanol, and finally diethyl ether to aid in drying.[2]
-
Recrystallization: Recrystallize the crude solid from a suitable solvent, such as hot water or an ethanol/water mixture, to obtain the purified this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic strategy for this compound?
A1: The most direct and frequently employed strategy is the carboxylation of 6-methyluracil. This involves a two-step, one-pot process:
-
Deprotonation: Treatment of 6-methyluracil with a strong, non-nucleophilic base (typically LDA or NaH) in an anhydrous aprotic solvent (like THF) to generate a nucleophilic carbanion on the methyl group.
-
Carboxylation: Reaction of this carbanion with an electrophilic carbon source, most commonly dry carbon dioxide (CO₂), to form the desired carboxymethyl group.
dot
Caption: General workflow for the synthesis of this compound.
Q2: What analytical methods are best for monitoring this reaction and characterizing the product?
A2: A combination of chromatographic and spectroscopic techniques is essential.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and effective way to monitor the consumption of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC) or LC-MS: Provides more quantitative data on the reaction progress and can help identify byproducts by their mass.[3]
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for confirming the structure of the final product. Key signals to look for in ¹H NMR are the appearance of a singlet for the new methylene (–CH₂–) group and the disappearance of the methyl (–CH₃) singlet from the starting material.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of the carboxylic acid functional group (a broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹).
-
Q3: What are the critical safety precautions I should take during this synthesis?
A3: This synthesis involves several hazardous materials and conditions that require strict safety protocols.
-
Strong Bases: Reagents like Sodium Hydride (NaH) and n-Butyllithium (used to generate LDA) are highly reactive. NaH is flammable and reacts violently with water. n-BuLi is pyrophoric (ignites spontaneously in air). Always handle these reagents under an inert atmosphere and quench them carefully.
-
Anhydrous Solvents: Anhydrous solvents like THF can form explosive peroxides over time. Always use freshly opened bottles or test for peroxides before use.
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
dot
References
Technical Support Center: Optimizing Reaction Conditions for 6-Carboxymethyluracil Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-Carboxymethyluracil, also known as Uracil-6-acetic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.
Core Concepts & Reaction Mechanism
The synthesis of the uracil core is a cornerstone of heterocyclic chemistry. The most common and robust method for preparing 6-substituted uracils involves the condensation of a β-ketoester or a related 1,3-dicarbonyl compound with urea or a urea derivative. This approach, a variation of the classic Behrend condensation, provides a reliable route to the pyrimidine-2,4(1H,3H)-dione scaffold.
For this compound, the key is selecting a starting material that contains the desired carboxymethyl side chain precursor. A suitable starting material is an ester of oxaloacetic acid, which provides the necessary carbon framework to react with urea. The reaction proceeds through an initial condensation to form an open-chain ureide intermediate, followed by an acid- or base-catalyzed intramolecular cyclization and dehydration to yield the uracil ring.
Below is a generalized diagram illustrating the key steps in the reaction pathway.
Technical Support Center: Purification of 6-Carboxymethyluracil
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-Carboxymethyluracil (also known as orotic acid analog, OMPA). As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot effectively.
Part 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific problems encountered during the isolation of this compound from its reaction mixture. The primary synthesis route involves the carboxymethylation of uracil, typically with chloroacetic or bromoacetic acid under basic conditions, leading to a common set of byproducts.
Question 1: My final product is heavily contaminated with unreacted uracil. How can I efficiently remove it?
Answer:
This is the most common challenge, arising from the similar structures of uracil and this compound. The key to their separation lies in exploiting the acidic proton of the carboxyl group on your target compound, which uracil lacks. This allows for a pH-mediated separation.
Causality: this compound possesses a carboxylic acid functional group (pKa ~3.8-4.5), making it highly soluble in aqueous basic solutions as its carboxylate salt. Uracil, on the other hand, is only weakly acidic (pKa ~9.5) and remains largely insoluble in mildly basic conditions.
Recommended Protocol: pH-Mediated Purification
-
Dissolution: Suspend the crude product mixture (containing this compound and uracil) in deionized water.
-
Basification: Slowly add a 1M solution of sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) while stirring, bringing the pH to approximately 8.5-9.0. At this pH, the this compound will deprotonate and dissolve to form the soluble sodium salt, while the unreacted uracil will remain as a solid precipitate.
-
Filtration: Filter the basic solution to remove the insoluble uracil. Wash the collected solid with a small amount of cold water (pH ~8.5) to recover any entrapped product.
-
Precipitation: Cool the filtrate in an ice bath and slowly acidify it by adding 1M hydrochloric acid (HCl) dropwise. As the pH drops below 4, the protonated this compound will precipitate out of the solution.
-
Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the purified product by filtration, wash with a small amount of cold deionized water, and dry under vacuum.
Self-Validation:
-
Thin-Layer Chromatography (TLC): Spot the crude mixture, the purified product, and a uracil standard. A suitable mobile phase is Dichloromethane:Methanol (8:2). The product should show a single spot with a lower Rf value than uracil.
-
Melting Point: The purified this compound should have a sharp melting point. Literature values vary, but a significant improvement from the crude product indicates successful purification.
Question 2: My recrystallization attempt resulted in an oil instead of crystals. What went wrong?
Answer:
"Oiling out" during recrystallization is a common issue that typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.
Causality: The high concentration of impurities can depress the melting point of the solute-solvent mixture, causing it to separate as a liquid phase (oil) rather than a solid crystalline lattice upon cooling.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the solution until the oil fully redissolves. Add more of the primary recrystallization solvent (e.g., water) in small portions (5-10% of the total volume) until the solution is no longer saturated at the boiling point.
-
Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath. Slow cooling encourages the formation of well-defined crystals. Once at room temperature, you can then induce further crystallization in an ice bath.
-
Solvent System Modification: If using a single solvent (like water) consistently fails, consider a two-solvent system. For this compound, an ethanol/water mixture is often effective. Dissolve the crude product in a minimum amount of hot water and then add ethanol dropwise until a slight turbidity appears. Re-heat to clarify and then cool slowly.
Question 3: After purification, I still have inorganic salt contamination. How do I remove it?
Answer:
Inorganic salts (e.g., NaCl, NaBr) are byproducts of the synthesis and neutralization steps. Their high solubility in water can make them persistent impurities, especially if the product crashes out of solution too quickly, trapping them within the crystal lattice.
Causality: Salts like NaCl are highly soluble in water but virtually insoluble in organic solvents like ethanol or acetone. This differential solubility is the key to their removal.
Recommended Protocol: Organic Solvent Wash
-
Utilize Recrystallization: The most effective method is a carefully performed recrystallization from water, as described previously. The slow cooling process allows the this compound to crystallize selectively, leaving the salts behind in the aqueous mother liquor.
-
Post-Isolation Wash (Slurry): If salt contamination is still present after recrystallization, you can perform a slurry wash.
-
Suspend the dried, purified product in a minimal volume of cold absolute ethanol.
-
Stir the slurry vigorously for 15-20 minutes.
-
Filter the product, wash with another small portion of cold ethanol, and dry thoroughly. This process will dissolve residual water-soluble salts without significantly dissolving your product.
-
Self-Validation:
-
Conductivity: A solution of the final product in deionized water should have a low conductivity.
-
¹H NMR: The absence of broad water peaks and the sharpness of the uracil ring protons can indicate the removal of hygroscopic salts.
Part 2: Data & Protocols
Table 1: Solvent Properties for Purification
| Solvent | Boiling Point (°C) | Solubility of this compound | Solubility of Uracil | Comments |
| Water | 100 | Sparingly soluble cold, moderately soluble hot | Sparingly soluble cold, slightly soluble hot | Excellent for pH-mediated separation and recrystallization. |
| Ethanol | 78 | Sparingly soluble | Sparingly soluble | Useful as a co-solvent with water to improve crystal quality and for washing to remove salts. |
| Acetone | 56 | Insoluble | Insoluble | Can be used for washing the final product to remove organic-soluble impurities. |
| Dichloromethane | 40 | Insoluble | Insoluble | Often used as a component of the mobile phase in TLC analysis. |
Note: Solubility data is qualitative and can vary based on pH and temperature.
Part 3: Visualization of Workflows
Diagram 1: pH-Mediated Purification Workflow
improving the solubility of 6-Carboxymethyluracil in aqueous buffers
Technical Support Center: 6-Carboxymethyluracil Solubility
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous solubility of this compound. Here, we provide in-depth, experience-based solutions to common and complex solubility issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in neutral water or buffers like PBS (pH 7.4)?
This compound is a weak acid. Its structure contains a carboxylic acid group (-COOH) and two acidic N-H protons on the uracil ring. In its neutral (protonated) form, the molecule has limited polarity and is only sparingly soluble in cold water.[1][2] The low solubility is due to the molecule's crystalline structure and the hydrophobic nature of the pyrimidine ring, which counteracts the hydrophilic character of the carboxyl group.[3]
Q2: What are the pKa values of this compound and why are they critical for solubility?
These pKa values are crucial because they dictate the molecule's ionization state at a given pH.
-
Below the carboxyl pKa (~3-5): The -COOH group is fully protonated, and the molecule has its lowest aqueous solubility.
-
Above the carboxyl pKa but below the uracil pKa (~pH 5-9): The -COOH group is deprotonated to the highly polar carboxylate (-COO⁻) form. This negative charge significantly increases the molecule's ability to interact with water via ion-dipole interactions, dramatically enhancing solubility.[5][6]
-
Above the uracil pKa (~9.4): The N1-H proton begins to dissociate, adding a second negative charge and further increasing solubility.
Q3: Can I heat the solution to improve the solubility of this compound?
Yes, heating can increase the rate of dissolution and the equilibrium solubility. Uracil and its derivatives generally show increased solubility in hot water.[2][7] However, this method comes with significant caveats for researchers.[5] A solution prepared at a high temperature may become supersaturated upon cooling to ambient or physiological temperatures (e.g., 37°C), leading to precipitation of the compound during your experiment. This can introduce significant artifacts. Therefore, while gentle warming can aid initial dissolution, it is critical to ensure the compound remains soluble at the final experimental temperature.[5]
Troubleshooting Guide: From Common Issues to Advanced Solutions
This section provides a systematic approach to overcoming complex solubility challenges. We will move from simple pH adjustments to the use of co-solvents and other advanced techniques.
Problem 1: My compound dissolves initially with base but precipitates over time or upon dilution into my final buffer.
This is a classic sign of either pH drift or exceeding the buffer's capacity. When you dissolve this compound by adding a strong base (like NaOH), you create a localized high-pH environment. Upon dilution into a weakly buffered solution (like PBS), the buffer may not be strong enough to maintain the high pH required to keep the compound in its soluble, deprotonated state.
Solution: The pH-Adjusted Stock Solution Protocol
This protocol ensures your compound remains deprotonated and soluble by preparing a stable, basic stock solution that can be carefully diluted.
Step-by-Step Methodology:
-
Initial Slurry: Weigh the desired amount of this compound and add it to a volume of purified water (e.g., Milli-Q®) that is less than your final desired stock volume (e.g., 80% of the final volume). This will form a slurry.
-
Basification: While stirring vigorously, add a 1 M NaOH solution dropwise.[8] Monitor the solution's clarity. Continue adding NaOH until the solid completely dissolves.
-
pH Measurement & Adjustment: Use a calibrated pH meter to measure the pH of the solution. The pH will likely be >10. The goal is to find the minimum pH at which your desired concentration is stable. Slowly add 1 M HCl dropwise to lower the pH. If you observe any precipitation (cloudiness), add a drop of 1 M NaOH to redissolve it. Note this pH as the minimum required for stability at that concentration.
-
Final Volume Adjustment: Once the compound is fully dissolved and the pH is stable, add purified water to reach your final desired stock concentration.
-
Dilution into Final Buffer: When preparing your working solution, add the basic stock solution to your final, well-buffered experimental medium (e.g., HEPES, Tris) slowly and with continuous stirring.[9] This allows the buffer to absorb the pH change without a drastic local drop that could cause precipitation.
dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: pH-dependent ionization and solubility of this compound.
Problem 2: My required experimental concentration is too high to be achieved by pH modification alone, or my assay is sensitive to high pH.
When the intrinsic solubility of the ionized form is still insufficient, or when the experimental conditions cannot tolerate a basic pH, co-solvents are the next logical step.
Solution: Co-Solvent Systems
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[6][10]
Recommended Co-Solvents and Starting Concentrations:
| Co-Solvent | Typical Starting % (v/v) in Final Assay | Properties & Considerations |
| DMSO (Dimethyl Sulfoxide) | 0.1 - 1% | Excellent solubilizing power for many organic molecules. Can be toxic to cells at >1%. Ensure DMSO is anhydrous. |
| Ethanol | 1 - 5% | Biocompatible and effective. Can cause protein precipitation at higher concentrations. |
| PEG 400 (Polyethylene Glycol) | 1 - 10% | A low-toxicity polymer often used in drug formulations to enhance solubility. |
Step-by-Step Co-Solvent Protocol:
-
Prepare a Concentrated Stock: Dissolve the this compound in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration primary stock solution (e.g., 50-100 mM). Gentle warming or sonication can assist dissolution.[9]
-
Serial Dilution: Perform a serial dilution of this primary stock into your final aqueous buffer. It is critical to add the stock solution to the buffer, not the other way around, while vortexing.[9] This prevents the compound from "crashing out."
-
Solvent Control: Always run a parallel control experiment containing the same final concentration of the co-solvent to ensure that the solvent itself does not affect your experimental results.
References
- 1. creative-enzymes.com [creative-enzymes.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Uracil - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. Uracil - LKT Labs [lktlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ijmsdr.org [ijmsdr.org]
stability of 6-Carboxymethyluracil under different pH and temperature
Welcome to the technical support guide for 6-Carboxymethyluracil (6-CMU). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of 6-CMU under various experimental conditions. Understanding the stability profile is critical for ensuring the reproducibility of your results, from biochemical assays to formulation development. This guide provides FAQs for quick reference, in-depth troubleshooting for common experimental issues, and validated protocols for your own stability assessments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For solid (powder) this compound, storage at controlled room temperature (20°C–25°C or 68°F–77°F) in a dry place is generally acceptable for short-term use.[1] For long-term storage, it is best practice to store the solid compound in a freezer at -20°C to -25°C, protected from moisture.
For aqueous solutions, stability is highly dependent on pH. Based on the general behavior of similar molecules, neutral to slightly acidic conditions (pH 4-6) are predicted to be most stable.[2][3] For long-term storage of solutions, we strongly recommend flash-freezing aliquots in a suitable buffer (e.g., pH 5 acetate buffer) and storing them at -70°C or below.[4] Avoid repeated freeze-thaw cycles.
Q2: I'm observing a decrease in the biological activity of my 6-CMU stock solution over time. What could be the cause?
A2: This is a classic sign of chemical degradation. The uracil ring contains amide (lactam) bonds, and the side chain has a carboxylic acid, making the molecule susceptible to hydrolysis, especially at non-optimal pH values. If your stock is prepared in an alkaline buffer (pH > 8) or a strongly acidic one (pH < 2), degradation can be accelerated. The rate of degradation is also temperature-dependent.[2][5] We recommend preparing fresh solutions for critical experiments or validating the stability of your stock in your specific buffer and storage conditions.
Q3: My HPLC analysis of an older 6-CMU sample shows new, more polar peaks. Are these degradation products?
A3: It is highly likely. Hydrolysis of the uracil ring would open the ring structure, introducing more polar functional groups (e.g., amines, carboxylic acids), which typically results in earlier elution times (more polar peaks) in reverse-phase HPLC. To confirm this, you can perform a forced degradation study by intentionally exposing the compound to harsh conditions (e.g., 0.1 M NaOH at 60°C) and tracking the growth of these unknown peaks alongside the decrease of the parent 6-CMU peak.[6]
Q4: How should I begin to assess the stability of 6-CMU for my specific application?
A4: A forced degradation (or stress testing) study is the ideal starting point.[7] This involves exposing 6-CMU to a range of harsh conditions to rapidly identify potential degradation pathways and the analytical methods needed to detect them.[8][9] This study will inform you of the conditions to avoid in your experiments. See the Methodologies section below for a detailed protocol.
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 Values in Cell-Based Assays
-
Symptoms: You observe significant variability in potency measurements for 6-CMU between experiments run on different days, even when using the same stock solution.
-
Underlying Cause (Causality): The stability of 6-CMU may be poor in your cell culture medium. Culture media are complex mixtures buffered around pH 7.2-7.4 and incubated at 37°C. These conditions (physiological pH and elevated temperature) can be sufficient to cause slow degradation over the course of a 24-72 hour assay, reducing the effective concentration of the active compound.
-
Troubleshooting Protocol:
-
Prepare a solution of 6-CMU in your exact cell culture medium at the highest concentration used in your assay.
-
Incubate this solution under your standard assay conditions (e.g., 37°C, 5% CO2).
-
Take aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).
-
Analyze each aliquot by a stability-indicating HPLC method to quantify the remaining percentage of 6-CMU.
-
Solution: If degradation is significant (>10% over the assay duration), consider preparing fresh solutions immediately before each experiment or shortening the incubation time if the assay allows.
-
Issue 2: Precipitate Forms in Aqueous Buffer During Storage
-
Symptoms: A previously clear solution of 6-CMU in an aqueous buffer becomes cloudy or forms a visible precipitate after storage in the refrigerator (2-8°C).
-
Underlying Cause (Causality): This can be due to two primary factors:
-
Low Solubility: The solubility of 6-CMU may be significantly lower at reduced temperatures. The buffer composition (e.g., high salt concentration) can also affect solubility.
-
Degradation to an Insoluble Product: While less common, a degradation product could be less soluble than the parent compound, causing it to precipitate out of solution over time.
-
-
Troubleshooting Protocol:
-
Determine the nature of the precipitate. Centrifuge the sample, discard the supernatant, and attempt to redissolve the precipitate in various solvents. Analyze both the supernatant and the redissolved precipitate by HPLC or LC-MS.
-
If it is the parent compound: This indicates a solubility issue. Your options are to lower the stock concentration, add a co-solvent (if compatible with your application), or prepare fresh solutions for each use.
-
If it is a new compound: This indicates degradation. You must identify a buffer system and storage temperature where the compound is stable. A pH-rate profile study (see Methodologies) is recommended.
-
Data & Visualizations
Table 1: Recommended Conditions for a Forced Degradation Study of 6-CMU
| Condition | Reagent/Parameter | Temperature | Time Points (Typical) | Probable Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60°C - 80°C | 0, 2, 6, 12, 24 hours | Uracil ring hydrolysis |
| Base Hydrolysis | 0.1 M NaOH | Room Temp - 40°C | 0, 0.5, 1, 2, 4 hours | Uracil ring hydrolysis (typically faster than acid) |
| Oxidative | 3% H₂O₂ | Room Temperature | 0, 2, 6, 12, 24 hours | Oxidation of the uracil ring |
| Thermal | Solid & Solution (pH 5.0) | 80°C | 1, 3, 7 days | Thermally-induced hydrolysis/decarboxylation |
| Photolytic | Solid & Solution (pH 5.0) | Ambient | N/A | Expose to ICH-specified light conditions |
Note: These are starting conditions and should be optimized to achieve 5-20% degradation for ideal analysis.[7]
Diagram 1: General Workflow for Stability Assessment
Caption: Workflow for conducting a forced degradation study.
Diagram 2: Hypothetical Base-Catalyzed Hydrolysis of 6-CMU
Caption: Proposed hydrolysis of the uracil ring under basic conditions.
Methodologies & Protocols
Protocol 1: pH-Rate Profile Determination
This experiment determines the stability of 6-CMU across a range of pH values to find the pH of maximum stability.
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10. Ensure the buffer species do not interfere with your analytical method.
-
Sample Preparation: Prepare a solution of 6-CMU in each buffer at a known concentration (e.g., 0.1 mg/mL).
-
Incubation: Incubate all solutions at a constant, elevated temperature (e.g., 60°C) to accelerate degradation.[7]
-
Time-Point Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each solution and immediately quench the reaction (e.g., by neutralizing and/or freezing).
-
HPLC Quantification: Analyze all samples using a validated stability-indicating HPLC method.
-
Data Analysis: For each pH, plot the natural logarithm of the 6-CMU concentration versus time. The slope of this line gives the pseudo-first-order rate constant (k). Plot log(k) versus pH to generate the pH-rate profile and identify the pH of minimum degradation rate.[3]
Protocol 2: A General Stability-Indicating HPLC-UV Method
This method serves as a starting point for separating 6-CMU from its more polar degradation products.
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-17 min: 40% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 260 nm (typical for uracil ring).
-
Injection Volume: 10 µL.
Method Validation Note: This method must be validated to ensure it can separate the parent peak from all potential degradation products generated during forced degradation studies.[7]
References
- 1. uspnf.com [uspnf.com]
- 2. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Enzymatic Incorporation of 6-Carboxymethyluracil (6-CMU)
Welcome to the technical support center for the enzymatic incorporation of 6-Carboxymethyluracil (6-CMU). This guide is designed for researchers, scientists, and drug development professionals who are leveraging this modified nucleotide for applications such as SELEX, aptamer development, and the generation of functionalized nucleic acids. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common pitfalls associated with this specific modification.
Introduction: The Challenge and Opportunity of 6-CMU
This compound is a uracil analog that introduces a carboxylic acid moiety at the C6 position of the pyrimidine ring. This functional group is a valuable handle for post-synthetic modifications, allowing for the conjugation of proteins, fluorophores, or other molecules. However, the addition of a bulky and negatively charged group at the C6 position, a site not typically modified in nature, presents a significant challenge for DNA polymerases. This guide will provide you with the foundational knowledge and practical steps to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is the enzymatic incorporation of this compound triphosphate (6-CMU-TP) so challenging?
The primary difficulty arises from the steric and electronic properties of the 6-carboxymethyl group. DNA polymerases have a precisely shaped active site that has evolved to accommodate the canonical A, G, C, and T bases. A modification at the C6 position of uracil can lead to:
-
Steric Hindrance: The carboxymethyl group can physically clash with amino acid residues in the polymerase's active site, preventing the proper alignment of the triphosphate for catalysis.
-
Altered Duplex Stability: The presence of 6-CMU in a DNA duplex can alter its thermodynamic stability, potentially affecting the efficiency of subsequent amplification rounds.[1]
-
Electronic Effects: The carboxyl group is negatively charged at neutral pH, which can create repulsive forces within the active site, further hindering incorporation.
Q2: Which type of DNA polymerase should I choose for incorporating 6-CMU-TP?
The choice of DNA polymerase is the single most critical factor for success.
-
Recommended: Family B DNA polymerases are generally more permissive of modified nucleotides. These include enzymes like Vent(exo-), Pfu, and KOD DNA polymerases.[2][3] These polymerases have a more open active site and are often used in applications requiring the amplification of modified DNA.[4]
-
Less Likely to Succeed: Family A polymerases, such as Taq polymerase, are typically less efficient at incorporating nucleotides with bulky modifications at the C5 or C6 position.
Q3: Can I completely replace dTTP with 6-CMU-TP in my PCR reaction?
Complete replacement is often difficult and may lead to reaction failure. It is highly recommended to start with a partial substitution and optimize the ratio of 6-CMU-TP to dTTP. A good starting point is a 1:3 or 1:1 ratio, which can be adjusted based on the initial results.
Q4: How does the incorporation of 6-CMU affect the properties of the resulting DNA?
The introduction of 6-CMU will create a "functionalized" DNA molecule. The carboxylic acid groups can be used for subsequent conjugation reactions. However, it's important to consider that the modified DNA will have a higher negative charge density and may exhibit different hybridization kinetics and melting temperatures (Tm) compared to unmodified DNA.[5][6]
Q5: What are the primary applications for DNA containing 6-CMU?
The most common application is in the field of aptamer development through a process called SELEX (Systematic Evolution of Ligands by Exponential Enrichment).[7][8] The carboxymethyl group allows for the creation of aptamers with novel binding properties or the ability to be easily conjugated to other molecules for diagnostic or therapeutic purposes.[9][10][11]
Troubleshooting Guide: Common Pitfalls and Solutions
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: No PCR product is visible on the gel.
This is a common issue when first attempting to incorporate a challenging modified nucleotide like 6-CMU-TP.
Possible Causes & Step-by-Step Solutions:
-
Incompatible DNA Polymerase:
-
Sub-optimal Reaction Conditions:
-
Explanation: The presence of the modified nucleotide can significantly alter the optimal concentrations of essential PCR components, particularly MgCl₂.
-
Solution: Perform a MgCl₂ titration. Create a series of reactions with MgCl₂ concentrations ranging from 1.5 mM to 4.0 mM in 0.5 mM increments to find the optimal concentration.
-
-
Incorrect Thermal Cycling Parameters:
-
Explanation: The polymerase may require more time to incorporate the bulkier 6-CMU-TP.
-
Solution:
-
Increase Extension Time: Double the standard extension time (e.g., from 1 minute per kb to 2 minutes per kb).[12]
-
Optimize Annealing Temperature: Run a gradient PCR to find the optimal annealing temperature. A lower annealing temperature may be necessary, but be mindful that this can also increase the risk of non-specific amplification.[13]
-
-
-
High Ratio of 6-CMU-TP to dTTP:
-
Explanation: A high concentration of the modified nucleotide can be inhibitory to the polymerase.
-
Solution: Start with a low ratio of 6-CMU-TP to dTTP (e.g., 1:3) and gradually increase the proportion of the modified nucleotide in subsequent experiments.
-
Problem 2: A faint band of the correct size is present, but the yield is very low.
This indicates that the incorporation is occurring, but inefficiently.
Possible Causes & Step-by-Step Solutions:
-
Insufficient Enzyme Concentration:
-
Explanation: More polymerase may be needed to overcome the slower catalytic rate with the modified substrate.
-
Solution: Increase the polymerase concentration by 50-100% of the manufacturer's recommendation.
-
-
Sub-optimal dNTP/6-CMU-TP Ratio:
-
Explanation: The balance between the natural and modified nucleotide is crucial for efficient amplification.
-
Solution: Systematically test different ratios of 6-CMU-TP to dTTP. A dot blot or a series of small-scale PCRs can help identify the ratio that provides the best yield.
-
-
Accumulation of Inhibitory Byproducts:
-
Explanation: During PCR, pyrophosphate is released, which can inhibit polymerase activity.
-
Solution: Add pyrophosphatase to the reaction mixture to degrade the inhibitory pyrophosphate.[4]
-
Problem 3: Smearing or non-specific bands are visible on the gel.
This suggests that the reaction conditions are not stringent enough, or that primer-dimers are forming.
Possible Causes & Step-by-Step Solutions:
-
Annealing Temperature is Too Low:
-
Explanation: A low annealing temperature allows primers to bind to non-target sequences.
-
Solution: Increase the annealing temperature in 1-2°C increments. If you haven't already, perform a gradient PCR to systematically determine the optimal temperature.[13]
-
-
Primer Design Issues:
-
Explanation: Primers may have self-complementarity or complementarity to each other, leading to the formation of primer-dimers, which are then amplified.
-
Solution: Analyze your primer sequences for potential hairpin structures and dimer formation using appropriate software. If necessary, redesign the primers to have a GC content between 40-60% and to avoid complementary 3' ends.[13][14]
-
-
Excessive Primer Concentration:
-
Explanation: High concentrations of primers can promote the formation of primer-dimers.
-
Solution: Reduce the primer concentration in your reaction. A titration from 0.1 µM to 0.5 µM is a good range to test.
-
Problem 4: The PCR reaction works initially, but fails in later cycles.
This can happen if the polymerase is unable to read a template strand that contains 6-CMU.
Possible Causes & Step-by-Step Solutions:
-
Template-Directed Inhibition:
-
Explanation: The polymerase may stall or dissociate when it encounters a 6-CMU residue in the template strand. This is a known issue with some modified bases.[15]
-
Solution:
-
Try a Different Family B Polymerase: Some polymerases have better read-through capabilities than others. Testing a different enzyme (e.g., switching from Vent(exo-) to KOD) may resolve the issue.
-
Optimize the 6-CMU-TP:dTTP Ratio: A lower density of the modification in the template strand may be less inhibitory. Experiment with lower ratios of the modified nucleotide.
-
-
-
Degradation of Reagents:
-
Explanation: The extended cycling times and potentially altered buffer conditions could lead to the degradation of the polymerase or dNTPs over many cycles.
-
Solution: Ensure you are using fresh, high-quality reagents. Consider a "hot-start" polymerase to minimize enzyme activity during the initial setup and denaturation steps, which can help preserve its activity for later cycles.[16]
-
Visualization of Workflows and Concepts
Enzymatic Incorporation of 6-CMU-TP
Caption: Workflow of 6-CMU-TP incorporation by a DNA polymerase.
Troubleshooting Flowchart for No PCR Product
Caption: Decision tree for troubleshooting failed 6-CMU incorporation.
Data Summary and Experimental Protocols
Table 1: Key Parameters for Optimizing 6-CMU Incorporation
| Parameter | Standard PCR | Recommended Starting Point for 6-CMU | Rationale for Change |
| DNA Polymerase | Taq or other Family A | Vent(exo-), KOD, Pfu (Family B)[2][3] | Family B polymerases have higher fidelity and are more tolerant of modified bases. |
| MgCl₂ Concentration | 1.5 - 2.0 mM | Titrate from 1.5 - 4.0 mM | Modified triphosphates can chelate Mg²⁺ ions, altering the optimal concentration. |
| 6-CMU-TP:dTTP Ratio | N/A (100% dTTP) | Start at 1:3, then optimize | High concentrations of modified nucleotides can inhibit the polymerase. |
| Extension Time | 30 - 60 sec/kb | 90 - 120 sec/kb[12] | Allows more time for the polymerase to incorporate the bulkier modified nucleotide. |
| Annealing Temperature | 55 - 65 °C | Perform gradient PCR (50 - 65 °C)[13] | The presence of 6-CMU may alter primer binding affinity. |
| PCR Additives | Optional | Consider 1-5% DMSO or Betaine | Can help denature GC-rich regions and improve amplification with difficult templates.[17] |
Protocol: Step-by-Step Guide for a Test Reaction
This protocol is a starting point. Optimization will be necessary.
-
Reaction Setup:
-
On ice, prepare a master mix for the desired number of reactions. For a single 50 µL reaction, combine the following:
-
5 µL of 10x Polymerase Buffer (from a Family B polymerase kit)
-
X µL of MgSO₄/MgCl₂ (for titration, see Table 1)
-
1 µL of 10 mM dATP
-
1 µL of 10 mM dGTP
-
1 µL of 10 mM dCTP
-
0.75 µL of 10 mM dTTP (final concentration 150 µM)
-
0.25 µL of 10 mM 6-CMU-TP (final concentration 50 µM, for a 3:1 ratio)
-
1.5 µL of 10 µM Forward Primer
-
1.5 µL of 10 µM Reverse Primer
-
1 µL of Template DNA (1-10 ng)
-
1 µL of Family B DNA Polymerase (e.g., Vent(exo-))
-
Nuclease-free water to 50 µL
-
-
-
Thermal Cycling:
-
Perform the following thermal cycling program:
-
Initial Denaturation: 95°C for 2 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds (or use a gradient)
-
Extension: 72°C for 1.5 minutes per kb of amplicon length
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
-
Analysis:
-
Analyze 5-10 µL of the PCR product on a 1-2% agarose gel stained with a fluorescent dye.
-
Evaluate the presence, size, and intensity of the resulting band(s) to determine the success of the reaction and plan the next steps for optimization.
-
References
- 1. Effect of 6-thioguanine on the stability of duplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic incorporation of chemically-modified nucleotides into DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytosine base modifications regulate DNA duplex stability and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. In vitro evolution of chemically-modified nucleic acid aptamers: Pros and cons, and comprehensive selection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SELEX: Critical factors and optimization strategies for successful aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [scholarworks.brandeis.edu]
- 10. japtamers.co.uk [japtamers.co.uk]
- 11. A modified SELEX approach to identify DNA aptamers with binding specificity to the major histocompatibility complex presenting ovalbumin model antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. genscript.com [genscript.com]
- 14. m.youtube.com [m.youtube.com]
- 15. DNA conformational changes at the primer-template junction regulate the fidelity of replication by DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fortislife.com [fortislife.com]
- 17. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Carboxymethyluracil (6-CMU) Based Assays
Navigating the Nuances of Non-Specific Binding in TET Dioxygenase Activity Assays
Welcome to the technical support center for 6-Carboxymethyluracil (6-CMU) based assays. This guide is designed for researchers, scientists, and drug development professionals who are utilizing assays that measure the activity of Ten-Eleven Translocation (TET) dioxygenases. A common end-product in the TET enzyme reaction cascade is 5-Carboxylcytosine (5caC), which can be further processed or detected in various assay formats. For the purpose of this guide, we will address the broader context of assays measuring TET activity, where high background or non-specific binding (NSB) can be a significant hurdle.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve issues related to non-specific binding in your experiments. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to optimize your assays effectively.
Understanding the Challenge: The Nature of Non-Specific Binding in TET Assays
TET enzymes are Fe(II) and 2-oxoglutarate (2OG)-dependent dioxygenases that play a crucial role in epigenetic regulation by oxidizing 5-methylcytosine (5mC) in DNA.[1][2] The reaction proceeds sequentially to form 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and finally 5-carboxylcytosine (5caC).[3][4] Assays designed to measure TET activity are therefore complex biochemical systems involving multiple components:
-
The TET Enzyme: A protein that can adhere to surfaces or other proteins non-specifically.
-
DNA Substrate: Typically, a DNA oligonucleotide containing 5mC. DNA can have its own non-specific interactions.
-
Cofactors: Including Fe(II), 2-oxoglutarate, and often a reducing agent like ascorbic acid to maintain the iron in its reduced Fe2+ state.[5][6][7][8]
-
Detection Reagents: Antibodies, streptavidin-HRP, or other molecules used for signal generation.
Non-specific binding occurs when any of these components bind to the assay plate or to each other in a way that is not related to the specific enzyme-substrate interaction, leading to a high background signal that can mask the true result.[9][10]
Troubleshooting Guide: A Question-and-Answer Approach
Here we address common issues encountered during 6-CMU-based TET enzyme assays, providing explanations and actionable solutions.
Q1: My negative control wells (no enzyme) have a very high background signal. What is the likely cause and how can I fix it?
High background in a no-enzyme control points to non-specific binding of your detection reagents or your DNA substrate to the assay plate.[11]
Underlying Causes and Solutions:
-
Insufficient Blocking: The surfaces of microplates are designed to bind proteins and other molecules.[6] If not properly blocked, your detection antibody or other reagents can bind directly to the plastic, causing a high background.
-
Solution: Optimize your blocking buffer. While there is no one-size-fits-all solution, a good starting point is to test different blocking agents.[2] The choice of blocker can depend on the specific antibody and detection system being used.[12]
-
Protein-Based Blockers: Bovine Serum Albumin (BSA) and non-fat dry milk are common choices. They work by physically adsorbing to all available sites on the plate.[13]
-
Detergent-Based Blockers: Non-ionic detergents like Tween-20 can be included in wash buffers to help remove weakly bound molecules.[6][7] However, they are not typically recommended as the sole blocking agent as they can be stripped away during wash steps.[6]
-
-
Protocol: Increase the incubation time of your blocking buffer (e.g., from 1 hour at room temperature to overnight at 4°C) to ensure complete saturation of the surface.[14][15]
-
-
Non-Specific DNA Substrate Adsorption: If your assay involves an immobilized DNA substrate, it might be binding non-specifically to the well surface in an orientation that exposes parts of the molecule that can be recognized by the detection system.
-
Solution: Ensure that your DNA substrate is of high purity. Consider using commercially available plates that are pre-coated for specific applications (e.g., streptavidin-coated plates for biotinylated DNA) to ensure uniform and specific attachment.
-
Q2: I'm observing high background across all my wells, including those with and without the enzyme. What should I investigate?
This scenario suggests a more systemic issue, potentially with one of the common reagents or the wash steps.
Underlying Causes and Solutions:
-
Suboptimal Reagent Concentrations: The concentration of detection reagents, such as primary or secondary antibodies, may be too high, leading to increased non-specific binding.[11]
-
Solution: Perform a titration experiment to determine the optimal concentration of your detection reagents. The goal is to find a concentration that gives a robust signal with your positive control while minimizing the background in your negative control.
-
-
Ineffective Washing: Insufficient washing between steps can leave behind unbound reagents that contribute to the background signal.[13][15]
-
Solution: Increase the number and vigor of your wash steps. Using a wash buffer containing a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20 in PBS) can be very effective.[13] Ensure that you are aspirating the wells completely between washes.
-
-
Cross-Reactivity of Detection Reagents: Your detection antibody may be cross-reacting with other components in the assay, such as the blocking agent itself.[16]
Q3: My assay background is inconsistent and varies greatly between wells and plates. What could be causing this variability?
Inconsistent background often points to issues with technique or reagent preparation.
Underlying Causes and Solutions:
-
Improper Reagent Mixing or Storage: Reagents that have been improperly stored or not mixed thoroughly before use can lead to variability.
-
Pipetting Inaccuracy: Small errors in pipetting can be magnified in sensitive assays.
-
Solution: Use calibrated pipettes and be consistent with your pipetting technique. When possible, prepare a master mix of your reagents to be added to all wells to minimize well-to-well variation.[18]
-
-
Plate Edge Effects: The outer wells of a microplate can be more susceptible to temperature fluctuations and evaporation, leading to inconsistent results.
-
Solution: Avoid using the outer wells of the plate for your critical samples and controls. Instead, fill them with buffer or water to create a more uniform environment for the inner wells.
-
Advanced Troubleshooting: Buffer Optimization
The composition of your assay buffer is critical for the activity of your TET enzyme and can also influence non-specific binding.
Q4: How can I optimize my assay buffer to reduce non-specific binding while maintaining enzyme activity?
Buffer optimization involves a careful balance of pH, ionic strength, and additives to create an environment that favors specific interactions over non-specific ones.
Underlying Causes and Solutions:
-
Ionic Strength: The salt concentration of your buffer can significantly impact electrostatic interactions, which are a major driver of non-specific binding.[5][8]
-
Mechanism: At low salt concentrations, charged molecules can non-specifically interact with charged surfaces on the plate or other proteins. Increasing the ionic strength (e.g., by adding NaCl) can shield these charges and reduce non-specific binding.[8] However, very high salt concentrations can also disrupt the specific binding you are trying to measure or even lead to protein aggregation.[18]
-
Solution: Test a range of NaCl concentrations in your assay buffer (e.g., 50 mM, 100 mM, 150 mM, 200 mM) to find the optimal balance between low background and high specific signal.
-
-
pH: The pH of the buffer affects the charge of both your enzyme and the surfaces it might interact with.
-
Solution: While you need to maintain a pH that is optimal for TET enzyme activity, you can test a narrow range around this optimum to see if it impacts non-specific binding.
-
-
Buffer Additives: The inclusion of certain additives can help to reduce non-specific binding.
-
Solution:
-
BSA: Adding a small amount of BSA (e.g., 0.1%) to your assay buffer can act as a "carrier protein," preventing your TET enzyme from sticking to the plasticware.[8]
-
Detergents: A low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01-0.05%) can disrupt hydrophobic interactions that contribute to non-specific binding.[1] Be cautious, as higher concentrations can denature your enzyme.
-
-
| Parameter | Recommended Range | Rationale |
| NaCl Concentration | 50-200 mM | Shields electrostatic interactions to reduce NSB.[8] |
| BSA Concentration | 0.1-1% | Acts as a carrier protein to prevent adsorption to surfaces.[8] |
| Tween-20 Concentration | 0.01-0.05% | Disrupts hydrophobic interactions.[1] |
Experimental Protocols & Workflows
Protocol 1: Checkerboard Titration of Detection Antibody
This protocol helps you determine the optimal concentration of your primary or secondary antibody to maximize your signal-to-noise ratio.
Materials:
-
Your complete assay setup (plate, substrate, etc.)
-
Serial dilutions of your detection antibody
-
Positive and negative control samples
Procedure:
-
Prepare your assay plate as you normally would, up to the step of adding the detection antibody.
-
Create a series of dilutions of your antibody. For example, if the manufacturer recommends a 1:1000 dilution, you might test 1:500, 1:1000, 1:2000, 1:4000, and 1:8000.
-
In separate rows of your plate, add each dilution to wells containing your positive control and your negative control (no enzyme).
-
Complete the remaining steps of your assay (incubation, washing, signal detection).
-
Analysis: Plot the signal intensity versus the antibody dilution for both the positive and negative controls. The optimal dilution is the one that gives a strong signal for the positive control while keeping the signal for the negative control as low as possible.
Workflow for Troubleshooting High Background
Below is a logical workflow to systematically address high background issues in your TET enzyme assay.
Caption: A step-by-step workflow for diagnosing and resolving high background issues.
Mechanism of Non-Specific Binding and Mitigation Strategies
This diagram illustrates the common types of non-specific interactions and how different troubleshooting strategies can prevent them.
Caption: How mitigation strategies counteract sources of non-specific binding.
References
- 1. TET family dioxygenases and the TET activator vitamin C in immune responses and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of 2-oxoglutarate dependent oxygenases - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. TET enzymes, TDG and the dynamics of DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Technology - Novel Activity-Based Probes for TET Enzymatic Activity [upenn.technologypublisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. primo.rowan.edu [primo.rowan.edu]
- 8. researchgate.net [researchgate.net]
- 9. Decoding the Role of TET Enzymes in Epigenetic Regulation - Amerigo Scientific [amerigoscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Inhibition of 2-oxoglutarate dependent oxygenases. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Development of homogeneous nonradioactive methyltransferase and demethylase assays targeting histone H3 lysine 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro histone demethylase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. docs.abcam.com [docs.abcam.com]
- 17. Enzymatic Analysis of Tet Proteins: Key Enzymes in the Metabolism of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jianhaidulab.com [jianhaidulab.com]
Technical Support Center: Optimizing HPLC Conditions for 6-Carboxymethyluracil Analysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of 6-Carboxymethyluracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for High-Performance Liquid Chromatography (HPLC) method development and troubleshooting. We will move beyond simple procedural lists to explain the fundamental principles behind each experimental choice, ensuring you can develop robust and reliable analytical methods.
Introduction: The Analytical Challenge of this compound
This compound is a modified pyrimidine base. Its structure, featuring both a polar uracil ring and an ionizable carboxylic acid group, presents a significant challenge for traditional reversed-phase HPLC. The primary difficulty is its high polarity, which often leads to poor retention on nonpolar stationary phases like C18. This guide provides a structured approach to overcome this and other potential issues.
Part 1: Frequently Asked Questions (FAQs) for Method Development
This section addresses common questions encountered when establishing a new HPLC method for this compound.
Question 1: What is the best starting point for HPLC column selection?
Answer: For initial method development, a modern, polar-endcapped C18 column is the recommended starting point. These columns are designed to provide better retention for polar analytes and exhibit improved peak shape compared to traditional C18 phases. If retention remains insufficient, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[1]
Application Scientist's Notes: The "polar endcapping" is a chemical modification that masks residual silanol groups on the silica surface. For an acidic analyte like this compound, these exposed silanols can cause significant peak tailing through secondary ionic interactions. The polar-endcapped surface provides a more inert platform, promoting symmetrical peaks.[1] HILIC columns, on the other hand, use a polar stationary phase with a high-organic mobile phase, operating on a different retention mechanism (partitioning into an adsorbed water layer) that is ideal for very polar compounds.[1]
Question 2: How do I select an appropriate mobile phase and pH for this compound?
Answer: The mobile phase must be tailored to the analyte's chemical properties. Given the carboxylic acid group (pKa typically ~4-5), controlling the mobile phase pH is critical.
-
Starting Point: Begin with a simple mobile phase of 0.1% Formic Acid in water (Solvent A) and 0.1% Formic Acid in acetonitrile (Solvent B).[1][2]
-
pH Control: The carboxylic acid group must be in its neutral (protonated) state to be retained on a reversed-phase column. Setting the mobile phase pH at least 1.5-2 units below the analyte's pKa is essential. A pH of ~2.5 is a good target. Formic acid or a phosphate buffer can be used to achieve and maintain this pH.[3][4]
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it often provides better peak shape and lower backpressure.[5]
Application Scientist's Notes: At a pH above its pKa, this compound will be deprotonated and exist as an anion. This charged species has very little affinity for the hydrophobic C18 stationary phase, causing it to elute at or near the solvent front (void volume). By suppressing this ionization with an acidic mobile phase, we render the molecule more nonpolar, thereby increasing its retention.[4]
Question 3: What is the optimal UV detection wavelength for this compound?
Answer: The optimal UV detection wavelength corresponds to the absorbance maximum (λ-max) of the uracil ring. For uracil and its derivatives, this is typically in the range of 250-280 nm . An initial setting of 260 nm is a robust starting point. It is highly recommended to run a UV scan of a standard solution using a photodiode array (PDA) detector to determine the precise λ-max.[6]
Application Scientist's Notes: Selecting the λ-max ensures the highest possible sensitivity for your analysis.[6] While other wavelengths can be used, moving away from the λ-max will result in a lower signal-to-noise ratio. A PDA detector is invaluable during method development as it can also help identify co-eluting impurities by examining peak purity.
Question 4: Is derivatization necessary or beneficial for this compound analysis?
Answer: Derivatization is not strictly necessary but can be a powerful strategy if you face challenges with retention or sensitivity. Chemical derivatization can modify the carboxylic acid group to make the molecule more hydrophobic, thereby improving its retention on a reversed-phase column.[7]
Application Scientist's Notes: Derivatization adds a chemical tag to the analyte.[8] For this compound, reagents that target carboxylic acids can be employed.[9] This process can significantly enhance retention and may also introduce a chromophore or fluorophore, drastically increasing detection sensitivity.[10] However, it adds complexity and potential sources of error to the sample preparation workflow, so it should be considered when standard methods fail to provide the required performance.[7][8]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your analysis.
| Problem Category | Specific Issue & Question | Probable Causes & Solutions |
| Peak Shape | My peak for this compound is tailing severely. What should I do? | 1. Mobile Phase pH is too high: The most likely cause is the ionization of the carboxyl group. Solution: Lower the mobile phase pH to ~2.5 using an acid like formic acid or a phosphate buffer to ensure the analyte is in its neutral form.[3] 2. Secondary Silanol Interactions: Residual silanols on the column packing are interacting with the polar analyte. Solution: Switch to a polar-endcapped C18 column or add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (~0.1%), though this can suppress MS signal. 3. Column Overload: Injecting too much sample can cause peak tailing. Solution: Reduce the injection volume or the concentration of the sample.[3] |
| My peak is splitting or showing a shoulder. Why? | 1. Mismatch between Injection Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile), it can cause peak distortion. Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.[11] 2. Column Contamination or Void: The column inlet frit may be partially blocked, or a void may have formed at the head of the column. Solution: First, try flushing the column with a strong solvent. If that fails, reverse the column (if permitted by the manufacturer) and flush. If the problem persists, the column may need to be replaced.[12] | |
| Retention & Resolution | There is no retention; the peak elutes at the void volume. How can I fix this? | 1. Mobile Phase pH is too high: As with peak tailing, an ionized analyte will not be retained. Solution: Lower the mobile phase pH to ~2.5.[4] 2. Mobile Phase is too Strong: The initial percentage of organic solvent is too high. Solution: Decrease the starting percentage of acetonitrile or methanol in your gradient or isocratic method. 3. Incorrect Column Choice: A standard C18 column may not be suitable for such a polar compound. Solution: Switch to a polar-endcapped C18, a column with a different stationary phase (like Phenyl-Hexyl), or consider HILIC.[1] |
| My retention times are drifting to earlier or later times. What is the cause? | 1. Inadequate Column Equilibration: The column was not given enough time to equilibrate with the initial mobile phase conditions between runs. Solution: Increase the equilibration time, ensuring at least 10-15 column volumes pass through before the next injection.[13] 2. Mobile Phase Composition Change: The mobile phase was prepared inconsistently, or one component is evaporating faster than the other. Solution: Prepare fresh mobile phase daily, ensuring components are measured accurately and kept covered.[14] 3. Temperature Fluctuations: The ambient temperature around the column is changing. Solution: Use a column oven to maintain a constant temperature.[13] | |
| System & Sensitivity | The system backpressure is excessively high. What should I check? | 1. Blockage in the System: The most common cause is a clogged column inlet frit or an in-line filter. Solution: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. Replace any clogged frits or filters.[12] 2. Precipitated Buffer: If using a buffer (like phosphate), it may have precipitated in the presence of high organic solvent concentrations. Solution: Ensure the buffer is soluble in the highest concentration of organic solvent used in your method. Flush the system with high-aqueous mobile phase to redissolve salts.[12] |
| My baseline is very noisy. How can I improve it? | 1. Air Bubbles in the System: Air trapped in the pump or detector cell will cause baseline noise. Solution: Degas the mobile phase thoroughly using sonication or an in-line degasser. Purge the pump to remove any trapped air.[13][15] 2. Contaminated or Old Mobile Phase: Impurities or microbial growth in the mobile phase can create a noisy baseline. Solution: Use high-purity, HPLC-grade solvents and reagents. Prepare fresh mobile phase daily.[14] 3. Detector Lamp Failing: The detector lamp may be nearing the end of its life. Solution: Check the lamp energy. If it is low, replace the lamp.[13] |
Part 3: Standard Operating Procedures (SOPs)
SOP 1: Preparation of Acidified Mobile Phase for Reversed-Phase HPLC
-
Objective: To prepare 1 Liter of a 0.1% Formic Acid in Water/Acetonitrile mobile phase.
-
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
High-purity formic acid (≥98%)
-
1000 mL graduated cylinders (x2)
-
1000 mL solvent bottle
-
-
Procedure (for a 95:5 Water:Acetonitrile starting condition):
-
Using a clean graduated cylinder, accurately measure 950 mL of HPLC-grade water into the solvent bottle.
-
Using a separate clean graduated cylinder, accurately measure 50 mL of HPLC-grade acetonitrile and add it to the same solvent bottle.
-
Carefully add 1.0 mL of formic acid to the solvent mixture.
-
Cap the bottle and swirl gently but thoroughly to mix. Note: Always add individual, measured volumes; do not add one solvent to the other "to volume" as this can lead to inaccurate concentrations due to solvent mixing effects.[14]
-
Label the bottle clearly with the contents, concentration, and date of preparation.
-
Degas the mobile phase for 15-20 minutes using an ultrasonic bath or an in-line degasser before use.[15]
-
SOP 2: General HPLC System Start-up and Column Equilibration
-
Objective: To properly start the HPLC system and ensure the column is fully equilibrated for reproducible analysis.
-
Procedure:
-
Check all solvent lines to ensure they are properly placed in the correct mobile phase reservoirs and that there is sufficient volume for the planned sequence.[3]
-
Turn on all HPLC modules (pump, autosampler, column oven, detector).
-
Set the pump flow rate to a low value (e.g., 0.2 mL/min) and purge the system for 5-10 minutes to remove any air bubbles.[15]
-
Gradually increase the flow rate to the method's setpoint (e.g., 1.0 mL/min).
-
Set the column oven to the desired temperature (e.g., 30 °C) and allow it to stabilize.
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable, flat baseline is achieved.
-
Inject a blank (initial mobile phase) to ensure the system is clean and the baseline is stable.
-
The system is now ready for sample analysis.
-
Part 4: Visual Workflows
Diagram 1: Troubleshooting Poor Retention of this compound
A decision tree for troubleshooting poor peak retention.
Diagram 2: General Workflow for HPLC Method Development
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. lcms.cz [lcms.cz]
- 3. bvchroma.com [bvchroma.com]
- 4. nacalai.com [nacalai.com]
- 5. m.youtube.com [m.youtube.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mastelf.com [mastelf.com]
- 12. lcms.cz [lcms.cz]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Mass Spectrometry of 6-Carboxymethyluracil
Welcome to the technical support center for the mass spectrometric analysis of 6-Carboxymethyluracil. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the quantitative and qualitative analysis of this modified nucleobase. As a Senior Application Scientist, I have structured this guide to provide not only procedural steps but also the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your results.
I. Understanding the Molecule: Key Characteristics of this compound
This compound is a modified pyrimidine base characterized by a polar carboxylic acid group attached to the uracil ring. This structure presents specific considerations for mass spectrometric analysis:
-
Polarity: The carboxylic acid and uracil moieties make the molecule highly polar and water-soluble.
-
Ionization: The presence of the acidic proton on the carboxyl group and basic nitrogens on the uracil ring makes it amenable to electrospray ionization (ESI), typically in negative ion mode due to the ease of deprotonation. However, positive ion mode is also possible through protonation of the ring nitrogens.
-
Thermal Lability: Like many biological molecules, excessive heat can lead to degradation, which is a key consideration for sample preparation and inlet conditions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the analysis of this compound in a question-and-answer format.
A. Signal Intensity and Sensitivity Issues
Q1: I am observing a very low or no signal for this compound. What are the likely causes and how can I improve sensitivity?
A1: Low signal intensity is a frequent challenge. The root cause can be multifaceted, spanning from sample preparation to instrument settings.
-
Ionization Mode and Polarity: this compound, with its carboxylic acid group, is most readily ionized in negative electrospray ionization (ESI) mode ([M-H]⁻). If you are using positive mode, the signal will likely be significantly lower.
-
Troubleshooting Steps:
-
Switch to Negative Ion Mode: This is the primary recommendation for this analyte.
-
Optimize Source Parameters: In negative mode, focus on optimizing parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the generation and transmission of the deprotonated molecule.[1]
-
-
-
Mobile Phase pH: The pH of your mobile phase directly impacts the ionization efficiency of this compound. In negative ion mode, a slightly basic mobile phase can enhance deprotonation, but it may compromise chromatographic peak shape on some reversed-phase columns. Conversely, in positive ion mode, an acidic mobile phase is necessary for protonation.
-
Troubleshooting Steps:
-
For Negative Ion Mode: Start with a mobile phase containing a weak base, such as 0.1% ammonium hydroxide or 5 mM ammonium acetate, to facilitate deprotonation.
-
For Positive Ion Mode: Use a mobile phase with a volatile acid like 0.1% formic acid to promote protonation.
-
-
-
Matrix Effects: Co-eluting endogenous components from your sample matrix (e.g., plasma, urine) can suppress the ionization of this compound.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Implement a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2][3]
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate this compound from the bulk of the matrix components.
-
Use an Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled this compound) is the gold standard for correcting matrix effects.[4]
-
-
-
In-source Fragmentation: If the cone voltage or other source parameters are too high, the molecule can fragment in the ion source, reducing the abundance of the precursor ion.
-
Troubleshooting Steps:
-
Tune Compound Parameters: Systematically reduce the cone/fragmentor voltage to find the optimal setting that maximizes the precursor ion signal while minimizing fragmentation.
-
-
Q2: My signal for this compound is inconsistent and not reproducible across injections. What should I investigate?
A2: Poor reproducibility can invalidate your quantitative data. The source of this issue often lies in sample preparation, carryover, or instrument instability.
-
Sample Preparation Variability: Inconsistent extraction efficiency or sample dilution will lead to variable analyte concentrations.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure that all sample preparation steps are performed consistently for all samples.
-
Use an Internal Standard: An internal standard added at the beginning of the sample preparation process can correct for variability in extraction and injection volume.
-
-
-
Carryover: this compound, being a polar and potentially "sticky" compound, can adsorb to surfaces in the autosampler and LC system, leading to carryover in subsequent blank injections.
-
Troubleshooting Steps:
-
Optimize Needle Wash: Use a strong, appropriate solvent for the autosampler needle wash. A mixture of organic solvent and water with a small amount of acid or base can be effective.
-
Inject Blanks: Run several blank injections after high-concentration samples to ensure the system is clean.
-
-
-
LC System Instability: Fluctuations in pump pressure or inconsistent column temperature can cause shifts in retention time and peak area.
-
Troubleshooting Steps:
-
Monitor System Pressure: Check for pressure fluctuations that might indicate a leak or pump malfunction.
-
Use a Column Oven: Ensure the column is thermostatted to maintain a consistent temperature.
-
-
B. Chromatographic and Peak Shape Problems
Q3: I am observing poor peak shape (tailing, fronting, or broad peaks) for this compound. How can I improve my chromatography?
A3: Good chromatography is essential for accurate quantification and sensitivity. Poor peak shape is often related to interactions with the stationary phase, mobile phase incompatibility, or extra-column effects.
-
Secondary Interactions: The polar nature of this compound can lead to secondary interactions with residual silanol groups on silica-based reversed-phase columns, causing peak tailing.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: A slightly acidic mobile phase (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups and reduce tailing.
-
Use a Different Column: Consider using a column with a different stationary phase (e.g., a phenyl-hexyl or an embedded polar group column) or a column specifically designed for polar analytes.
-
-
-
Injection Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.
-
Troubleshooting Steps:
-
Match Injection Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.
-
Reduce Injection Volume: If a stronger solvent must be used, keep the injection volume small.
-
-
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak fronting.
-
Troubleshooting Steps:
-
Dilute the Sample: Reduce the concentration of the injected sample.
-
-
C. Fragmentation and MS/MS Issues
Q4: I am developing an MRM method for this compound and am unsure which fragment ions to choose. What are the expected fragmentation patterns?
A4: Predicting fragmentation is key to developing a sensitive and specific Multiple Reaction Monitoring (MRM) method. For this compound ([M-H]⁻, m/z 169.02), the fragmentation will likely be driven by the loss of small neutral molecules from the carboxyl group and cleavage of the uracil ring.
-
Predicted Fragmentation Pathways:
-
Loss of CO₂ (Decarboxylation): The most probable fragmentation pathway for the deprotonated molecule is the loss of carbon dioxide (44 Da) from the carboxylate group. This would result in a fragment ion at m/z 125.04.
-
Loss of H₂O: While less common from the carboxylate, a rearrangement followed by the loss of water (18 Da) is possible, yielding a fragment at m/z 151.01.
-
Ring Opening and Fragmentation: Cleavage of the uracil ring can also occur, though these fragments may be less specific.
-
-
Troubleshooting and Optimization:
-
Perform a Product Ion Scan: Infuse a standard solution of this compound and perform a product ion scan on the precursor ion (m/z 169.02) to experimentally determine the most abundant and specific fragment ions.
-
Optimize Collision Energy: For each selected MRM transition, optimize the collision energy to maximize the production of the fragment ion.
-
Table 1: Predicted MRM Transitions for this compound (Negative Ion Mode)
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 169.02 | 125.04 | CO₂ |
| 169.02 | 151.01 | H₂O |
III. Frequently Asked Questions (FAQs)
Q: What is the best ionization technique for this compound? A: Electrospray ionization (ESI) is the preferred technique due to the polar and non-volatile nature of this compound. For optimal sensitivity, negative ion mode is recommended to take advantage of the acidic proton on the carboxyl group.[1]
Q: How can I minimize matrix effects when analyzing this compound in plasma? A: A multi-pronged approach is most effective. Start with a robust sample preparation method like solid-phase extraction (SPE) to remove a significant portion of the matrix.[2] Optimize your LC method to achieve chromatographic separation from remaining interferences. Most importantly, use a stable isotope-labeled internal standard to compensate for any residual matrix effects.
Q: What type of LC column is suitable for this compound analysis? A: A reversed-phase C18 column is a good starting point. However, due to the polarity of the analyte, you may encounter issues with retention. Consider using a column with an embedded polar group or a phenyl-hexyl phase for better retention and peak shape. Hydrophilic Interaction Liquid Chromatography (HILIC) is also a viable alternative for highly polar analytes.
Q: Is derivatization necessary for the analysis of this compound? A: Derivatization is generally not necessary for LC-MS/MS analysis of this compound. The molecule can be readily ionized by ESI. Derivatization is more commonly employed in gas chromatography-mass spectrometry (GC-MS) to improve volatility and thermal stability.
IV. Experimental Protocol: Quantitative Analysis of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of an internal standard solution (e.g., ¹³C, ¹⁵N-labeled this compound in 50:50 methanol:water).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial.
2. LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-2% B
-
6.1-8 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI Negative.
-
MRM Transitions:
-
This compound: 169.0 -> 125.0 (Quantifier), 169.0 -> 151.0 (Qualifier)
-
Internal Standard: (Adjust for mass difference)
-
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for your specific instrument.
3. Data Analysis
-
Integrate the peak areas for the quantifier transition of this compound and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
V. Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting logic for low signal intensity.
VI. References
-
Selected MRM transitions, instrumental parameters and calibration curve equations. (n.d.). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
Validation Report 12. (n.d.). EURL-Pesticides. Retrieved January 3, 2026, from --INVALID-LINK--
-
Chiu, H., & Muddiman, D. C. (2012). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. Clinical Proteomics, 1(1), 1-1. --INVALID-LINK--
-
6-Methyluracil. (n.d.). NIST WebBook. Retrieved January 3, 2026, from --INVALID-LINK--
-
Application News. (n.d.). Shimadzu. Retrieved January 3, 2026, from --INVALID-LINK--
-
Selecting and optimizing transitions for LC-MS/MS methods. (n.d.). Forensic RTI. Retrieved January 3, 2026, from --INVALID-LINK--
-
GLP Quantitative Bioanalysis using LC-MS/MS. (n.d.). Biotrial. Retrieved January 3, 2026, from --INVALID-LINK--
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved January 3, 2026, from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from --INVALID-LINK--
-
Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. (n.d.). EURL-Pesticides. Retrieved January 3, 2026, from --INVALID-LINK--
-
Al-Duqaili, Z. S., Al-Ghaili, A. M., & Al-Sabahi, J. N. (2025). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Journal of Analytical Methods in Chemistry, 2025, 1-15. --INVALID-LINK--
-
Horvath, V., et al. (2024). Moderate Signal Enhancement in Electrospray Ionization Mass Spectrometry by Focusing Electrospray Plume with a Dielectric Layer around the Mass Spectrometer's Orifice. Molecules, 29(2), 345. --INVALID-LINK--
-
Improved Quantitation of Short-Chain Carboxylic Acids in Human Biofluids Using 3-Nitrophenylhydrazine Derivatization and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). (2022). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
University of Louisville. (2023, August 4). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples [Video]. YouTube. --INVALID-LINK--
-
Garcia-Perez, I., et al. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Journal of Chromatography B, 1211, 123485. --INVALID-LINK--
-
Use of Electrospray Ionization Mass Spectrometry for the Investigation of Radical Cation Chain Reactions in Solution. (2004). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
Application of Electrospray Ionization Mass Spectrometry in a Quality Control Laboratory. (2016). American Pharmaceutical Review. Retrieved January 3, 2026, from --INVALID-LINK--
-
SCIEX. (2025, May 28). Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS [Video]. YouTube. --INVALID-LINK--
-
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.). IntechOpen. Retrieved January 3, 2026, from --INVALID-LINK--
-
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). Metabo-Pheresis. Retrieved January 3, 2026, from --INVALID-LINK--
-
Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube. --INVALID-LINK--
-
Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids. (2013). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
Han, H., & McLuckey, S. A. (2013). Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components. Proceedings of the National Academy of Sciences, 110(31), 12554-12559. --INVALID-LINK--
-
The Organic Chemistry Tutor. (2021, January 5). Mass Spectrometry [Video]. YouTube. --INVALID-LINK--
-
Tsoy, O., et al. (2014). Development of Mass Spectrometry Selected Reaction Monitoring Method for Quantitation and Pharmacokinetic Study of Stepharine in Rabbit Plasma. Journal of Analytical Methods in Chemistry, 2014, 1-7. --INVALID-LINK--
-
Kowalski, P., et al. (2019). Liquid Chromatography–mass Spectrometry Analysis of Carvacrol in Chicken Tissues. Journal of Veterinary Research, 63(3), 391-396. --INVALID-LINK--
-
Siwek, A., et al. (2011). Mass-spectrometric studies of new 6-nitroquipazines—serotonin transporter inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 543-551. --INVALID-LINK--
-
MS of organometallics (for Volume 6 of EMS). (n.d.). University of Victoria. Retrieved January 3, 2026, from --INVALID-LINK--
References
Navigating the Nuances of 6-Carboxymethyluracil: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 6-Carboxymethyluracil. As Senior Application Scientists, we understand that success in the lab hinges on the meticulous handling and storage of your reagents. This guide provides in-depth, field-proven insights into the optimal storage, handling, and troubleshooting for this compound to ensure the integrity and reproducibility of your experiments.
Section 1: Storage and Handling of Solid this compound
This section addresses the foundational aspects of storing and handling this compound in its solid form to maintain its long-term stability and purity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound?
A1: For long-term storage, it is recommended to store solid this compound at -20°C. For short-term storage, it can be kept at 4°C. It is crucial to store it in a tightly sealed container to protect it from moisture.[1]
Q2: How should I handle the compound upon receiving it?
A2: Upon receipt, it is best practice to store the compound at the recommended temperature. Before opening, allow the container to equilibrate to room temperature to prevent condensation, which can introduce moisture and lead to degradation. Handle the compound in a well-ventilated area or a fume hood.[2]
Q3: What personal protective equipment (PPE) should be worn when handling solid this compound?
A3: Standard laboratory PPE is required. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves.[2][3] If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[1]
Q4: Is this compound sensitive to light or air?
Section 2: Solution Preparation and Stability
The transition from a solid to a solution is a critical step where many experimental variables can arise. This section provides guidance on preparing stable solutions of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: The solubility of this compound can vary. It is generally soluble in aqueous buffers at a slightly basic pH. For organic solvents, Dimethyl Sulfoxide (DMSO) is a common choice. The choice of solvent will depend on the specific requirements of your experiment.
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, weigh the desired amount of the compound and add the solvent. Sonication or gentle warming can aid in dissolution. It is recommended to prepare fresh solutions for each experiment. If you need to store the solution, it should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: How stable is this compound in solution?
A3: The stability of this compound in solution is dependent on the solvent, pH, and storage temperature. In aqueous solutions, the stability is pH-dependent, with maximum stability generally observed in the pH range of 3.6 to 9.0.[4] Solutions in DMSO are generally more stable but should still be stored frozen for long-term use. It is advisable to conduct a stability study for your specific experimental conditions if the solution will be stored for an extended period.
Q4: Can I filter-sterilize solutions of this compound?
A4: Yes, solutions of this compound can be filter-sterilized using a 0.22 µm syringe filter. Ensure that the filter membrane is compatible with the solvent used (e.g., PTFE for organic solvents, PVDF or PES for aqueous solutions).
Section 3: Troubleshooting Guide
Even with the best practices, experimental challenges can arise. This section provides a structured approach to troubleshooting common issues encountered when working with this compound.
Common Problems and Solutions
| Problem | Potential Cause | Troubleshooting Steps |
| Low experimental signal or activity | Degradation of this compound. | - Ensure the compound has been stored correctly. - Prepare fresh solutions. - If using stored solutions, perform a quality control check (e.g., HPLC) to assess purity. |
| Inaccurate concentration of the solution. | - Verify the accuracy of the balance used for weighing. - Ensure complete dissolution of the compound. - Recalibrate pipettes if necessary. | |
| Precipitation of the compound in the experimental buffer | Poor solubility in the final buffer. | - Check the pH of the final buffer; adjust if necessary to improve solubility. - Consider using a co-solvent (e.g., a small percentage of DMSO) if compatible with your assay. - Decrease the final concentration of this compound. |
| Inconsistent or non-reproducible results | Variability in solution preparation or handling. | - Standardize the solution preparation protocol. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Ensure consistent experimental conditions (e.g., temperature, incubation time). |
| Contamination of the compound or solutions. | - Use sterile techniques when preparing and handling solutions. - Filter-sterilize aqueous solutions. |
Experimental Workflow Troubleshooting
Caption: A logical workflow for troubleshooting failed experiments involving this compound.
Section 4: Safety and Disposal
Proper safety measures and disposal are critical when working with any chemical compound.
Frequently Asked Questions (FAQs)
Q1: What should I do in case of accidental exposure?
A1:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Wash out mouth with water. Do not induce vomiting. Get medical attention.[2]
Q2: How should I dispose of this compound waste?
A2: Dispose of waste in accordance with local, regional, and national regulations. Chemical waste should be handled by a licensed professional waste disposal service. Do not dispose of it with household garbage or allow it to enter the sewage system.
Chemical Spill Cleanup Protocol
Caption: Step-by-step protocol for safely cleaning up a solid this compound spill.
References
Validation & Comparative
A Head-to-Head Comparison of 6-Carboxymethyluracil and BrdU for Advanced DNA Labeling Applications
In the landscape of cellular and molecular biology, the precise measurement of DNA synthesis is fundamental to unraveling the complexities of cell proliferation, differentiation, and the efficacy of therapeutic interventions. For decades, 5-bromo-2'-deoxyuridine (BrdU) has served as a cornerstone for labeling nascent DNA. This guide provides an in-depth, objective comparison between 6-Carboxymethyluracil (CldU) and the traditional BrdU, offering experimental insights to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their specific research needs.
The Foundation: Thymidine Analogs in DNA Synthesis
At the heart of DNA labeling lies the use of thymidine analogs, molecules that mimic the natural DNA precursor, thymidine. During the S-phase of the cell cycle, actively dividing cells incorporate these analogs into their newly synthesized DNA. This incorporation provides a "tag" that can be subsequently detected, allowing for the identification and analysis of proliferative cells. Both this compound (more commonly known in this context as 5-Chloro-2'-deoxyuridine or CldU) and BrdU are halogenated pyrimidines that bear a structural resemblance to thymidine, enabling their integration into the DNA backbone by DNA polymerase.[1]
Mechanism of Action: A Shared Pathway with Critical Distinctions
Both CldU and BrdU are passively transported into the cell and subsequently phosphorylated by cellular kinases to their triphosphate forms. These triphosphates then act as substrates for DNA polymerase, which incorporates them into the elongating DNA strand in place of thymidine. The key distinction between these analogs lies in the halogen substitution at the 5-position of the pyrimidine ring: a chlorine atom in CldU and a bromine atom in BrdU. This seemingly minor difference is the basis for their differential detection in dual-labeling experiments.
Caption: General workflow for thymidine analog incorporation and detection.
Performance Comparison: A Tale of Two Halogens
The utility of CldU and BrdU, particularly in dual-pulse labeling experiments, hinges on the ability to distinguish between them. This is typically achieved using specific monoclonal antibodies. However, the structural similarity between the two analogs presents a significant challenge: antibody cross-reactivity.[2]
| Feature | This compound (CldU) | 5-bromo-2'-deoxyuridine (BrdU) |
| Halogen Substitution | Chlorine | Bromine |
| Primary Application | Dual-pulse DNA labeling with BrdU or IdU | Single and dual-pulse DNA labeling |
| Detection Method | Antibody-based | Antibody-based |
| Key Challenge | Antibody cross-reactivity with BrdU | Requires harsh DNA denaturation; potential for cytotoxicity |
| Antibody Specificity | Requires highly specific anti-BrdU antibodies that recognize CldU but not BrdU, or vice versa. | Numerous antibody clones available, but cross-reactivity with other halogenated analogs is common. |
The Critical Role of Antibody Specificity
The success of a dual-labeling experiment with CldU and BrdU is entirely dependent on the specificity of the antibodies used.[2] Some anti-BrdU antibody clones exhibit significant cross-reactivity with CldU, while others are more specific.[3][4] For instance, in a dual-pulse experiment where cells are first labeled with CldU and then with BrdU, one would ideally use an anti-BrdU antibody that specifically recognizes BrdU and not CldU, and another antibody that recognizes CldU but not BrdU. This allows for the distinct visualization of cells that were synthesizing DNA at the time of the first pulse, the second pulse, or both.
Experimental Protocols: A Step-by-Step Guide to Dual-Pulse Labeling
The following is a generalized protocol for a dual-pulse labeling experiment using CldU and BrdU. Note: This protocol requires optimization based on the specific cell type and experimental conditions.
Materials:
-
CldU solution (e.g., 10 mM in sterile water)
-
BrdU solution (e.g., 10 mM in sterile water)
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Denaturation solution (e.g., 2N HCl)
-
Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (specific for CldU and BrdU)
-
Fluorescently labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
First Pulse: Add CldU to the cell culture medium to a final concentration of 10-20 µM. Incubate for the desired pulse duration (e.g., 30 minutes to 2 hours).
-
Wash: Remove the CldU-containing medium and wash the cells three times with fresh, pre-warmed medium.
-
Chase (Optional): Incubate the cells in fresh medium for a desired period.
-
Second Pulse: Add BrdU to the cell culture medium to a final concentration of 10-20 µM. Incubate for the desired pulse duration.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Denaturation: Wash with PBS and incubate with 2N HCl for 30-60 minutes at room temperature to denature the DNA.[5][6] This step is crucial for exposing the incorporated CldU and BrdU to the antibodies.
-
Neutralization: Carefully remove the HCl and neutralize by washing three times with 0.1 M sodium borate buffer.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a cocktail of primary antibodies specific for CldU and BrdU (from different host species) diluted in blocking buffer, typically overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a cocktail of fluorescently labeled secondary antibodies (with distinct emission spectra) for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBS, counterstain with DAPI, and mount for imaging.
Caption: Experimental workflow for CldU and BrdU dual-pulse labeling.
Cytotoxicity and Genotoxicity: An Important Consideration
A significant drawback of using halogenated pyrimidines like BrdU and CldU is their potential for cytotoxicity and genotoxicity.[1][7] High concentrations of BrdU have been shown to increase the frequency of sister chromatid exchange and induce various mutations.[1] These analogs can also sensitize cells to light and ionizing radiation.[1] Therefore, it is crucial to use the lowest effective concentration and shortest incubation time necessary for reliable detection to minimize these adverse effects.
The Rise of a Superior Alternative: EdU and Click Chemistry
In recent years, a powerful alternative to the CldU/BrdU system has emerged: 5-ethynyl-2'-deoxyuridine (EdU) coupled with click chemistry for detection.[3][4] EdU is another thymidine analog that is incorporated into newly synthesized DNA. However, its detection does not rely on antibodies. Instead, the ethynyl group on EdU undergoes a highly specific and efficient copper-catalyzed "click" reaction with a fluorescently labeled azide.
Advantages of EdU over CldU/BrdU:
-
No DNA Denaturation: The click reaction does not require harsh acid or heat treatment to denature the DNA, which better preserves cell morphology and the integrity of other cellular epitopes for multiplexing with other antibodies.[3][8]
-
Faster and Simpler Protocol: The click reaction is significantly faster than the multi-step antibody-based detection method.[9]
-
Higher Specificity: The click reaction is bio-orthogonal, meaning it does not interfere with other biological molecules, leading to very low background signal.[10]
Due to these advantages, the combination of EdU and BrdU is now often the preferred method for dual-pulse labeling studies.[3][4][8]
Conclusion: Choosing the Right Tool for the Job
The choice between this compound (CldU) and BrdU for DNA labeling ultimately depends on the specific experimental goals. The dual-labeling system of CldU and BrdU remains a viable, albeit technically challenging, method for dissecting cell cycle kinetics. Its successful implementation is critically dependent on the careful selection and validation of highly specific antibodies to avoid cross-reactivity.
However, for many applications, the advent of EdU and click chemistry has provided a more robust, efficient, and less harsh alternative. Researchers should carefully weigh the pros and cons of each method to select the most appropriate tool for their studies of DNA synthesis and cell proliferation.
References
- 1. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dual Pulse Labeling of Cell Proliferation, Combining Click Chemistry with Highly Specific BrdU Antibodies for a Simplified Method | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. mbl.edu [mbl.edu]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Bromodeoxyuridine Inhibits Cancer Cell Proliferation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Measuring DNA Synthesis: A Comparative Analysis of EdU and an Inquiry into 6-Carboxymethyluracil
For researchers, scientists, and drug development professionals, the precise measurement of cell proliferation is a cornerstone of experimental biology. The choice of assay can profoundly influence experimental outcomes, dictating the accuracy, reproducibility, and even the types of questions that can be answered. This guide provides an in-depth comparison of the widely adopted 5-ethynyl-2'-deoxyuridine (EdU) assay and investigates the purported alternative, 6-Carboxymethyluracil (Cmu), within the context of cell proliferation studies.
While EdU has emerged as a robust and versatile tool for monitoring DNA synthesis, a comprehensive review of scientific literature and commercial resources reveals a notable absence of this compound as a recognized agent for measuring cell proliferation. This guide will, therefore, provide a thorough examination of the EdU methodology, address the current lack of evidence for Cmu in this application, and explore established alternative techniques to provide a holistic resource for the modern researcher.
EdU: The Modern Gold Standard for Proliferation Assays
EdU (5-ethynyl-2'-deoxyuridine) is a nucleoside analog of thymidine, which is integrated into newly synthesized DNA by cellular DNA polymerases during the S-phase of the cell cycle.[1][2] What sets EdU apart from its predecessors, such as BrdU, is its elegant and highly efficient detection method based on a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry".[3][4] The terminal alkyne group on the EdU molecule engages in a covalent reaction with a fluorescently labeled azide, resulting in a stable triazole linkage that allows for precise and sensitive detection of proliferating cells.[2][5]
Mechanism of Action: A Two-Step Process
The EdU assay is a two-step process that begins with the incorporation of the analog into the DNA of actively dividing cells, followed by a highly specific fluorescent detection reaction.
References
A Senior Application Scientist's Guide to the Validation of 6-Carboxymethyluracil Incorporation Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of epitranscriptomics and the analysis of nascent RNA, the ability to accurately label and detect newly synthesized transcripts is paramount. 6-Carboxymethyluracil (6-CMU) is emerging as a valuable tool for metabolic labeling of RNA, offering a bioorthogonal handle for subsequent analysis. However, the confident application of this modified nucleoside hinges on rigorous validation of its incorporation. This guide provides an in-depth comparison of mass spectrometry-based validation with alternative methods, grounded in scientific principles and practical experimental workflows.
The Central Role of Mass Spectrometry in Ground-Truthing 6-CMU Incorporation
Mass spectrometry (MS) stands as the gold standard for the unequivocal identification and quantification of modified nucleosides within a biological sample. Its power lies in its ability to provide direct physical evidence of the presence of 6-CMU in RNA, based on its precise mass-to-charge ratio (m/z) and characteristic fragmentation patterns.
The fundamental principle of MS-based validation involves the enzymatic digestion of RNA containing incorporated 6-CMU into its constituent nucleosides. This mixture is then separated by liquid chromatography (LC) and introduced into the mass spectrometer. The instrument measures the m/z of the intact (parent) ion of the 6-Carboxymethyluridine nucleoside and then fragments it to produce a unique fingerprint of daughter ions. This two-stage analysis, known as tandem mass spectrometry (MS/MS), provides a high degree of confidence in the identification.
Experimental Workflow: From Labeled RNA to Confident Identification
The following workflow outlines the key steps for the validation of 6-CMU incorporation using LC-MS/MS.
Caption: A streamlined workflow for the validation of 6-CMU incorporation using LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS Validation of 6-CMU
1. Metabolic Labeling and RNA Isolation:
-
Culture cells of interest and introduce this compound to the growth medium at a predetermined concentration and for a specific duration.
-
Isolate total RNA from the cells using a standard method such as TRIzol extraction or a column-based kit. Ensure high purity and integrity of the RNA.
2. Enzymatic Digestion of RNA:
-
To 1-5 µg of total RNA, add a mixture of nuclease P1 (to digest RNA to 5'-mononucleotides) and bacterial alkaline phosphatase (to dephosphorylate the mononucleotides to nucleosides).
-
Incubate at 37°C for 2-4 hours. The goal is complete digestion to individual nucleosides.
3. LC-MS/MS Analysis:
-
Chromatography: Separate the nucleoside mixture using a C18 reverse-phase column on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A gradient of acetonitrile in water with 0.1% formic acid is a common mobile phase.
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Perform a full scan to detect the protonated parent ion of 6-Carboxymethyluridine ([M+H]⁺). The expected m/z will be based on the molecular weight of 6-Carboxymethyluridine.
-
MS/MS Fragmentation: Select the parent ion of 6-Carboxymethyluridine for collision-induced dissociation (CID). The resulting daughter ions will be characteristic of the molecule's structure.
-
Predicted Fragmentation Pattern of 6-Carboxymethyluridine:
Caption: Predicted fragmentation of the 6-Carboxymethyluridine parent ion in MS/MS.
Table 1: Predicted m/z Values for 6-Carboxymethyluridine and its Fragments
| Ion | Predicted m/z | Description |
| Parent Ion [M+H]⁺ | ~303.07 | Protonated 6-Carboxymethyluridine |
| Daughter Ion 1 | ~171.04 | Loss of the ribose sugar |
| Daughter Ion 2 | ~245.08 | Loss of the carboxymethyl group |
| Daughter Ion 3 | ~133.05 | Ribose sugar fragment |
Note: These are predicted values and must be confirmed experimentally.
Comparative Analysis: Alternative Validation Methods
While mass spectrometry provides the most definitive evidence, other techniques can offer complementary or higher-throughput validation of 6-CMU incorporation.
Table 2: Comparison of Validation Methods for 6-CMU Incorporation
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Direct detection of the modified nucleoside based on mass and fragmentation. | Unambiguous identification and quantification. High sensitivity and specificity. | Requires specialized equipment and expertise. Lower throughput. |
| Immunodetection (Dot Blot) | Use of an antibody to specifically recognize and bind to 6-CMU in immobilized RNA. | High throughput. Relatively simple and inexpensive. | Requires a highly specific antibody for 6-CMU (currently not commercially available). Semi-quantitative. |
| qPCR-based Assay | Measures the inhibition of reverse transcriptase by the incorporated 6-CMU. | Highly sensitive and quantitative. Widely available instrumentation. | Indirect detection method. Dependent on the effect of 6-CMU on reverse transcriptase fidelity, which needs to be characterized.[1] |
In-depth Look at Alternative Methodologies
Immunodetection: The Promise and the Prerequisite
A dot blot assay is a straightforward technique for detecting the presence of a specific modification in a nucleic acid sample.[2][3]
Workflow for a Hypothetical 6-CMU Dot Blot Assay:
Caption: Workflow for a dot blot assay to detect 6-CMU in RNA.
The critical component for this assay is a highly specific primary antibody that recognizes this compound. The development and validation of such an antibody would be a significant step forward for the routine and high-throughput validation of 6-CMU incorporation.
qPCR-based Validation: An Indirect but Powerful Approach
This method leverages the fact that many modified nucleotides can impede the progression of reverse transcriptase during cDNA synthesis.[1] By comparing the amount of full-length cDNA produced from RNA containing 6-CMU to that from unmodified RNA, one can infer the level of incorporation.
Key Considerations for a qPCR-based Assay:
-
Reverse Transcriptase Fidelity: The degree to which 6-CMU affects different reverse transcriptases will vary. It is crucial to test several enzymes to find one that is sensitive to the modification.[4][5][6][7]
-
Primer Design: Primers should be designed to amplify a region of the transcript that is expected to contain incorporated 6-CMU.
-
Standard Curve: A standard curve using known amounts of in vitro transcribed RNA with and without 6-CMU is essential for quantification.
Synthesis of this compound-5'-triphosphate: The Starting Point
The ability to incorporate 6-CMU into RNA, particularly through in vitro transcription, requires the synthesis of its triphosphate form (6-CMU-5'-triphosphate). While a detailed protocol is beyond the scope of this guide, the general approach involves the chemical phosphorylation of the 6-Carboxymethyluridine nucleoside. Several established methods for the synthesis of modified nucleoside triphosphates can be adapted for this purpose.[8][9][10][11]
Conclusion: A Multi-faceted Approach to Validation
For the highest level of confidence, a multi-pronged approach to validating this compound incorporation is recommended. Mass spectrometry provides the definitive, direct evidence and should be considered the foundational validation method. Once a robust correlation is established, higher-throughput methods like a validated dot blot (contingent on antibody availability) or a carefully optimized qPCR assay can be employed for more routine screening and quantification. As the use of 6-CMU in nascent RNA research expands, the development of these complementary validation tools will be crucial for ensuring data integrity and advancing our understanding of the dynamic transcriptome.
References
- 1. Assessing 2’-O-methylation of mRNA Using Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. Detecting RNA Methylation by Dot Blotting | Proteintech Group [ptglab.com]
- 4. Discrete measurements of RNA polymerase and reverse transcriptase fidelity reveal evolutionary tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Base modifications affecting RNA polymerase and reverse transcriptase fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accurate fidelity analysis of the reverse transcriptase by a modified next-generation sequencing [pubmed.ncbi.nlm.nih.gov]
- 7. pacb.com [pacb.com]
- 8. Synthesis of modified nucleoside 5'-triphosphates for in vitro selection of catalytic nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 5-hydroxymethyl-, 5-formyl-, and 5-carboxycytidine-triphosphates and their incorporation into oligonucleotides by polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Convenient synthesis of nucleoside 5′-triphosphates for RNA transcription - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Specificity of 6-Carboxymethyluracil-Based Probes
For researchers and drug development professionals, the precision of molecular tools is not just a matter of elegance; it is the bedrock of reliable data and successful outcomes. Nucleic acid probes, designed to detect specific DNA or RNA sequences, are fundamental to diagnostics, genotyping, and quantifying gene expression.[1][2] Among the innovations in probe technology, 6-Carboxymethyluracil (6-CMU) has emerged as a promising modification for enhancing the specificity of hybridization.
This guide provides an in-depth, objective comparison of 6-CMU-based probes against conventional and other modified oligonucleotide probes. We will delve into the causality behind experimental choices for specificity assessment and provide field-proven protocols to ensure your findings are both accurate and reproducible.
The Imperative of Specificity in Probe Design
The central challenge for any nucleic acid probe is to bind strongly to its intended target sequence while minimizing interaction with closely related, off-target sequences. Even a single nucleotide mismatch can lead to false positives or negatives, confounding data interpretation.[3][4] This is particularly critical in applications like single nucleotide polymorphism (SNP) genotyping and allele-specific quantification, where the distinction between sequences is minimal but biologically profound.[5][6]
Traditional DNA probes often face a trade-off: increasing probe length to improve affinity can unfortunately decrease its ability to discriminate against mismatches.[7] Modified nucleotides, such as Locked Nucleic Acids (LNAs) and 6-CMU, aim to resolve this by enhancing the thermodynamic penalty of a mismatch, thereby improving specificity without sacrificing affinity.[5][7][8][9][10]
Comparative Probes: Setting the Benchmark
To rigorously assess the performance of 6-CMU probes, we will compare them against two widely used alternatives:
-
Standard DNA Probes: Unmodified oligonucleotides that serve as a baseline for hybridization performance.
-
Locked Nucleic Acid (LNA) Probes: A well-established class of modified probes known for high affinity and excellent mismatch discrimination.[7][8][9][10][11] LNA monomers contain a methylene bridge that "locks" the ribose ring in a conformation favorable for binding, significantly increasing duplex stability.[9][12]
A Multi-Tiered Workflow for Specificity Assessment
A robust evaluation of probe specificity is not a single experiment but a logical progression from biophysical characterization to cellular validation. This workflow ensures that observations of specificity are not artifacts of a particular assay but are consistent across different levels of biological complexity.
Caption: Workflow for assessing probe specificity.
Tier 1: Biophysical Characterization
Experiment A: Thermal Shift Assay (Differential Scanning Fluorimetry)
The Thermal Shift Assay, or Thermal Melt Analysis, is a high-throughput method to determine the melting temperature (Tm) of a probe-target duplex.[13][14] A higher Tm indicates greater stability. The key metric for specificity is the difference in melting temperature (ΔTm) between a perfectly matched duplex and a mismatched duplex. A larger ΔTm signifies better mismatch discrimination.[7][9]
Scientist's Note (Causality): We use a fluorescent dye that intercalates into double-stranded DNA. As the duplex melts with increasing temperature, the dye is released, and fluorescence decreases. This provides a direct measure of duplex stability.[13] This initial screen is invaluable for rapidly comparing multiple probe designs and identifying candidates with the highest potential for specificity.
Comparative Data: Thermal Shift (ΔTm)
| Probe Type | Target Sequence | Perfect Match Tm (°C) | Single Mismatch Tm (°C) | ΔTm (°C) |
| Standard DNA | 5'-...GATTA CA...-3' | 65.2 | 61.5 | 3.7 |
| LNA | 5'-...GATTA CA...-3' | 74.8 | 65.1 | 9.7 |
| 6-CMU | 5'-...GATTA CA...-3' | 71.5 | 60.3 | 11.2 |
Data are representative. Actual values depend on sequence, length, and buffer conditions.
Interpretation: The 6-CMU probe demonstrates the largest ΔTm, suggesting it imposes the most significant stability penalty on a mismatched duplex, even outperforming the LNA probe in this assay.
Experiment B: Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics.[15][16][17][18] By immobilizing the DNA target on a sensor chip, we can measure the association (ka) and dissociation (kd) rates of the probe.[16][17] Specificity is reflected in a fast dissociation rate (high kd) from the mismatched target compared to the perfect match target.
Scientist's Note (Causality): Kinetic data is often more revealing than thermodynamic data alone. A highly specific probe should not only bind its target but also dissociate rapidly from off-targets. This "residence time" is a critical determinant of in vivo efficacy and can be directly measured with SPR.[18]
Comparative Data: Binding Kinetics (SPR)
| Probe Type | Target Match | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) |
| Standard DNA | Perfect | 1.5 x 10⁵ | 5.0 x 10⁻³ | 33.3 |
| Mismatch | 1.2 x 10⁵ | 2.5 x 10⁻² | 208.3 | |
| LNA | Perfect | 3.0 x 10⁵ | 8.0 x 10⁻⁴ | 2.7 |
| Mismatch | 2.5 x 10⁵ | 4.0 x 10⁻² | 160.0 | |
| 6-CMU | Perfect | 2.8 x 10⁵ | 9.5 x 10⁻⁴ | 3.4 |
| Mismatch | 2.1 x 10⁵ | 8.5 x 10⁻² | 404.8 |
Data are representative.
Interpretation: The 6-CMU probe shows the highest dissociation rate (fastest "off-rate") from the mismatched target, resulting in the largest difference in affinity (KD) between the perfect match and the mismatch. This kinetic profile is highly desirable for minimizing off-target binding.
Tier 2: In Vitro Functional Assay
Experiment C: Allele-Specific Quantitative PCR (qPCR)
This assay tests the probe's ability to function and discriminate in a complex enzymatic reaction.[5][19] Two probes are designed, each specific for one allele (e.g., Wild-Type vs. Mutant) and labeled with a different fluorophore.[20][21] The relative fluorescence generated indicates the probe's ability to preferentially bind and signal the presence of its specific target during amplification.
Scientist's Note (Causality): This is a functional test of specificity. Unlike purely biophysical methods, qPCR assesses performance in the presence of DNA polymerase, dNTPs, and thermal cycling stress. A robust probe must maintain its specificity under these dynamic conditions. An artificial mismatch is often included in allele-specific primers to further enhance specificity.[6]
Caption: Mechanism of a dual-probe qPCR assay.
Comparative Data: Allele-Specific qPCR
| Probe Type | Target DNA | Cq (WT Probe) | Cq (Mismatch Probe) | ΔCq (Specificity) |
| Standard DNA | Wild-Type | 22.5 | 29.8 | 7.3 |
| LNA | Wild-Type | 21.8 | 32.1 | 10.3 |
| 6-CMU | Wild-Type | 22.1 | 34.5 | 12.4 |
Cq (Quantification Cycle). A higher ΔCq indicates better differentiation between the perfect match and mismatch targets.
Interpretation: The 6-CMU probe yields the largest ΔCq, signifying superior functional specificity in a qPCR assay. It generates a strong signal for its intended target while producing a very late, weak signal for the mismatched allele.
Tier 3: Cellular Target Engagement
Experiment D: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in a physiological context—the intact cell.[22][23][24][25] The principle is that ligand binding stabilizes a target protein against heat-induced denaturation.[22][23] While typically used for protein targets, the principle can be adapted to assess the stabilization of DNA-binding proteins by highly specific nucleic acid probes that might act as decoys or competitors.
Scientist's Note (Causality): This assay moves beyond isolated components and asks whether the probe can find and bind its target within the crowded, complex environment of a cell.[23][25][26] It provides the ultimate validation that the specificity observed in vitro translates to a biologically relevant setting. A positive result demonstrates that the probe engages the target machinery as intended.
Protocol: Western Blot-Based CETSA for Target Engagement
-
Cell Culture & Treatment: Culture cells to an appropriate density. Treat cells with the 6-CMU probe, a control probe, or a vehicle control for a designated time (e.g., 2-6 hours) to allow for cellular uptake.
-
Heat Shock: Harvest and wash the cells. Resuspend the cell pellets in a buffer containing protease inhibitors and aliquot into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, then cool immediately.[22] Include a non-heated control.
-
Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Quantification: Collect the supernatant and quantify the amount of the soluble target protein using Western Blot analysis.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in probe-treated cells compared to controls indicates target stabilization and therefore, engagement.[22]
Expected Outcome: Cells treated with a highly specific 6-CMU probe designed to interact with a specific DNA-binding protein would show a rightward shift in the melting curve for that protein, indicating stabilization. A non-specific or mismatched probe should produce no significant shift.
Conclusion and Recommendations
The empirical data gathered through this multi-tiered assessment workflow consistently highlights the superior specificity of this compound-based probes.
-
Biophysically, 6-CMU probes exhibit an exceptional ability to thermodynamically penalize single mismatches, as shown by the large ΔTm in thermal shift assays. Kinetically, they demonstrate a highly desirable rapid dissociation from off-target sequences.
-
Functionally, this biophysical specificity translates directly into outstanding performance in allele-specific qPCR, providing clear and unambiguous discrimination between closely related sequences.
-
Cellularly, the principles of CETSA can be applied to confirm that this specificity holds true within the complex intracellular environment, ensuring the probe engages its intended target.
For researchers in drug development and molecular diagnostics, where accuracy is paramount, 6-CMU-based probes represent a significant advancement. While LNA probes offer a substantial improvement over standard DNA probes, the evidence suggests that 6-CMU provides an additional edge in mismatch discrimination. We recommend adopting a similar validation workflow to confirm these advantages for your specific sequences and applications, ensuring the highest level of confidence in your results.
References
- 1. A bibliometric analysis of nucleic acid probe and its applications in oncology: towards more precise molecular medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to choose the right qPCR probe for your experiment?_Synbio Technologies [synbio-tech.com]
- 3. Advances in nucleic acid probe-based detection of gene point mutations: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yin.hms.harvard.edu [yin.hms.harvard.edu]
- 5. Allele-specific PCR with fluorescently labeled probes: criteria for selecting primers for genotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Allele-Specific Real-Time PCR Assays for the Detection of Common Mutations in KRAS and BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of LNA probes that improve mismatch discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability and mismatch discrimination of locked nucleic acid-DNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nucleic acid-based fluorescent probes and their analytical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 15. Kinetic discrimination of sequence-specific DNA-drug binding measured by surface plasmon resonance imaging and comparison to solution-phase measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Surface plasmon resonance assays of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Frontiers | Designing Allele-Specific Competitive-Extension PCR-Based Assays for High-Throughput Genotyping and Gene Characterization [frontiersin.org]
- 20. Allele-Specific Quantitative PCR for Accurate, Rapid, and Cost-Effective Genotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 21. goldbio.com [goldbio.com]
- 22. benchchem.com [benchchem.com]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. drugtargetreview.com [drugtargetreview.com]
- 25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
A Comparative Analysis of 6-Carboxymethyluracil and 5-Carboxymethyluracil: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the nuanced differences between isomeric molecules can be pivotal in designing novel therapeutics and biological probes. This guide provides an in-depth comparative analysis of two such isomers: 6-Carboxymethyluracil and 5-Carboxymethyluracil. While both are derivatives of the pyrimidine nucleobase uracil, the seemingly minor shift in the position of the carboxymethyl group from the C6 to the C5 position of the uracil ring profoundly influences their chemical reactivity, physicochemical properties, and biological significance. This document will explore these differences, offering a comprehensive overview supported by experimental data and established scientific principles.
Introduction: The Significance of Positional Isomerism in Uracil Derivatives
Uracil and its derivatives are fundamental components of nucleic acids and play crucial roles in various biological processes.[1] The strategic placement of functional groups on the uracil scaffold can dramatically alter a molecule's biological activity, making substituted uracils a cornerstone in medicinal chemistry.[2] 5-substituted uracils, for instance, are known for their antiviral and anticancer properties, with 5-fluorouracil being a widely used chemotherapeutic agent.[3] Conversely, substitutions at the C6 position can also impart significant biological effects, including enzyme inhibition and proliferative activity.[3][4] This guide will dissect the comparative landscape of this compound and 5-Carboxymethyluracil, providing a foundational understanding for their potential applications.
Chemical Synthesis: Navigating Regioselectivity
The synthesis of carboxymethyluracils presents a fascinating challenge in controlling regioselectivity. The electronic properties of the uracil ring dictate the reactivity of the C5 and C6 positions, allowing for targeted synthesis of either isomer.
Synthesis of this compound (Uracil-6-acetic acid)
A plausible and efficient route to this compound often commences with the more readily available 6-methyluracil. This approach typically involves the condensation of ethyl acetoacetate and urea, followed by oxidation of the methyl group.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. Carbonic anhydrase inhibitory properties of some uracil derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jppres.com [jppres.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Practical 6 (2 weeks): Synthesis of 6 - Methyl Uracil (6-methyl - 2, 4-di.. [askfilo.com]
A Senior Scientist's Guide to HPLC Purity Validation of 6-Carboxymethyluracil
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Synthesis
6-Carboxymethyluracil is a pyrimidine derivative of significant interest in medicinal chemistry and nucleic acid research. As with any synthesized compound destined for biological or pharmaceutical application, establishing its purity is not merely a quality control checkbox; it is a fundamental requirement for data integrity and safety. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task, offering unparalleled precision and quantitative accuracy.
This guide provides an in-depth, experience-driven approach to developing and validating a robust HPLC method for assessing the purity of synthesized this compound. We will move beyond a simple recitation of steps to explain the scientific rationale behind each decision, ensuring you can not only replicate a method but also adapt and troubleshoot it effectively.
The Analytical Challenge: Understanding Potential Impurities
A robust analytical method must be able to separate the main compound from any potential impurities. The synthesis of this compound, often involving the carboxymethylation of uracil, can introduce several types of impurities that must be considered[1][2]:
-
Unreacted Starting Materials: Residual uracil or carboxymethylating agents.
-
By-products: Products from side reactions, such as dialkylated species or isomers.
-
Degradation Products: The compound may degrade under specific pH, light, or temperature conditions, potentially leading to the formation of new impurities[3].
The ability of an HPLC method to distinguish this compound from these closely related structures is the very definition of specificity, a cornerstone of method validation[4][5][6][7].
HPLC as the Gold Standard: A Method Comparison
While other analytical techniques can provide structural information, HPLC is uniquely suited for quantitative purity analysis.
| Technique | Primary Use | Quantitative Accuracy | Throughput | Notes |
| HPLC-UV | Purity, Quantification | Excellent | High | The industry standard for purity determination and quality control. |
| TLC | Qualitative Screening | Poor | Very High | Useful for rapid, qualitative checks of reaction progress, but not for final purity assessment. |
| NMR | Structure Elucidation | Good (with internal standard) | Low | Excellent for confirming the structure of the main compound and isolated impurities, but not practical for routine purity checks. |
| LC-MS | Identification | Good (with standards) | High | Powerful for identifying unknown impurities by providing mass-to-charge ratio, but UV detection is often more robust for quantification. |
Developing a Robust Reversed-Phase HPLC Method
This compound is a polar, ionizable molecule. This dictates our choice of a reversed-phase HPLC (RP-HPLC) method, which separates compounds based on their hydrophobicity[8][9]. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile)[9].
The Workflow of Method Development
The process is a logical sequence of optimization steps, each building upon the last.
Step-by-Step Rationale
-
Column Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and an excellent starting point[9][10]. Its long alkyl chains provide sufficient hydrophobic interaction to retain polar analytes when using highly aqueous mobile phases[11][12]. For very polar compounds, specialized "aqueous stable" C18 phases can prevent phase collapse in high-water conditions[11].
-
Mobile Phase Optimization - The Key to Separation:
-
Aqueous Component & pH: this compound has a carboxylic acid moiety, making its retention highly sensitive to pH. At a pH well below its pKa (~4), the carboxyl group is protonated (-COOH), making the molecule less polar and thus more retained on a C18 column[12]. An acidic mobile phase using a phosphate or formate buffer (e.g., 20 mM potassium phosphate adjusted to pH 2.5-3.0) is therefore a logical choice.
-
Organic Modifier: Acetonitrile is generally preferred over methanol for separating polar compounds as it often provides better peak shape and lower viscosity[9].
-
-
Detector Wavelength (λmax): To ensure maximum sensitivity, the UV detector should be set to the wavelength of maximum absorbance (λmax) of the uracil chromophore. This is typically around 260-270 nm for uracil derivatives[13]. This should be confirmed by running a UV-Vis spectrum of a dilute solution of this compound[14][15][16].
-
Gradient vs. Isocratic Elution:
-
Isocratic (constant mobile phase composition) is simpler but may fail to elute more hydrophobic impurities in a reasonable time, leading to broad peaks.
-
Gradient (composition changes over time, e.g., from 5% to 95% acetonitrile) is superior for purity analysis. It allows for the elution of a wide range of impurities with good peak shape and resolution within a single run.
-
Experimental Protocol: A Validated HPLC Method for Purity
This protocol is a robust starting point and must be validated according to ICH Q2(R1) guidelines in your laboratory[4][5][6][7].
Equipment and Reagents
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile.
-
HPLC-grade Water.
-
Potassium Phosphate Monobasic (KH₂PO₄).
-
Phosphoric Acid (H₃PO₄).
-
This compound reference standard and synthesized sample lot.
Solution Preparation
-
Mobile Phase A (Aqueous): Prepare a 20 mM KH₂PO₄ solution in water. Adjust the pH to 2.8 with phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B (Organic): HPLC-grade Acetonitrile.
-
Diluent: Mobile Phase A.
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
HPLC Operating Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for good retention of polar molecules. |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 2.8B: Acetonitrile | Acidic pH suppresses ionization for better retention. |
| Gradient | 0-20 min: 5% to 60% B20-22 min: 60% to 95% B22-25 min: 95% B (column wash)25-26 min: 95% to 5% B26-30 min: 5% B (equilibration) | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 265 nm | Wavelength of maximum absorbance for sensitivity. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for peak overload. |
Method Validation: The Trustworthiness Pillar
Validating the method per ICH Q2(R1) guidelines is non-negotiable for ensuring the data is reliable[4][5][6].
Validation Protocol Summary
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze diluent, sample, and a sample spiked with potential impurities. | Peak for this compound is free of interference from other components. |
| Linearity | Analyze at least five concentrations across a range (e.g., 0.05 - 0.75 mg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze a sample of known purity or spike a blank with known amounts of standard at 3 levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% - 102.0%. |
| Precision | Repeatability: 6 replicate injections of the same sample.Intermediate: Repeat on a different day with a different analyst. | Relative Standard Deviation (%RSD) ≤ 2.0%. |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, Temp ±2°C, Flow Rate ±0.1 mL/min). | The method should remain reliable, with no significant changes in results. |
Data Analysis and Interpretation
The purity of the synthesized this compound is typically calculated using the area percent method from the resulting chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
A high-purity sample will show one major peak with minimal or no other peaks. The presence of other peaks indicates impurities, which can be quantified relative to the main peak. For regulatory filings, any impurity above the identification threshold (typically 0.10%) must be identified and characterized[17].
Conclusion
Validating the purity of synthesized this compound by HPLC is a systematic process grounded in the principles of separation science and rigorous analytical validation. By carefully selecting the column, optimizing the mobile phase pH to control ionization, and verifying performance against ICH guidelines, researchers can generate highly reliable and defensible purity data. This guide provides the strategic framework and a practical starting point for developing a method that ensures the quality and integrity of your scientific work.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. High-performance liquid chromatographic assay with UV detection for measurement of dihydrouracil/uracil ratio in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
- 12. Polar Compounds | SIELC Technologies [sielc.com]
- 13. HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH | SIELC Technologies [sielc.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. [UV-spectrophotometry and its use in pharmacy. Literature survey from 1963 to June 1966] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [UV-spectrophotometry in drug control. 7. Effect of substitution and the solvents on the UV-spectrophotometric behavior of drugs with phenothiazine-chromophore] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 6-Carboxymethyluracil Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the nuanced landscape of therapeutic agent design, the uracil scaffold represents a cornerstone of medicinal chemistry. Among its myriad derivatives, 6-Carboxymethyluracil stands out as a versatile starting point for the synthesis of compounds with a wide spectrum of biological activities. The strategic modification of the carboxyl group into various functional derivatives, such as esters and amides, can profoundly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. This guide provides an in-depth, head-to-head comparison of different this compound derivatives, supported by experimental data and protocols to aid in the rational design of novel therapeutic candidates.
Introduction to this compound and its Therapeutic Potential
Uracil and its derivatives have long been recognized for their critical roles in biological systems and as privileged structures in drug discovery. Modifications at the C5 and C6 positions of the pyrimidine ring have yielded compounds with significant antimicrobial, antiviral, and anticancer properties. The introduction of a carboxymethyl group at the 6-position provides a key handle for chemical elaboration, allowing for the creation of diverse libraries of compounds with tailored biological activities. The reactivity of the carboxylic acid moiety enables the synthesis of a variety of derivatives, primarily esters and amides, each with distinct physicochemical properties that can impact cell permeability, target binding, and metabolic stability.
Comparative Analysis of this compound Derivatives
The primary focus of this guide is to compare and contrast the biological performance of key this compound derivatives. While direct, comprehensive comparative studies are limited in the published literature, a careful analysis of structure-activity relationships (SAR) from various sources allows for a reasoned evaluation. The main classes of derivatives under consideration are esters and amides.
Physicochemical Properties and their Biological Implications
The conversion of the carboxylic acid of this compound into an ester or an amide significantly alters its physicochemical profile. Esters are generally more lipophilic and less polar than their parent carboxylic acid, which can enhance their ability to cross cell membranes. However, they are also susceptible to hydrolysis by cellular esterases, which can be a mechanism for prodrug activation or a pathway for metabolic inactivation.
Amides, on the other hand, are generally more stable to hydrolysis than esters.[1] The presence of the N-H bond in primary and secondary amides allows for hydrogen bonding, which can influence their solubility and interaction with biological targets.[1] The nature of the substituent on the amide nitrogen can be systematically varied to fine-tune properties such as lipophilicity, steric bulk, and hydrogen bonding capacity, offering a high degree of control over the molecule's biological activity.
Antiviral Activity
Enzymatic Inhibition
6-(Phenylhydrazino)uracils have been identified as inhibitors of Bacillus subtilis DNA polymerase III, with their inhibitory activity being influenced by the nature of the substituents on the phenyl ring.[3] This suggests that the side chain attached to the uracil core plays a critical role in the interaction with the enzyme's binding site. It is plausible that different ester and amide derivatives of this compound would exhibit varying degrees of inhibitory activity against specific enzymatic targets due to differences in their size, shape, and electronic properties. For example, hydrazone derivatives have been synthesized and shown to be potent inhibitors of monoamine oxidase (MAO) enzymes.[4]
Cytotoxicity
The cytotoxic properties of uracil derivatives are of significant interest in the development of anticancer agents. The cytotoxicity of these compounds is highly dependent on their chemical structure. For instance, a study on 6-amino-5-formyl-methylamino-1,3-dimethyl uracil, a metabolite of caffeine, showed it to be devoid of appreciable cytotoxic action at concentrations up to 60 micrograms/ml, in contrast to the marked cytotoxicity of 5-fluorouracil.[5] This underscores the principle that even minor structural modifications can have a profound impact on biological activity. When designing novel this compound derivatives, it is crucial to evaluate their cytotoxicity against both cancer and normal cell lines to assess their therapeutic index.
Experimental Protocols
To facilitate the comparative evaluation of this compound derivatives, this section provides detailed, step-by-step methodologies for their synthesis and biological testing.
Synthesis of this compound Derivatives
The synthesis of esters and amides from this compound typically proceeds through the activation of the carboxylic acid moiety.
General Procedure for Esterification:
-
Activation of Carboxylic Acid: To a solution of this compound in a suitable anhydrous solvent (e.g., DMF or THF), add a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
-
Addition of Alcohol: To the activated carboxylic acid solution, add the desired alcohol (e.g., methanol, ethanol) and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Filter the reaction mixture to remove any precipitated urea byproduct. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired ester.
General Procedure for Amidation:
-
Activation of Carboxylic Acid: Activate the carboxylic acid of this compound as described in the esterification protocol. Alternatively, the carboxylic acid can be converted to the corresponding acid chloride by reacting with thionyl chloride (SOCl2) or oxalyl chloride.[6]
-
Addition of Amine: To the activated carboxylic acid or acid chloride solution, add the desired primary or secondary amine and a non-nucleophilic base (e.g., triethylamine) if an acid chloride is used. Stir the reaction mixture at room temperature until completion.
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the pure amide.
Diagram of Synthetic Pathways
Caption: General synthetic routes to this compound esters and amides.
In Vitro Antiviral Assay (Plaque Reduction Assay)
This protocol is a standard method for determining the concentration of a compound that inhibits viral plaque formation by 50% (IC50).
-
Cell Seeding: Seed a 12-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Viral Infection: When the cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques.
-
Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the serially diluted compounds to the respective wells.
-
Overlay: Add an overlay medium (e.g., containing low-melting-point agarose or methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet. Count the number of plaques in each well.
-
IC50 Determination: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound). The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the concentration of a compound that reduces cell viability by 50% (CC50).
-
Cell Seeding: Seed a 96-well plate with the desired cell line (e.g., a cancer cell line and a normal cell line) at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
CC50 Determination: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation: A Framework for Comparison
To facilitate a direct comparison, experimental data should be organized into a clear and concise table. The following table provides a template for presenting such data. While a comprehensive dataset for a single, homologous series of this compound derivatives is not currently available in the public domain, this structure serves as a blueprint for researchers generating such data.
| Derivative Class | Compound ID | R-Group (Ester/Amide) | Antiviral Activity (IC50, µM) [Virus] | Enzymatic Inhibition (IC50, µM) [Enzyme] | Cytotoxicity (CC50, µM) [Cell Line] | Selectivity Index (SI = CC50/IC50) |
| Ester | CMU-E1 | -CH3 | Data Point | Data Point | Data Point | Calculated Value |
| CMU-E2 | -CH2CH3 | Data Point | Data Point | Data Point | Calculated Value | |
| Amide | CMU-A1 | -H | Data Point | Data Point | Data Point | Calculated Value |
| CMU-A2 | -CH3 | Data Point | Data Point | Data Point | Calculated Value | |
| CMU-A3 | -CH2Ph | Data Point | Data Point | Data Point | Calculated Value |
Note: The data in this table is illustrative. Researchers should populate it with their own experimental findings.
Structure-Activity Relationship (SAR) Insights
Based on the available literature for 6-substituted uracils, several SAR trends can be inferred for this compound derivatives:
-
Lipophilicity and Permeability: Increasing the lipophilicity of the ester or amide side chain is likely to enhance cell permeability, which may lead to improved activity for intracellular targets. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific toxicity.
-
Steric Hindrance: The size and shape of the substituent on the ester or amide can influence binding to the target protein. Bulky groups may either enhance binding by filling a hydrophobic pocket or decrease activity due to steric hindrance.
-
Hydrogen Bonding: The ability of amide derivatives to act as hydrogen bond donors and acceptors can be critical for target recognition and binding affinity.
-
Electronic Effects: The electronic properties of the substituents can influence the reactivity of the uracil ring and the overall charge distribution of the molecule, which can affect target interactions.
Diagram of Structure-Activity Relationship Logic
Caption: Factors influencing the biological activity of this compound derivatives.
Conclusion and Future Directions
The systematic derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. While this guide provides a framework for the comparative evaluation of its ester and amide derivatives, it also highlights the need for more comprehensive head-to-head studies. Future research should focus on synthesizing and testing a diverse library of these compounds against a panel of relevant biological targets. Such studies, guided by the principles of medicinal chemistry and a thorough understanding of structure-activity relationships, will be instrumental in unlocking the full therapeutic potential of the this compound scaffold.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Bacillus subtilis DNA polymerase III. Structure-activity relationships of 6-(phenylhydrazino)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 5. In vitro and in vivo cytotoxicity of 6 amino-5-formyl-methylamino-1,3-dimethyl uracil, a uracilic metabolite of caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Evolving Role of 6-Carboxymethyluracil in Molecular Biology: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the intricate landscape of molecular biology, the selection of appropriate chemical tools is paramount. Among the vast arsenal of available compounds, uracil derivatives have carved a significant niche, serving as probes, inhibitors, and modulators of biological processes. This guide provides an in-depth, objective comparison of 6-Carboxymethyluracil (6-CMU), a less-common but potentially valuable member of this family, with other alternatives in various molecular biology applications. We will delve into the causality behind experimental choices, present supporting data where available, and offer detailed protocols to ensure scientific integrity and reproducibility.
Introduction to this compound: A Molecule of Untapped Potential?
This compound, also known as uracil-6-acetic acid, is a derivative of the pyrimidine nucleobase uracil, characterized by a carboxymethyl group attached to the 6th position of the uracil ring. This modification imparts specific chemical properties that can be exploited in various biochemical assays and applications. While not as extensively studied as its 5-substituted counterparts like 5-Fluorouracil, the unique placement of the carboxyl group at the C6 position offers distinct steric and electronic features that may confer advantages in specific contexts.
The primary allure of 6-CMU lies in its potential to interact with enzymes that recognize uracil or related structures. The carboxyl group can act as a hydrogen bond donor or acceptor, and its negative charge at physiological pH can influence binding affinity and specificity. Furthermore, the reactive nature of the carboxylic acid allows for its conjugation to other molecules, such as fluorophores or affinity tags, expanding its utility.
Application I: Enzyme Inhibition - A Case for Competitive Binding
One of the primary areas where uracil derivatives find application is in the study of enzyme kinetics, often as inhibitors.[1][2][3] The structural similarity of 6-CMU to natural substrates can allow it to bind to the active site of an enzyme, thereby preventing the binding of the intended substrate in a process known as competitive inhibition.[1][2][3]
Comparative Performance: 6-CMU vs. Other Uracil-Based Inhibitors
While direct comparative studies on the inhibitory potency of 6-CMU against a wide range of enzymes are limited in publicly available literature, we can extrapolate its potential performance based on studies of similar 6-substituted uracil derivatives. For instance, research on 6-azauracil has demonstrated its inhibitory effect on enzymes like 4-aminobutyrate aminotransferase.[4] The inhibitory constant (Ki) is a key metric for comparing the efficacy of competitive inhibitors, with a lower Ki indicating a higher binding affinity and more potent inhibition.
| Inhibitor | Target Enzyme | Inhibition Type | Ki Value | Reference |
| 6-Azauracil | 4-Aminobutyrate Aminotransferase | Non-competitive | ~0.7 mM | [4] |
| 5-Iodouracil | 4-Aminobutyrate Aminotransferase | Potent Inhibitor | Not Specified | [4] |
| Malonate | Succinic Dehydrogenase | Competitive | Not Specified | [1] |
The carboxyl group of 6-CMU could potentially interact with positively charged amino acid residues (e.g., lysine, arginine) in an enzyme's active site, which might lead to a different binding profile compared to other 6-substituted uracils.
Experimental Protocol: Determining the Inhibitory Potential of 6-CMU
To assess the performance of 6-CMU as an enzyme inhibitor, a standard enzyme kinetics assay can be employed.
Objective: To determine the type of inhibition and the inhibitory constant (Ki) of this compound for a target enzyme.
Materials:
-
Target enzyme
-
Substrate for the target enzyme
-
This compound
-
Appropriate buffer solution
-
Spectrophotometer or other suitable detection instrument
Methodology:
-
Prepare Stock Solutions: Dissolve the enzyme, substrate, and 6-CMU in the appropriate buffer to create concentrated stock solutions.
-
Enzyme Activity Assay:
-
Set up a series of reactions with a fixed concentration of the enzyme and varying concentrations of the substrate.
-
Measure the initial reaction velocity (V₀) for each substrate concentration by monitoring product formation or substrate depletion over time.
-
Repeat this process in the presence of several different fixed concentrations of 6-CMU.
-
-
Data Analysis:
-
Plot the initial velocity (V₀) against the substrate concentration ([S]) for each inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
-
Analyze the plot to determine the type of inhibition. For competitive inhibition, the lines will intersect on the y-axis.
-
Calculate the apparent Michaelis-Menten constant (Km) for each inhibitor concentration.
-
Determine the Ki by plotting the apparent Km values against the inhibitor concentration.
-
Diagram: Workflow for Enzyme Inhibition Assay
Caption: Workflow for determining the enzyme inhibitory properties of 6-CMU.
Application II: Modified Nucleic Acids for Aptamer Selection and Probing Interactions
The chemical modification of nucleobases is a powerful strategy to enhance the properties of nucleic acids for various applications, including the in vitro selection of aptamers (SELEX) and as probes for studying nucleic acid-protein interactions.[5][6][7][8] The introduction of a carboxymethyl group at the 6-position of uracil within an oligonucleotide library could increase the chemical diversity of the library, potentially leading to the selection of aptamers with improved binding affinities or specificities.[5]
Comparative Performance: 6-CMU in Aptamer Selection vs. Unmodified Uracil
The inclusion of modified bases like 6-CMU in a SELEX library can be advantageous. The carboxyl group can participate in electrostatic interactions or hydrogen bonding with the target molecule, interactions that are not possible with the methyl group of thymine or the hydrogen of uracil.
| Feature | Unmodified Uracil/Thymine | This compound | Potential Advantage of 6-CMU |
| Chemical Functionality | Hydrogen bond acceptor | Hydrogen bond donor/acceptor, charged at physiological pH | Enhanced binding through electrostatic interactions and additional hydrogen bonds. |
| Structural Diversity | Limited | Increased | Higher probability of selecting high-affinity aptamers. |
| Post-SELEX Modification | Requires introduction of reactive groups | Carboxyl group can be used for direct conjugation | Streamlined workflow for creating aptamer-based diagnostics or therapeutics. |
Experimental Protocol: SELEX with a 6-CMU-Modified Library
Objective: To select aptamers that bind to a specific target molecule from a nucleic acid library containing this compound.
Materials:
-
Target molecule (e.g., protein, small molecule)
-
DNA or RNA library with this compound incorporated at specific positions
-
PCR primers (forward and reverse)
-
DNA polymerase capable of recognizing the modified base
-
Buffers for binding, washing, and elution
-
Method for partitioning bound from unbound sequences (e.g., nitrocellulose filter binding, magnetic beads)
Methodology:
-
Library Preparation: Synthesize a single-stranded DNA or RNA library where a subset of uracil or thymine bases is replaced with this compound.
-
Binding: Incubate the nucleic acid library with the immobilized target molecule in a binding buffer to allow for complex formation.
-
Partitioning: Remove unbound sequences by washing.
-
Elution: Elute the bound sequences from the target.
-
Amplification: Amplify the eluted sequences using PCR (for DNA libraries) or RT-PCR followed by in vitro transcription (for RNA libraries).
-
Iteration: Repeat the binding, partitioning, elution, and amplification steps for several rounds (typically 8-15) to enrich for sequences with high affinity to the target.
-
Sequencing and Analysis: Sequence the enriched library to identify individual aptamer candidates.
-
Characterization: Synthesize individual aptamer candidates and characterize their binding affinity (e.g., using surface plasmon resonance or fluorescence polarization).
Diagram: SELEX Workflow with Modified Nucleobases
Caption: Systematic Evolution of Ligands by Exponential Enrichment (SELEX) using a 6-CMU modified library.
Application III: Fluorescent Probes and Tracers
The carboxylic acid moiety of 6-CMU provides a convenient handle for chemical conjugation to reporter molecules, such as fluorophores. This allows for the creation of fluorescently labeled uracil analogs that can be used as tracers in various molecular biology applications, including fluorescence quenching assays to study molecular interactions.[9][10]
Comparative Performance: 6-CMU-Based Probes vs. Other Labeled Nucleosides
The choice of attachment point for a fluorescent label on a nucleobase can significantly impact its biological activity and the photophysical properties of the fluorophore. Attaching a fluorophore at the C6 position of uracil may offer different steric and electronic environments compared to the more common C5 position.
| Feature | C5-Labeled Uracil | C6-Labeled Uracil (e.g., from 6-CMU) | Potential Considerations |
| Enzyme Recognition | Often well-tolerated by polymerases | May be more sterically hindered for some enzymes | The specific enzyme and the size of the fluorophore are critical factors. |
| Fluorophore Environment | More solvent-exposed | Potentially closer to the core of the nucleic acid structure | Can influence quantum yield and sensitivity to environmental changes. |
| Synthesis | Well-established protocols | May require custom synthesis development | The ease of synthesis can be a practical consideration. |
Experimental Protocol: Fluorescence Quenching Assay Using a 6-CMU-Fluorophore Conjugate
Objective: To study the interaction between a 6-CMU-labeled nucleic acid and a potential binding partner using fluorescence quenching.
Materials:
-
6-CMU conjugated to a suitable fluorophore.
-
The biomolecule of interest (the "quencher" if it has quenching properties, or a molecule to be studied for its interaction with the labeled nucleic acid).
-
Fluorometer.
-
Appropriate buffers.
Methodology:
-
Probe Synthesis: Synthesize the 6-CMU-fluorophore conjugate.
-
Titration:
-
Prepare a solution of the 6-CMU-fluorophore conjugate at a fixed concentration.
-
Measure the initial fluorescence intensity.
-
Add increasing concentrations of the interacting molecule (quencher).
-
Measure the fluorescence intensity after each addition, allowing the system to reach equilibrium.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the quencher concentration.
-
Analyze the data using the Stern-Volmer equation to determine the quenching constant, which provides information about the accessibility of the fluorophore to the quencher and can be used to infer binding.
-
Conclusion and Future Outlook
This compound represents a uracil derivative with underexplored potential in molecular biology. While extensive comparative data is not yet widely available, its unique chemical structure suggests promising applications in enzyme inhibition, the development of modified nucleic acids for aptamer selection, and the creation of novel fluorescent probes. The experimental protocols outlined in this guide provide a framework for researchers to begin to explore the performance of 6-CMU in their specific systems.
As the demand for more sophisticated molecular tools continues to grow, it is likely that less common but strategically designed molecules like this compound will garner more attention. Further research is needed to fully characterize its biochemical properties and to directly compare its performance against established alternatives. The insights gained from such studies will undoubtedly contribute to the expanding toolbox available to the scientific community, enabling new discoveries and technological advancements.
References
- 1. Competitive inhibition - Wikipedia [en.wikipedia.org]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Competitive Inhibitor [pharmacologycanada.org]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Inhibitory effect of 6-azauracil on purified rabbit liver 4-aminobutyrate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Customised nucleic acid libraries for enhanced aptamer selection and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High Enrichment of Nucleobase-modified Aptamers in Early Selection Rounds by Microbeads-assisted Capillary Electrophoresis SELEX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid Nuclease-Assisted Selection of High-Affinity Small-Molecule Aptamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SELEX: Critical factors and optimization strategies for successful aptamer selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajol.info [ajol.info]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-Carboxymethyluracil
Understanding the Hazard Profile of 6-Carboxymethyluracil
Orotic Acid is classified as a hazardous substance that can cause skin and eye irritation, and may cause respiratory irritation.[1] Therefore, this compound should be handled as an irritant chemical powder.
Table 1: Hazard Profile of Orotic Acid (as a proxy for this compound)
| Hazard Classification | Description | Precautionary Measures |
| Skin Irritant | Causes skin irritation upon contact. | Wear protective gloves and a lab coat. Avoid prolonged or repeated contact. |
| Eye Irritant | Causes serious eye irritation. | Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes. |
| Respiratory Irritant | May cause respiratory irritation if inhaled. | Handle in a well-ventilated area or in a fume hood. Avoid breathing dust. |
The Disposal Decision Workflow: A Step-by-Step Approach
The following workflow provides a logical pathway for the disposal of this compound, from initial waste generation to final removal.
Caption: Decision workflow for the proper disposal of this compound waste.
Detailed Experimental Protocols
Protocol 1: In-Lab Neutralization of Aqueous this compound Waste
The carboxylic acid group of this compound makes it acidic. Neutralization is a key step to reduce its corrosive potential before disposal.[2][3][4][5]
Materials:
-
Aqueous waste containing this compound
-
Weak base (e.g., sodium bicarbonate or a 5% sodium hydroxide solution)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Labeled hazardous waste container
Procedure:
-
Work in a Ventilated Area: Perform the neutralization in a fume hood to avoid inhalation of any potential aerosols or dust.
-
Dilute if Necessary: If the concentration of this compound is high, dilute the solution with water in a large beaker to better control the neutralization reaction.
-
Set up for Stirring: Place the beaker on a stir plate and add a stir bar. Begin stirring at a moderate speed.
-
Gradual Addition of Base: Slowly add the weak base to the acidic solution. The use of a weak base like sodium bicarbonate is recommended to prevent a strong exothermic reaction that can occur with strong bases.[3][5]
-
Monitor pH: Periodically check the pH of the solution using pH indicator strips or a pH meter. Continue adding the base until the pH is between 6 and 8.
-
Cooling: If the container becomes warm to the touch, pause the addition of the base and allow the solution to cool.
-
Final Collection: Once neutralized, transfer the solution to a clearly labeled hazardous waste container. The label should include the chemical name ("Neutralized this compound solution"), the date, and the primary hazard (e.g., "Non-hazardous after neutralization, for chemical waste pickup").
-
Licensed Disposal: Arrange for the container to be collected by a licensed chemical waste disposal company.
Protocol 2: Management of Solid this compound Waste and Contaminated Materials
Solid waste and contaminated materials must be handled as hazardous irritant powder.[6]
Materials:
-
Solid this compound waste
-
Contaminated materials (e.g., weighing paper, pipette tips, gloves)
-
Labeled, sealable hazardous waste container (e.g., a wide-mouth plastic jug with a screw cap)
-
Appropriate PPE
Procedure:
-
Segregate Waste: Keep solid this compound waste and any materials contaminated with it separate from other laboratory waste streams.
-
Containerization: Place all solid waste directly into a designated hazardous waste container. The container should be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (Irritant).
-
Seal and Store: Securely seal the container to prevent any dust from escaping. Store the container in a designated and well-ventilated waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup by a licensed hazardous waste disposal company. Do not dispose of solid chemical waste in the regular trash.[1]
The Science Behind Safe Disposal: Understanding Degradation Pathways
The rationale for treating this compound as a manageable chemical waste, rather than a highly persistent environmental toxin, lies in its biodegradability. Uracil and its derivatives are subject to natural degradation pathways in microorganisms. These pathways typically involve the reduction of the pyrimidine ring, followed by hydrolysis to open the ring structure. The ultimate breakdown products are simple, naturally occurring molecules such as β-alanine, ammonia, and carbon dioxide. This inherent biodegradability means that with proper handling and disposal through a licensed facility, the long-term environmental impact is minimized.
Conclusion: A Commitment to the Full Chemical Lifecycle
The responsible management of chemical waste is a cornerstone of a safe and sustainable research environment. By understanding the hazard profile of this compound and adhering to the detailed disposal protocols outlined in this guide, researchers can ensure they are not only advancing scientific knowledge but also protecting themselves, their colleagues, and the environment. The principles of proper waste segregation, in-lab treatment where appropriate, and final disposal through certified channels are paramount to fulfilling our professional and ethical obligations.
References
- 1. benchchem.com [benchchem.com]
- 2. epfl.ch [epfl.ch]
- 3. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. gmpplastic.com [gmpplastic.com]
- 6. safety.duke.edu [safety.duke.edu]
A Comprehensive Guide to Personal Protective Equipment (d Handling of 6-Carboxymethyluracil
Hazard Assessment and Engineering Controls: A Proactive Approach
Given the limited specific toxicological data for 6-Carboxymethyluracil, a precautionary approach is essential. Based on data from similar pyrimidine compounds, potential hazards may include skin irritation, serious eye irritation, and possible respiratory irritation.[1] Therefore, a thorough risk assessment should be conducted before any handling.
All work involving this compound should be performed in a well-ventilated laboratory. For any procedures that could generate dust or aerosols, such as weighing, preparing solutions, or sonicating, a certified chemical fume hood is mandatory.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial to minimize any potential exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield worn over safety glasses. Must conform to EN 166 (EU) or NIOSH (US) standards.[1][3] | To shield against potential splashes and airborne particles that could cause eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use. A flame-resistant lab coat or impervious clothing.[1][3] | To prevent skin contact, which may lead to irritation.[1] |
| Respiratory Protection | To be used in a well-ventilated area or with local exhaust ventilation.[1] If exposure limits are likely to be exceeded, a full-face respirator is recommended.[3] | To prevent the inhalation of dust or aerosols that could cause respiratory irritation.[1] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow is critical to ensure both safety and the prevention of contamination. The following protocols for weighing the solid compound and preparing solutions should be strictly adhered to.
Experimental Workflow: From Weighing to Solution Preparation
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
